Butyl 3-hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWRKCOQQHAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886065 | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53605-94-0 | |
| Record name | Butyl 3-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53605-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053605940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-hydroxy-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical and physical properties of Butyl 3-hydroxybutanoate?
An In-Depth Technical Guide to Butyl 3-hydroxybutanoate
For researchers, scientists, and drug development professionals, this compound and its derivatives represent a class of compounds with significant interest. This document provides a comprehensive overview of the chemical and physical properties of this compound, details on its synthesis and analysis, and insights into its metabolic significance.
Chemical and Physical Properties
This compound is an ester of 3-hydroxybutanoic acid and butanol. Its chemical identity is well-defined by its structural formula and various identifiers. The physical properties are critical for its handling, purification, and formulation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Butyl 3-hydroxybutyrate, Butanoic acid, 3-hydroxy-, butyl ester |
| CAS Number | 53605-94-0 |
| Molecular Formula | C₈H₁₆O₃ |
| InChI | InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 |
| InChIKey | LHDWRKCOQQHAMP-UHFFFAOYSA-N |
| SMILES | CCCC(=O)CC(C)O |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 160.21 g/mol |
| Physical Description | Liquid |
| Boiling Point | 241.00 to 242.00 °C @ 760.00 mm Hg (estimated) |
| Flash Point | 204.00 °F (95.40 °C) (estimated) |
| Vapor Pressure | 0.006 mmHg @ 25.00 °C (estimated) |
| logP (o/w) | 1.117 (estimated) |
Stereochemistry
A key feature of this compound is the chiral center at the C-3 position. The (R)-configuration is the naturally occurring form in biological systems. This stereochemistry is crucial for the molecule's interaction with biological targets and its application in asymmetric synthesis to produce optically pure molecules, such as pharmaceuticals. For example, ethyl (R)-4-cyano-3-hydroxybutanoate serves as a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin.
Experimental Protocols
Synthesis Methodologies
Several routes exist for the synthesis of this compound and its derivatives, ranging from direct chemical reactions to biocatalytic processes.
1. Fischer-Speier Esterification: The most direct chemical synthesis involves the esterification of 3-hydroxybutanoic acid with butanol. This condensation reaction is typically facilitated by an acid catalyst.
-
Reactants: 3-hydroxybutanoic acid and butanol.
-
Catalyst: An acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
Procedure: The acid and alcohol are heated together with the catalyst, often with a mechanism to remove the water formed during the reaction to drive the equilibrium towards the ester product.
2. Transesterification from Poly-(R)-3-hydroxybutyrate (PHB): A sustainable method for producing (R)-3-hydroxybutyric acid derivatives involves the transesterification of PHB, a biodegradable polyester (B1180765) produced by microorganisms. This leverages the inherent chirality of the biopolymer to yield enantiomerically pure products.
-
Reactants: Poly-(R)-3-hydroxybutyrate (PHB) and an alcohol (e.g., butanol).
-
Catalyst: An acid catalyst, commonly sulfuric acid, is used on an industrial scale.
-
Procedure: PHB is heated with the alcohol in the presence of the catalyst. The polymer is depolymerized through transesterification to produce the corresponding monomeric (R)-ester. For instance, a process for producing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves transesterifying PHB with an alcohol, followed by reduction of a portion of the resulting ester to form 1,3-butanediol, which is then reacted with the remaining ester.
3. Enzymatic and Whole-Cell Catalysis: Enzymes, particularly lipases, and whole-cell systems offer high stereo-, regio-, and chemo-selectivity under mild conditions.
-
Enzymatic Esterification: Lipases are commonly used to catalyze the esterification of 3-hydroxybutanoic acid or the transesterification of its esters.
-
Whole-Cell Biocatalysis: Microorganisms like Saccharomyces cerevisiae (baker's yeast) can be used for the asymmetric reduction of ketoesters (e.g., tert-butyl acetoacetate) to synthesize the corresponding chiral hydroxy esters.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for elucidating the precise structure of this compound.
-
¹H NMR: Provides detailed information about the hydrogen atoms. A predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for each unique proton environment, with chemical shift, multiplicity, and integration values used for assignment.
-
¹³C NMR: Complements the proton data by providing information on the carbon skeleton.
Mass Spectrometry (MS) and Gas Chromatography (GC): GC-MS is used to determine the purity of this compound and to confirm its molecular weight. The NIST Chemistry WebBook provides mass spectral data (electron ionization) and gas chromatography data for this compound.
Chemical Reactivity and Degradation
-
Oxidation: The secondary alcohol group in this compound can be oxidized to yield Butyl 3-oxobutanoate using common oxidizing agents.
-
Reduction: The ester group can be reduced to a primary alcohol, forming 1,3-butanediol.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic, basic, or enzymatic conditions, breaking down into 3-hydroxybutanoic acid and butanol.
Metabolism and Significance in Drug Development
While this compound itself is primarily a research chemical, the closely related ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has been studied extensively as a method to induce a state of nutritional ketosis. Understanding its metabolism provides critical context for researchers.
Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed by esterases in the gut, liver, and blood into two molecules: (R)-3-hydroxybutyrate (β-hydroxybutyrate or BHB) and (R)-1,3-butanediol. The liver then oxidizes (R)-1,3-butanediol to generate more BHB and acetoacetate. These ketone bodies can then be used by extrahepatic tissues, like the brain and muscles
Butyl 3-hydroxybutanoate CAS number and molecular weight.
An In-depth Technical Guide to Butyl 3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant chemical compound with diverse applications in research and industry. This document details its chemical and physical properties, outlines key synthesis methodologies, and provides established experimental protocols.
Core Data Presentation
Quantitative data for this compound has been aggregated and is presented below for clear reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 53605-94-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆O₃ | [2][3][5] |
| Molecular Weight | 160.21 g/mol | [5][6][7] |
| IUPAC Name | This compound | [2][5] |
| Synonyms | Butyl 3-hydroxybutyrate (B1226725), 3-Hydroxybutyric acid butyl ester | [1][2][7] |
| Boiling Point | 241.00 to 242.00 °C @ 760.00 mm Hg (estimated) | [2] |
| Flash Point | 204.00 °F (95.40 °C) (estimated) | [2] |
| Vapor Pressure | 0.006000 mmHg @ 25.00 °C (estimated) | [2] |
| logP (o/w) | 1.117 (estimated) | [2] |
| Water Solubility | 1.748e+004 mg/L @ 25 °C (estimated) | [2] |
| Appearance | Colorless oil (reported for related compounds) | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, including chemo-catalytic and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scale of production.
The most direct chemical synthesis involves the esterification of 3-hydroxybutanoic acid with butanol.[9] This condensation reaction forms the ester and water, typically in the presence of an acid catalyst.
Experimental Protocol: Acid-Catalyzed Esterification
-
Materials: 3-hydroxybutanoic acid, Butanol, Sulfuric acid (catalytic amount), Toluene (B28343) (or another suitable solvent for azeotropic removal of water).
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
To a round-bottom flask, add 3-hydroxybutanoic acid and an excess of butanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the reaction mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Enzymatic methods are prized for their high selectivity, especially for producing specific stereoisomers. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to catalyze the transesterification of an existing ester with butanol.[5]
Experimental Protocol: Lipase-Catalyzed Transesterification
-
Materials: Ethyl 3-hydroxybutyrate (or another suitable ester), Butanol, Immobilized Candida antarctica lipase B (e.g., Novozym 435), Molecular sieves (optional, to remove water).
-
Apparatus: Sealed reaction vessel, orbital shaker or magnetic stirrer, temperature-controlled incubator or water bath.
-
Procedure:
-
In a sealed vessel, combine ethyl 3-hydroxybutyrate and butanol (typically in a 1:1 molar ratio).
-
Add the immobilized lipase (e.g., 10% w/w of the substrates).
-
If the reaction is sensitive to water, add activated molecular sieves.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation.
-
Monitor the conversion of the starting material to the product using GC or HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the excess solvent and unreacted starting materials under reduced pressure.
-
Purify the resulting this compound by column chromatography or vacuum distillation.
-
Analytical Methods
The quantification and qualification of this compound and its metabolites are primarily conducted using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Experimental Protocol: Quantification by GC-MS
-
Sample Preparation: Prepare a calibration curve using standards of known concentrations of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Samples for analysis should be diluted to fall within the concentration range of the calibration curve. An internal standard may be added to both the calibration standards and the samples to improve accuracy and precision.
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify the analyte by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
Applications and Significance
This compound is a valuable chiral building block in organic synthesis.[9] Its stereochemistry is crucial for its application in the synthesis of complex, optically pure molecules such as pharmaceuticals.[5][9] For instance, related hydroxybutanoate esters are key intermediates in the synthesis of cholesterol-lowering drugs.[5] It is also found naturally in some fruits, like mangoes, and is of interest in flavor and fragrance chemistry.[5] Furthermore, it is classified as a solvent and has been identified as a chemical of low concern by the EPA.[10]
Visualizations
Logical Relationship Diagram
Caption: Synthesis routes and primary applications of this compound.
Experimental Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. butyl 3-hydroxybutyrate, 53605-94-0 [thegoodscentscompany.com]
- 3. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 4. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 5. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]
- 6. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]
- 10. Butyl-3-hydroxybutanoate - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Butyl 3-hydroxybutanoate from Poly-(R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of butyl 3-hydroxybutanoate from poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polymer produced by various microorganisms. The primary method for this conversion is the acid-catalyzed alcoholysis (transesterification) of PHB with butanol. This process offers a promising route to enantiomerically pure (R)-3-hydroxybutyrate esters, which are valuable chiral building blocks in the synthesis of fine chemicals and pharmaceuticals.[1][2]
Chemical Transformation Pathway
The fundamental reaction involves the depolymerization of the PHB polymer chain through a transesterification reaction with butanol in the presence of an acid catalyst. The butanol acts as a nucleophile, attacking the ester linkages within the PHB backbone, leading to the formation of this compound.
References
Microbial fermentation for Butyl 3-hydroxybutanoate production.
An In-depth Technical Guide to the Microbial Fermentation of Butyl 3-Hydroxybutanoate
Introduction
This compound is an ester with significant potential in various industries, notably as a precursor for the synthesis of ketone bodies for nutritional supplements and potential therapeutic applications. Traditional chemical synthesis routes for this compound often rely on petroleum-based feedstocks and can involve harsh reaction conditions. Microbial fermentation presents a sustainable and green alternative, leveraging engineered microorganisms to produce this compound from renewable resources like glucose.
This technical guide provides a comprehensive overview of the strategies for producing this compound via microbial fermentation. It covers the core metabolic pathways for synthesizing the necessary precursors, n-butanol and 3-hydroxybutanoate (3-HB), strain engineering approaches, fermentation process optimization, and the crucial final esterification step. This document is intended for researchers, scientists, and drug development professionals working on biocatalysis and metabolic engineering.
Biosynthesis of Precursors
The microbial production of this compound is primarily approached as a two-part problem: the synthesis of the alcohol precursor (n-butanol) and the acid precursor (3-hydroxybutanoate), followed by their esterification.
Metabolic Pathway for (R)-3-Hydroxybutyrate (R-3-HB)
The most common and well-characterized pathway for microbial (R)-3-HB production originates from the polyhydroxyalkanoate (PHA) biosynthesis pathway found in bacteria like Cupriavidus necator. This pathway starts from the central metabolite acetyl-CoA.
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase, encoded by genes such as phaA from C. necator or thl from Clostridium acetobutylicum.[1][2]
-
Reduction: The acetoacetyl-CoA is then stereoselectively reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase, encoded by the phaB gene from C. necator.[2][3] This step is critical as it defines the chirality of the final product.
-
Thioester Hydrolysis: The final step involves the hydrolysis of the thioester bond in (R)-3-hydroxybutyryl-CoA to release free (R)-3-hydroxybutyrate. This can be accomplished by endogenous or heterologous thioesterases, such as acyl-CoA thioesterase II (encoded by tesB) in E. coli.[3][4]
Various microorganisms, including Escherichia coli and the yeast Saccharomyces cerevisiae, have been successfully engineered with this pathway to produce 3-HB.[3]
Metabolic Pathway for n-Butanol
The biosynthesis of n-butanol is typically achieved by introducing the clostridial fermentation pathway into a suitable host like E. coli. This pathway also starts from acetyl-CoA and proceeds through several enzymatic steps to produce butyryl-CoA, a key intermediate that is subsequently reduced to n-butanol. Key enzymes in this pathway include acetyl-CoA acetyltransferase (Thl), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), crotonase (Crt), butyryl-CoA dehydrogenase (Bcd), and a bifunctional aldehyde/alcohol dehydrogenase (AdhE2).
Strain Engineering and Fermentation Data
Metabolic engineering plays a crucial role in optimizing microbial hosts for the production of 3-HB and butanol. Strategies include the overexpression of pathway genes, deletion of competing pathways to redirect carbon flux, and balancing of cofactors like NADH and NADPH. While data for the direct co-fermentation of both precursors for this compound is limited, significant progress has been made in producing each component individually.
Table 1: Microbial Production of 3-Hydroxybutyrate (B1226725) (3-HB)
| Microorganism | Key Genes Expressed | Carbon Source | Titer (g/L) | Yield (% Theoretical Max) | Productivity (g/L/h) | Reference |
| Saccharomyces cerevisiae | ERG10, hbd, tesB | Ethanol | 12.0 | - | 0.055 | [3] |
| Saccharomyces cerevisiae | Inverted β-oxidation, tesB | Glucose | 9.58 | 66% | - | [3] |
| Arxula adeninivorans | thl, phaB | Glucose | 4.84 | - | 0.023 | [2] |
| Escherichia coli | phaA, phaB, thioesterase | Glucose | - | - | - | [5] |
| E. coli (Fed-batch) | pGEM-phaRCYB4AB | Glucose + DEG | 34.8 (as 3HBO-DEG) | - | - | [6] |
Table 2: Microbial Production of Butyl Butyrate (B1204436) (as a proxy for ester synthesis)
| Microorganism | Strategy | Carbon Source | Titer (g/L) | Reference |
| Clostridium tyrobutyricum | In situ esterification (Lipase) | Glucose | 34.7 | [7][8] |
| Clostridium tyrobutyricum | Engineered with AAT | Mannitol | 4.58 | [9] |
| Clostridium acetobutylicum | Engineered with AAT | - | 0.04 - 0.05 | [10] |
Esterification Strategies
The final and most critical step is the esterification of 3-hydroxybutyrate with butanol. This can be achieved through several biocatalytic approaches integrated with the fermentation process.
In Situ Enzymatic Esterification
This strategy involves adding a lipase (B570770) directly to the fermentation broth. The microorganism is engineered to produce one precursor (e.g., 3-HB), while the other precursor (butanol) and the lipase are added exogenously. As the microorganism produces 3-HB, the lipase catalyzes its esterification with butanol. This method has been successfully used to produce 34.7 g/L of butyl butyrate in Clostridium tyrobutyricum fermentations.[7][8] A key advantage is that the in situ removal of the acid product can alleviate toxicity and shift the metabolic equilibrium towards higher production.
De Novo Biosynthesis using Alcohol Acyltransferases (AATs)
A more advanced approach involves engineering a single microorganism to produce both precursors and catalyze the final esterification step. This requires expressing an alcohol acyltransferase (AAT), an enzyme that synthesizes esters from an alcohol and an acyl-CoA. While this has been demonstrated for butyl butyrate, identifying or engineering an AAT with high specificity for 3-hydroxybutyryl-CoA and butanol is a key area for future research.
Experimental Protocols
Protocol: Fed-Batch Fermentation for 3-HB Production
This protocol is a generalized procedure for the fed-batch production of 3-HB using a recombinant E. coli strain.
-
Inoculum Preparation: A single colony of the recombinant E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking at 250 rpm. This culture is then used to inoculate a 500 mL flask containing 100 mL of LB medium, grown under the same conditions for 8-10 hours.
-
Fermenter Setup: A 2-L stirred-tank bioreactor is prepared with 1 L of defined minimal salts medium containing an initial glucose concentration of 20-40 g/L.[6] The medium is supplemented with trace elements and appropriate antibiotics.
-
Cultivation: The fermenter is inoculated with the seed culture to an initial OD₆₀₀ of ~0.1. The temperature is maintained at 30-37°C, and the pH is controlled at 6.8-7.0 using automated addition of NH₄OH or H₃PO₄. Dissolved oxygen (DO) is maintained at 20-30% of air saturation by cascading agitation (300-800 rpm) and airflow (1-2 vvm).
-
Fed-Batch Operation: Once the initial glucose is depleted (indicated by a sharp increase in DO), a highly concentrated feeding solution is supplied. The feed solution typically contains 700 g/L glucose, 15 g/L MgSO₄·7H₂O, and trace elements.[6] The feeding rate is controlled to maintain a low glucose concentration in the fermenter, preventing acetate (B1210297) accumulation.
-
Induction: If the expression of the pathway genes is under an inducible promoter (e.g., lac), IPTG is added to the culture during the early exponential growth phase.
-
Sampling and Analysis: Samples are taken periodically to measure cell density (OD₆₀₀), glucose concentration, and 3-HB concentration.
Protocol: Quantification of this compound via GC-MS
This protocol outlines the analysis of this compound from a fermentation sample.
-
Sample Preparation (Extraction):
-
Take 1 mL of culture broth and centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
To the supernatant, add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or chloroform) containing an internal standard (e.g., 3-hydroxyvaleric acid).
-
Acidify the sample to pH < 2 with HCl to protonate the acids.
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and dry it over anhydrous sodium sulfate.
-
-
Derivatization (Optional but Recommended): For better volatility and peak shape, the hydroxyl group can be silylated. Evaporate the solvent and add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60-70°C for 30 minutes.
-
GC-MS Analysis:
-
Injector: 1 µL of the prepared sample is injected in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Quantification: Identify the peak for this compound based on its retention time and mass spectrum.[11] Quantify the concentration by comparing its peak area to that of the internal standard against a calibration curve.
Conclusion and Future Outlook
The microbial production of this compound is a promising alternative to chemical synthesis. While significant progress has been made in the high-titer production of the individual precursors, 3-hydroxybutyrate and n-butanol, the development of a robust, one-pot fermentation process remains a key challenge. Future research should focus on:
-
Co-fermentation Optimization: Developing strains and processes capable of simultaneously producing both 3-HB and butanol at high rates.
-
Enzyme Discovery and Engineering: Identifying and engineering novel alcohol acyltransferases (AATs) with high activity and selectivity towards 3-hydroxybutyryl-CoA and butanol for efficient de novo synthesis of the final ester.
-
Process Integration: Improving the integration of in situ esterification with fermentation, including optimizing solvent overlay systems for product extraction to minimize toxicity and simplify downstream processing.
-
Host Development: Exploring non-conventional hosts that may have higher tolerance to butanol and organic acids, potentially improving overall process efficiency.
By addressing these challenges, microbial fermentation can become an economically viable and sustainable platform for the large-scale production of this compound.
References
- 1. Poly(3-hydroxybutyrate) synthesis genes in Azotobacter sp. strain FA8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimization of Culture Conditions for Secretory Production of 3-Hydroxybutyrate Oligomers Using Recombinant Escherichia coli [frontiersin.org]
- 7. In situ esterification and extractive fermentation for butyl butyrate production with Clostridium tyrobutyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial production of butyl butyrate: from single strain to cognate consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
The Versatile Chiral Synthon: A Technical Guide to Butyl 3-Hydroxybutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Butyl 3-hydroxybutanoate, a chiral building block of significant interest, offers a versatile platform for the stereoselective synthesis of a wide array of complex organic molecules. Its inherent chirality and dual functionality, a hydroxyl group and a carboxylate ester, make it a valuable precursor in the pharmaceutical, agrochemical, and flavor and fragrance industries. This technical guide provides an in-depth exploration of the synthesis, key transformations, and applications of this compound, with a focus on practical experimental methodologies and quantitative data.
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound can be achieved through several synthetic strategies, primarily involving enzymatic resolutions or the derivatization of naturally occurring chiral precursors.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution of racemic this compound or its precursors is a highly efficient method to obtain enantiopure forms. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely employed for their high enantioselectivity and operational simplicity.
Table 1: Enzymatic Transesterification for the Synthesis of (R)-3-Hydroxybutyl (R)-3-hydroxybutanoate [1]
| Substrate 1 | Substrate 2 | Catalyst | Product | Yield | Diastereomeric Ratio (dr) |
| Racemic ethyl 3-hydroxybutyrate | (R)-1,3-butanediol | Candida antarctica lipase B (CAL-B) | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% |
From Biopolymers: Poly-(R)-3-hydroxybutyrate (PHB)
A sustainable and increasingly popular route to (R)-3-hydroxybutanoate esters involves the depolymerization of poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polyester (B1180765) produced by various microorganisms.[2] Acid-catalyzed alcoholysis of PHB with butanol provides a direct pathway to (R)-butyl 3-hydroxybutanoate.
Experimental Protocol: Synthesis of (R)-Butyl 3-hydroxybutanoate from PHB (Adapted from Methyl Ester Synthesis) [2]
-
Reaction Setup: A round-bottomed flask is charged with poly-[(R)-3-hydroxybutyric acid] (PHB) and 1,2-dichloroethane. The mixture is heated to reflux for 1 hour.
-
Transesterification: A solution of concentrated sulfuric acid in n-butanol is added, and the reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.
-
Work-up: After cooling to room temperature, half-saturated brine is added, and the mixture is stirred. The layers are separated, and the aqueous layer is extracted with chloroform.
-
Purification: The combined organic layers are washed with brine, saturated sodium bicarbonate solution, and again with brine. The solution is dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Key Transformations of this compound
The synthetic utility of this compound lies in its ability to undergo a variety of stereoselective transformations at its hydroxyl and ester functionalities.
Reduction to Chiral 1,3-Butanediol
The reduction of the ester moiety of this compound provides access to enantiopure 1,3-butanediol, a valuable chiral diol used in the synthesis of various natural products and pharmaceuticals.
Experimental Protocol: Reduction of (R)-Butyl 3-hydroxybutanoate to (R)-1,3-Butanediol (General Procedure)
-
Reaction Setup: (R)-Butyl 3-hydroxybutanoate is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), is carefully added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude (R)-1,3-butanediol is purified by distillation or column chromatography.
Conversion to β-Lactams
Chiral 3-hydroxybutanoate esters are important precursors for the synthesis of β-lactams, the core structural motif of penicillin and carbapenem (B1253116) antibiotics. The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by intramolecular cyclization with a nitrogen nucleophile.
Conceptual Workflow for β-Lactam Synthesis
Caption: General synthetic route to chiral β-lactams.
Applications in the Synthesis of Bioactive Molecules
The versatility of this compound as a chiral building block is demonstrated by its application in the synthesis of a range of bioactive molecules.
Pharmaceutical Intermediates
Enantiopure 3-hydroxybutanoate esters are key intermediates in the synthesis of several blockbuster drugs. For instance, derivatives of 3-hydroxybutanoic acid are utilized in the synthesis of the side chain of atorvastatin (B1662188) (Lipitor®), a cholesterol-lowering drug.[3] They are also crucial for the synthesis of carbapenem antibiotics.[4]
Table 2: Application of 3-Hydroxybutanoate Derivatives in Pharmaceutical Synthesis
| Target Molecule | Intermediate Derived from 3-Hydroxybutanoate | Therapeutic Area |
| Atorvastatin | (R)-4-cyano-3-hydroxybutyric acid ethyl ester[5] | Cholesterol-lowering |
| Carbapenems | (2S, 3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate[6] | Antibiotic |
| L-carnitine | Ethyl-(R)-4-chloro-3-hydroxybutanoate[4] | Nutritional supplement |
Pheromones
The stereochemistry of pheromones is often crucial for their biological activity. Chiral building blocks like this compound can serve as starting materials for the stereoselective synthesis of insect pheromones. While specific examples for the butyl ester are less common in readily available literature, the general reactivity of the 3-hydroxybutanoate scaffold makes it a plausible precursor.
This compound and its Biological Significance: The Role of (R)-3-Hydroxybutyrate
(R)-3-Hydroxybutyrate, the hydrolyzed form of (R)-butyl 3-hydroxybutanoate, is a ketone body that plays a vital role in human metabolism, particularly during periods of fasting or low carbohydrate intake. Beyond its role as an energy substrate, it also functions as a signaling molecule.
Ketone Body Metabolism
In the liver, fatty acids are converted to acetyl-CoA, which can then enter the ketogenesis pathway to produce acetoacetate (B1235776) and (R)-3-hydroxybutyrate. These ketone bodies are transported to extrahepatic tissues, such as the brain and muscles, where they are converted back to acetyl-CoA and utilized for energy production in the Krebs cycle.[7][8][9]
Ketogenesis and Ketolysis Pathway
Caption: Overview of ketone body metabolism.
(R)-3-Hydroxybutyrate as a Signaling Molecule
Recent research has unveiled the role of (R)-3-hydroxybutyrate as a signaling molecule with diverse physiological effects. It acts as an endogenous inhibitor of histone deacetylases (HDACs), leading to changes in gene expression.[10][11] Additionally, it can modulate inflammatory responses and neuronal function.[12]
Signaling Pathways of (R)-3-Hydroxybutyrate
Caption: Signaling roles of (R)-3-hydroxybutyrate.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its accessibility through both enzymatic and bio-based routes, coupled with its diverse reactivity, provides synthetic chemists with a powerful tool for the construction of complex, stereochemically defined molecules. The biological significance of its hydrolyzed counterpart, (R)-3-hydroxybutyrate, further underscores the importance of this scaffold in drug discovery and development. The experimental protocols and synthetic workflows presented in this guide offer a practical resource for researchers aiming to harness the full potential of this remarkable chiral synthon.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping effect of synthetic sex pheromone of Acleris fimbriana (Lepidoptera: Tortricidae) in Chinese northern orchard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. ketone bodies metabolic pathwayRat Genome Database [rgd.mcw.edu]
- 9. Ketone body metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Butyl 3-hydroxybutanoate as a Ketone Body Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-hydroxybutanoate, scientifically known as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is an exogenous ketone monoester that serves as a potent precursor to the ketone bodies D-β-hydroxybutyrate (D-BHB) and acetoacetate (B1235776).[1][2] This compound has garnered significant interest in the scientific and medical communities for its ability to induce a state of nutritional ketosis without the need for a stringent ketogenic diet.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its metabolism, pharmacokinetic profile, and the signaling pathways modulated by its resulting ketone bodies.
Metabolism of this compound
Upon oral ingestion, this compound is not detected in plasma, indicating rapid and complete hydrolysis by esterases present in the gastrointestinal tract, blood, and liver.[2] This enzymatic cleavage yields two primary metabolites: D-β-hydroxybutyrate (D-BHB) and (R)-1,3-butanediol.[1][2] The released D-BHB directly enters circulation, leading to a rapid increase in blood ketone levels. The (R)-1,3-butanediol is transported to the liver where it undergoes further metabolism by alcohol and aldehyde dehydrogenases to produce additional D-BHB and acetoacetate, which are then released into the bloodstream.[1][2]
Pharmacokinetics
Studies in healthy human adults have demonstrated that oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to a dose-dependent increase in plasma concentrations of β-hydroxybutyrate and acetoacetate.[2][4] The pharmacokinetic parameters from a key study are summarized in the table below.
| Parameter | Dose: 140 mg/kg | Dose: 357 mg/kg | Dose: 714 mg/kg |
| β-Hydroxybutyrate | |||
| Cmax (mM) | Data not available | Data not available | 3.30 |
| Tmax (h) | 1-2 | 1-2 | 1-2 |
| Elimination Half-life (h) | 0.8-3.1 | 0.8-3.1 | 0.8-3.1 |
| Acetoacetate | |||
| Cmax (mM) | Data not available | Data not available | 1.19 |
| Tmax (h) | 1-2 | 1-2 | 1-2 |
| Elimination Half-life (h) | 8-14 | 8-14 | 8-14 |
| Table 1: Pharmacokinetic parameters of β-hydroxybutyrate and acetoacetate following a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adults.[2][4][5] |
Signaling Pathways Modulated by β-Hydroxybutyrate
Beyond its role as an energy substrate, D-β-hydroxybutyrate (D-BHB) functions as a signaling molecule, influencing various cellular processes through distinct pathways.
Inhibition of NLRP3 Inflammasome
D-BHB has been shown to suppress the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.[3][6] Mechanistically, D-BHB inhibits the NLRP3 inflammasome by preventing potassium (K+) efflux from cells, which is a critical step in its activation.[2] This leads to a reduction in the oligomerization of the adaptor protein ASC and the subsequent formation of ASC specks, ultimately decreasing the production of pro-inflammatory cytokines IL-1β and IL-18.[2][7]
Histone Deacetylase (HDAC) Inhibition
D-BHB is a known endogenous inhibitor of class I histone deacetylases (HDACs).[8][9] By inhibiting HDACs, D-BHB promotes histone acetylation, leading to a more open chromatin structure and influencing gene expression.[8][9] This mechanism is implicated in the neuroprotective effects of ketone bodies, as it can upregulate the expression of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[9]
G-Protein Coupled Receptor (GPCR) Activation
D-BHB and acetoacetate can act as signaling ligands for specific G-protein coupled receptors (GPCRs).[1][10] D-BHB is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3, or GPR41).[11][12] Activation of these receptors can modulate various physiological processes, including lipolysis and inflammation.[10][11]
Experimental Protocols
Human Pharmacokinetic Study
A representative experimental workflow for a human pharmacokinetic study of this compound is outlined below.
Methodology Details:
-
Subject Preparation: Healthy adult volunteers are typically recruited and provide informed consent. A standard overnight fast of 8-12 hours is required before the administration of the ketone ester to establish baseline metabolic conditions.[13]
-
Administration: this compound is administered orally, often mixed into a palatable drink to improve compliance. Doses are typically calculated based on the subject's body weight.[2][4]
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at specified time points post-administration (e.g., 15, 30, 60, 120 minutes, and then hourly for several hours) to capture the absorption, distribution, metabolism, and elimination phases.[13]
-
Sample Processing and Analysis: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. The concentrations of β-hydroxybutyrate and acetoacetate in plasma are quantified using validated analytical methods such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or enzymatic assays.[5][14]
Preclinical Animal Study: Controlled Cortical Impact (CCI) Injury Model
The neuroprotective effects of this compound can be investigated in preclinical models of neurological injury, such as the controlled cortical impact (CCI) model in rats.
Methodology Details:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[15]
-
Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the desired cortical region. A CCI device is used to deliver a standardized impact to the exposed dura, inducing a focal brain injury. Sham-operated animals undergo the same surgical procedure without the impact.[16][17]
-
Ketone Ester Administration: Immediately following the CCI or sham surgery, this compound is administered, typically via oral gavage. Daily administration may continue for the duration of the study.[15][18]
-
Behavioral and Neuropathological Assessment: Motor and sensory deficits are assessed using standardized behavioral tests (e.g., Neurobehavioral Severity Scale-Revised) at various time points post-injury. At the end of the study, brain tissue is collected for histopathological analysis to assess lesion volume and markers of neuroinflammation.[15]
Conclusion
This compound is a well-tolerated and effective exogenous ketone precursor that rapidly elevates blood levels of D-β-hydroxybutyrate and acetoacetate. Its metabolic fate and pharmacokinetic profile are well-characterized, making it a valuable tool for studying the physiological effects of ketosis. The resulting ketone bodies, particularly D-BHB, exert their effects not only as an alternative energy source but also as signaling molecules that modulate key cellular pathways involved in inflammation and gene expression. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various physiological and pathological conditions.
References
- 1. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Frontiers | Inflammasomes as the molecular hub of cardiovascular-metabolic-immune comorbidity networks [frontiersin.org]
- 5. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-hydroxybutyrate suppresses NLRP3 inflammasome-mediated placental inflammation and lipopolysaccharide-induced fetal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule | MDPI [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Tolerability and Acceptability of an Exogenous Ketone Monoester and Ketone Monoester/Salt Formulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of blood acetoacetate and beta-hydroxybutyrate in an automatic analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of a Ketogenic Diet on Behavioral Outcome after Controlled Cortical Impact Injury in the Juvenile and Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
The Metabolic Journey of Butyl 3-hydroxybutanoate In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-hydroxybutanoate, particularly its (R)-3-hydroxybutyl (R)-3-hydroxybutyrate enantiomer, is a ketone monoester developed as an oral supplement to induce a state of nutritional ketosis. This compound serves as a precursor to the ketone bodies D-β-hydroxybutyrate (D-BHB) and acetoacetate (B1235776) (AcAc), which are natural energy substrates for various tissues, especially during periods of low glucose availability. Understanding the in vivo metabolic pathway of this compound is crucial for its application in therapeutic and performance-enhancing contexts. This technical guide provides an in-depth overview of its absorption, metabolism, and the resulting pharmacokinetic profile of its key metabolites, supported by experimental data and methodologies from published human studies.
Metabolic Pathway
Following oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate undergoes a two-stage metabolic conversion to ketone bodies. The intact ester is not detected in plasma, indicating rapid and complete hydrolysis.[1][2]
Stage 1: Hydrolysis
The ester bond of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is rapidly cleaved by carboxylesterases and other esterases present in the gastrointestinal tract, blood, and liver.[1][3] This hydrolysis yields two primary metabolites:
-
D-β-hydroxybutyrate (D-BHB): A primary ketone body that directly enters systemic circulation.
-
(R)-1,3-butanediol: A ketogenic precursor that undergoes further metabolism.
Figure 1: Hydrolysis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Stage 2: Oxidation of (R)-1,3-butanediol
The (R)-1,3-butanediol produced from the initial hydrolysis is transported to the liver, where it is converted into ketone bodies through a series of oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[3] This process further elevates the circulating levels of D-BHB and acetoacetate.
Figure 2: Hepatic oxidation of (R)-1,3-butanediol to ketone bodies.
Pharmacokinetic Data
The oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate leads to a dose-dependent increase in plasma concentrations of D-β-hydroxybutyrate and acetoacetate. The following tables summarize the key pharmacokinetic parameters observed in healthy adult subjects.
Table 1: Pharmacokinetic Parameters of D-β-hydroxybutyrate after a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
| Dose (mg/kg bw) | Cmax (mM) | Tmax (h) | Elimination Half-life (h) |
| 140 | ~1.0 | 1-2 | 0.8 - 3.1 |
| 357 | ~2.0 | 1-2 | 0.8 - 3.1 |
| 714 | 3.30 | 1-2 | 0.8 - 3.1 |
Data compiled from Clarke et al., 2012.[1][2]
Table 2: Pharmacokinetic Parameters of Acetoacetate after a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
| Dose (mg/kg bw) | Cmax (mM) | Tmax (h) | Elimination Half-life (h) |
| 140 | ~0.5 | 1-2 | 8 - 14 |
| 357 | ~0.8 | 1-2 | 8 - 14 |
| 714 | 1.19 | 1-2 | 8 - 14 |
Data compiled from Clarke et al., 2012.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the in vivo metabolism of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Human Pharmacokinetic Study Protocol
A common experimental design to assess the pharmacokinetics of the ketone monoester involves the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited. Exclusion criteria typically include metabolic disorders and the use of medications that could interfere with ketone body metabolism.
-
Dosing: Following an overnight fast, subjects consume a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, often mixed into a beverage. Doses are typically administered based on body weight (e.g., 140, 357, and 714 mg/kg).[1][2]
-
Blood Sampling: Venous blood samples are collected at multiple time points before and after ingestion (e.g., at baseline, and then at regular intervals for up to 24 hours).[1] Samples are typically collected in tubes containing an anticoagulant like EDTA and a glycolysis inhibitor such as sodium fluoride.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at low temperatures (e.g., -80°C) until analysis.
-
Metabolite Analysis: Plasma concentrations of D-β-hydroxybutyrate and acetoacetate are quantified using validated analytical methods.
Figure 3: General experimental workflow for a human pharmacokinetic study.
Analytical Methods for Ketone Body Quantification
Enzymatic Assays:
A common and reliable method for the determination of D-β-hydroxybutyrate and acetoacetate in plasma is through enzymatic assays.[4][5][6]
-
Principle: These assays utilize specific dehydrogenases. D-β-hydroxybutyrate dehydrogenase catalyzes the oxidation of D-BHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically. For acetoacetate measurement, the reaction is run in the reverse direction with the consumption of NADH.
-
Procedure Outline:
-
Plasma samples (deproteinized or non-deproteinized) are mixed with a reaction buffer containing the appropriate enzyme (D-β-hydroxybutyrate dehydrogenase) and cofactor (NAD+ for D-BHB, NADH for AcAc).[4][5]
-
The reaction is incubated at a controlled temperature (e.g., 37°C).[5]
-
The change in absorbance (e.g., at 340 nm for NADH) is measured using a spectrophotometer or an automated clinical chemistry analyzer.[4][5]
-
Concentrations are determined by comparing the change in absorbance to a standard curve prepared with known concentrations of D-BHB and acetoacetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS methods offer high sensitivity and specificity for the simultaneous quantification of ketone bodies and their precursors.
-
Principle: This technique separates the analytes of interest using liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio using a mass spectrometer.
-
Procedure Outline:
-
Sample Preparation: Plasma samples are typically deproteinized (e.g., with acetonitrile (B52724) or methanol) and may undergo derivatization to improve chromatographic separation and detection.
-
Chromatographic Separation: The prepared sample is injected into an LC system equipped with a suitable column (e.g., a reverse-phase C18 column) to separate D-BHB, acetoacetate, and 1,3-butanediol.
-
Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer (e.g., a triple quadrupole instrument) for detection. Multiple reaction monitoring (MRM) is often used for accurate quantification.
-
Quantification: Analyte concentrations are determined using a calibration curve generated from standards of known concentrations.
-
Conclusion
The in vivo metabolism of this compound is a rapid and efficient process that delivers its constituent ketogenic molecules, D-β-hydroxybutyrate and (R)-1,3-butanediol, into the metabolic system. The subsequent hepatic conversion of (R)-1,3-butanediol further augments the circulating pool of ketone bodies. The predictable pharmacokinetic profile of D-β-hydroxybutyrate and acetoacetate following oral administration of the ketone monoester makes it a valuable tool for inducing nutritional ketosis in research and clinical settings. Further research focusing on the specific kinetics of the enzymes involved in its metabolism could provide a more detailed understanding and allow for more precise modulation of ketosis for various applications.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of blood acetoacetate and β-hydroxybutyrate in an automatic analyser - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of blood acetoacetate and beta-hydroxybutyrate in an automatic analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Butyl 3-Hydroxybutanoate as a Precursor for Polyhydroxyalkanoate (PHA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] Their favorable properties, such as non-toxicity, controlled degradation, and processability, make them highly attractive materials for biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and medical implants.[3][4][5] The most common and well-characterized PHA is poly(3-hydroxybutyrate) or P(3HB).[1]
Conventionally, PHAs are produced via microbial fermentation, where bacteria accumulate the polymer from simple carbon sources. However, this in vivo process offers limited control over the polymer's molecular weight and structure, which are critical parameters for advanced applications like drug delivery. An alternative and more precise approach is the in vitro enzymatic polymerization of PHA from a defined precursor. This guide focuses on the use of butyl 3-hydroxybutanoate as a stable, accessible starting material for the controlled, cell-free synthesis of PHAs. This method allows for the production of high-purity polymers with tunable molecular characteristics, tailored for specialized applications.
Section 1: Synthesis of the (R)-Butyl 3-Hydroxybutanoate Precursor
The critical first step is the synthesis of the enantiomerically pure (R)-butyl 3-hydroxybutanoate precursor. The stereochemistry is vital, as PHA synthases are specific to the (R)-enantiomer of the hydroxyacyl-CoA monomer.[6] Enzymatic synthesis using lipases is the preferred method due to its high selectivity and operation under mild conditions.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol describes the synthesis of (R)-butyl 3-hydroxybutanoate from a racemic ester via lipase-catalyzed transesterification. The enzyme selectively acylates the (R)-enantiomer, allowing for subsequent separation.
-
Materials :
-
Racemic ethyl 3-hydroxybutyrate (B1226725)
-
n-butanol
-
Immobilized Candida antarctica lipase (B570770) B (CAL-B), such as Novozym 435
-
Anhydrous hexane (B92381) or other suitable organic solvent
-
Vinyl acetate (B1210297) (for kinetic resolution if starting from racemic acid)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure :
-
Combine racemic ethyl 3-hydroxybutyrate (1 equivalent) and n-butanol (3 equivalents) in anhydrous hexane.
-
Add immobilized CAL-B (typically 5-10% w/w of the limiting substrate).
-
Conduct the reaction in a shaker at a controlled temperature, generally between 35-45°C.[7]
-
Monitor the reaction progress periodically using Gas Chromatography (GC) to determine conversion and enantiomeric excess (ee).
-
Upon reaching approximately 50% conversion (optimal for kinetic resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[7]
-
The reaction mixture will contain unreacted (S)-ethyl 3-hydroxybutyrate and the product, (R)-butyl 3-hydroxybutanoate.
-
Separate the product from the unreacted substrate via silica gel column chromatography.
-
Data Presentation: Precursor Synthesis
The following table summarizes typical quantitative data for the enzymatic synthesis of related hydroxybutyrate esters, which are indicative of the performance for this compound synthesis.
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CAL-B) | [8][9] |
| Substrates | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | [8] |
| Temperature | 30°C | [8] |
| Pressure | 80 mmHg (reduced pressure to remove ethanol (B145695) byproduct) | [8] |
| Reaction Time | 6 hours | [8] |
| Product Yield | 48% (for (R,R)-4) | [8] |
| Diastereomeric Ratio | >90% | [8] |
| Enantiomeric Excess (ee) of unreacted substrate | 91% (for (S)-2) | [8] |
Workflow Visualization: Precursor Synthesis
Caption: Workflow for enzymatic synthesis of the chiral precursor.
Section 2: The Biological Context: Microbial PHA Synthesis Pathways
To understand the basis of in vitro polymerization, it is essential to review the natural biosynthetic pathways within microorganisms. The most common route for P(3HB) synthesis (Pathway I) begins with the central metabolite acetyl-CoA.
-
Condensation : Two molecules of acetyl-CoA are condensed into acetoacetyl-CoA by the enzyme β-ketothiolase (PhaA).
-
Reduction : Acetoacetyl-CoA is then reduced to the (R)-enantiomer of 3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB).
-
Polymerization : Finally, PHA synthase (PhaC) catalyzes the polymerization of (R)-3-hydroxybutyryl-CoA monomers into the P(3HB) polymer chain, releasing coenzyme A (CoA) in the process.[2]
This pathway highlights that (R)-3-hydroxybutyryl-CoA , not the free acid or its alkyl ester, is the direct substrate for the PHA synthase enzyme.
Pathway Visualization: In Vivo PHB Synthesis
Caption: The canonical metabolic pathway for P(3HB) biosynthesis.
Section 3: In Vitro Enzymatic Polymerization
Cell-free synthesis provides superior control over PHA molecular weight and polydispersity.[10] This process involves two key enzymatic steps: the "activation" of the this compound precursor to its CoA thioester, followed by polymerization.
Experimental Protocol: Two-Step Cell-Free PHA Synthesis
This protocol outlines a method for synthesizing P(3HB) from this compound using a multi-enzyme system. This approach circumvents the need for expensive, pre-synthesized (R)-3-hydroxybutyryl-CoA by generating it in situ.
-
Materials :
-
(R)-butyl 3-hydroxybutanoate (synthesized as in Section 1)
-
Purified propionyl-CoA transferase (e.g., from Clostridium propionicum)
-
Purified PHA synthase (PhaC) (e.g., from Cupriavidus necator or a thermostable variant)[11]
-
Acetyl-CoA (as the CoA donor)
-
Aqueous buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.0)
-
Dithiothreitol (DTT) to maintain a reducing environment for enzymes
-
-
Procedure - In Situ Monomer Synthesis and Polymerization :
-
Prepare a reaction vessel with the aqueous buffer containing DTT.
-
Add acetyl-CoA, which will serve as the donor of the Coenzyme A moiety.
-
Add the (R)-butyl 3-hydroxybutanoate precursor to the reaction mixture.
-
Initiate the activation step by adding propionyl-CoA transferase. This enzyme catalyzes the transfer of CoA from acetyl-CoA to 3-hydroxybutyrate, forming (R)-3-hydroxybutyryl-CoA and butyl acetate.
-
After a sufficient concentration of the monomer is generated (can be optimized), add the purified PHA synthase (PhaC) to initiate polymerization.
-
Incubate the reaction at an optimal temperature for the enzymes (e.g., 30-37°C for mesophilic enzymes, or higher for thermostable variants) for several hours (e.g., 2-24 hours).
-
The formation of PHA results in a milky-white suspension of polymer granules.[12]
-
Terminate the reaction (e.g., by adding SDS or heat inactivation).
-
Harvest the PHA granules by centrifugation. Wash the pellet repeatedly with solvents like methanol (B129727) or ethanol to remove unreacted substrates and byproducts, followed by a final wash with water.
-
Lyophilize the purified pellet to obtain dry PHA polymer.
-
Data Presentation: In Vitro PHA Synthesis and Properties
This table presents key data from in vitro PHA synthesis studies, demonstrating the high molecular weights achievable with this method.
| Parameter | Value | Reference |
| Enzyme System | Purified PHA Synthase (Alcaligenes eutrophus) | [12] |
| Substrate | (R)-3-hydroxybutyryl coenzyme A | [12] |
| Product | Poly[(R)-(-)-3-hydroxybutyrate] (PHB) | [12] |
| Polymer Molecular Mass (Mw) | > 10 x 10⁶ Da | [12] |
| Polymer Molecular Weight (Mn) | 9.3 x 10⁵ Da (in a CoA recycling system) | [13] |
| Polydispersity Index (PDI) | 1.5 | [13] |
| Particle Morphology | Spherical granules, up to 3 µm diameter | [12] |
Workflow Visualization: In Vitro PHA Synthesis
Caption: Two-step enzymatic workflow for cell-free PHA synthesis.
Section 4: Characterization of Synthesized PHA
Proper characterization of the synthesized polymer is crucial to ensure it meets the specifications required for drug development applications. Standard analytical techniques are employed to determine its structural integrity, molecular weight, and thermal properties.[14]
| Technique | Purpose | Typical Results for P(3HB) |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[15] | Mw can range from 1x10⁵ to over 1x10⁷ Da. PDI is typically low (< 2.0), indicating a narrow molecular weight distribution.[12][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and purity of the polymer. ¹H and ¹³C NMR are used to verify the repeating 3-hydroxybutyrate units.[14] | Characteristic peaks for the methyl, methylene, and methine protons of the 3HB monomer unit are observed. |
| Differential Scanning Calorimetry (DSC) | Measures thermal properties, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc).[17][18] | For P(3HB), Tg is typically ~5°C and Tm is ~175°C. High crystallinity is common. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and degradation temperature (Td) of the polymer. | P(3HB) is generally stable up to ~250°C. |
Section 5: Relevance for Drug Development Professionals
The ability to precisely control PHA synthesis using a cell-free system with a this compound precursor offers significant advantages for drug delivery applications.
-
Tunable Degradation Rates : The degradation rate of PHA is dependent on its molecular weight and crystallinity.[19] The in vitro method allows for the synthesis of PHAs with a specific molecular weight, enabling the design of drug delivery vehicles with predictable release kinetics.[3][16]
-
High Purity : Cell-free synthesis eliminates contamination from cellular components like endotoxins, which is a critical requirement for materials used in medical devices and pharmaceutical formulations.
-
Functionalization : In vitro systems provide opportunities to create novel block copolymers or functionalized PHAs by introducing different monomers or chain-terminating agents during polymerization, which can be used for targeted drug delivery.[20]
-
Versatile Formulations : The high-purity PHA produced can be processed into various forms suitable for drug delivery, such as nanoparticles, microspheres, films, and porous scaffolds.[19][21]
By leveraging this controlled synthesis approach, researchers can develop advanced and reliable PHA-based platforms for delivering a wide range of therapeutic agents, from small molecules to biologics.[5]
References
- 1. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Polyhydroxyalkanoates: Medical Applications and Potential for Use in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro synthesis of polyhydroxyalkanoate (PHA) incorporating lactate (LA) with a block sequence by using a newly engineered thermostable PHA synthase from Pseudomonas sp. SG4502 with acquired LA-polymerizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate]: formation of macroscopic granules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Control of product molecular weight in the enzymatic synthesis of a biodegradable polyester, polyhydroxybutyrate [dspace.mit.edu]
- 17. Novel differential scanning calorimetry (DSC) application to select polyhydroxyalkanoate (PHA) producers correlating 3-hydroxyhexanoate (3-HHx) monomer with melting enthalpy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters [frontiersin.org]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
Spectroscopic Analysis of Butyl 3-hydroxybutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Butyl 3-hydroxybutanoate (C₈H₁₆O₃, Molar Mass: 160.21 g/mol ).[1][2] The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on structurally similar compounds, along with experimental Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided, followed by a workflow diagram for general spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following ¹H and ¹³C NMR data are predicted based on the experimental spectrum of the structurally similar compound, isothis compound. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | m | 1H | H-3 |
| ~4.05 | t | 2H | H-1' |
| ~2.40 | m | 2H | H-2 |
| ~1.60 | m | 2H | H-2' |
| ~1.40 | m | 2H | H-3' |
| ~1.20 | d | 3H | H-4 |
| ~0.90 | t | 3H | H-4' |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~172.5 | C-1 (C=O) |
| ~67.8 | C-3 |
| ~64.5 | C-1' |
| ~43.0 | C-2 |
| ~30.8 | C-2' |
| ~22.5 | C-4 |
| ~19.2 | C-3' |
| ~13.7 | C-4' |
Infrared (IR) Spectroscopy
Note: The following IR data is predicted based on the characteristic absorption frequencies of functional groups and data from the similar compound, ethyl 3-hydroxybutanoate.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |
| 2960-2870 | Strong | C-H Stretch (Alkyl) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1180 | Strong | C-O Stretch (Alcohol) |
Mass Spectrometry (MS)
The following fragmentation data is based on the experimental electron ionization (EI) mass spectrum of this compound.[1]
Table 4: Experimental Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 160 | [M]⁺ | Low |
| 103 | [M - C₄H₉O]⁺ | Moderate |
| 87 | [M - OC₄H₉]⁺ | High |
| 71 | [C₄H₇O]⁺ | Moderate |
| 57 | [C₄H₉]⁺ | High |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Very High (Base Peak) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm).
-
Transfer the solution into a clean 5 mm NMR tube.
1.2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
2.2. Data Acquisition:
-
Obtain a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
3.1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.
3.2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
The molecules are ionized by a high-energy electron beam.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
References
The Subtle Presence of Butyl 3-Hydroxybutanoate in Nature's Candy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-hydroxybutanoate, a chiral ester with potential applications in pharmaceuticals and as a bioactive compound, has been identified as a naturally occurring volatile component in a select number of fruits. This technical guide provides a comprehensive overview of its known natural occurrence, quantitative data, detailed experimental protocols for its detection, and a putative biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development.
Natural Occurrence and Quantitative Data
While not a universally common fruit ester, this compound has been definitively identified in a few fruit species. The following table summarizes the current quantitative knowledge of its presence.
| Fruit Species | Scientific Name | Concentration (µg/kg) | Reference |
| Cape Gooseberry | Physalis peruviana L. | 1684 | [1] |
| Durian (related ester) | Durio zibethinus | 64.70–409.98 (for Ethyl 3-hydroxybutanoate) | [2] |
| Mango | Mangifera indica | Not Quantified | |
| Spondias mombin (Yellow Mombin) | Spondias mombin L. | Not Quantified |
Note: While this compound has been listed as a volatile compound in mango and Spondias mombin, specific quantitative data is not yet available in the reviewed literature. The presence of 3-hydroxybutyric acid has been confirmed in mango mesocarp, suggesting the potential for its esterification.[3] In durian, the closely related ethyl 3-hydroxybutanoate has been quantified, indicating the presence of the 3-hydroxybutanoate moiety.[2]
Experimental Protocols
The analysis of this compound in fruit matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common and efficient sample preparation technique.
Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a generalized procedure based on methods used for volatile analysis in fruits like cape gooseberry and durian.
a. Materials:
-
Fresh or frozen fruit pulp
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-octanol (B43104) or a deuterated analog of the analyte)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
b. Procedure:
-
Homogenize a known weight of the fruit pulp (e.g., 5 g).
-
Transfer the homogenate to a 20 mL headspace vial.
-
Add a saturated solution of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the septum cap.
-
Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with gentle agitation to allow the volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
a. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: A polar capillary column is often suitable for ester analysis (e.g., DB-WAX, HP-INNOWax, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Ramp to 240 °C at a rate of 10 °C/min, hold for 5 minutes.
-
(This is a general program and should be optimized for specific sample matrices and target analytes.)
-
-
MSD Parameters:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.
-
Derivatization (Optional but Recommended for Hydroxy Esters)
To improve the chromatographic peak shape and reduce tailing of the hydroxyl group, derivatization can be performed. Silylation is a common method.
a. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
b. Procedure (post-extraction):
-
After solvent extraction (if used instead of HS-SPME), evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a small volume of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and the silylating reagent (e.g., 50 µL BSTFA + TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 60-70 °C) for a defined time (e.g., 30 minutes).
-
Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Biosynthetic Pathway and Logical Relationships
The formation of this compound in fruits is hypothesized to occur through the convergence of two key metabolic pathways: the synthesis of the 3-hydroxybutyryl-CoA precursor and the formation of the butanol moiety, followed by an esterification step.
Putative Biosynthetic Pathway of this compound in Fruits
Caption: Putative biosynthetic pathway of this compound in fruits.
This proposed pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (S)-3-hydroxybutyryl-CoA. Concurrently, butanol is synthesized from butyryl-CoA. Finally, an alcohol acyltransferase (AAT) enzyme catalyzes the esterification of (S)-3-hydroxybutyryl-CoA with butanol to produce this compound.
Experimental Workflow for Analysis
Caption: General experimental workflow for the analysis of this compound in fruits.
This workflow outlines the key steps from sample collection to the final quantitative analysis of this compound, highlighting the use of HS-SPME and GC-MS as the primary analytical techniques.
Conclusion
The natural occurrence of this compound in fruits, though seemingly limited to a few species, presents an interesting area for further research. The quantitative data from cape gooseberry provides a benchmark for future studies. The detailed experimental protocols and the putative biosynthetic pathway outlined in this guide offer a solid foundation for scientists and researchers to explore the presence, concentration, and formation of this and other related bioactive esters in a wider range of fruits. Further investigation into the specific enzymes and genetic pathways involved in its biosynthesis in plants could unlock new possibilities for its biotechnological production and application in the pharmaceutical and flavor industries.
References
Methodological & Application
Protocol for the enzymatic synthesis of Butyl 3-hydroxybutanoate using lipase.
Application Notes: Enzymatic Synthesis of Butyl 3-hydroxybutanoate
Introduction
This compound is a chiral ester with significant potential as a building block in the synthesis of complex pharmaceutical compounds and other fine chemicals.[1] Traditional chemical synthesis routes often require harsh conditions and can lead to undesirable byproducts and stereoisomeric mixtures. The enzymatic synthesis of this compound using lipases presents a green and highly selective alternative.[1] Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CAL-B), are highly effective biocatalysts for this transformation, operating under mild conditions which simplifies downstream processing and minimizes side reactions.[1][2] This protocol details the lipase-catalyzed synthesis of this compound via esterification and transesterification pathways.
Principle of Reaction
The synthesis is achieved through the formation of an ester bond between a hydroxyl group of 1,3-butanediol (B41344) and the carboxyl group of a butyric acid source. Lipases facilitate this reaction via a two-step "Ping-Pong Bi-Bi" mechanism. In the first step (acylation), the butyric acid source acylates the lipase's active site, releasing the first product (e.g., water or ethanol). In the second step (deacylation), the 1,3-butanediol acts as a nucleophile, attacking the acyl-enzyme complex to form the final ester product, this compound, and regenerating the free enzyme.[1]
Experimental Protocols
Two primary enzymatic routes are presented: direct esterification from butyric acid and transesterification from a butyric acid ester.
Protocol 1: Synthesis via Direct Esterification
This protocol focuses on the direct reaction between butyric acid and 1,3-butanediol.
Materials:
-
Butyric Acid
-
1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435)
-
Anhydrous solvent (e.g., n-hexane, optional)
-
Molecular sieves (for water removal, if needed)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle or temperature-controlled shaker
-
Vacuum system (optional, to remove water byproduct)
-
Filtration apparatus
-
Rotary evaporator
-
Gas Chromatography (GC) system for reaction monitoring
Procedure:
-
To the reaction vessel, add 1,3-butanediol and butyric acid. A molar ratio of alcohol to acid of 3:1 is often used to favor product formation.[3]
-
If using a solvent, add n-hexane.[3]
-
Add the immobilized lipase, CAL-B. A typical enzyme loading is 40% of the mass of the limiting reactant (butyric acid).[3]
-
If not using a vacuum, add activated molecular sieves to adsorb the water produced during the reaction.
-
Seal the vessel and place it in a temperature-controlled shaker or on a stirrer with a heating mantle set to the optimal temperature, typically between 30-50°C.[2][3]
-
Stir the mixture at a constant rate (e.g., 200 rpm).
-
If applicable, apply a vacuum (e.g., 80 mmHg) to continuously remove the water byproduct, which drives the reaction equilibrium towards ester formation.[2]
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Once the reaction has reached the desired conversion (typically >90% in 2-6 hours), stop the reaction by cooling the vessel.[2][3]
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and reused.[3]
-
If a solvent was used, remove it using a rotary evaporator.
-
Purify the resulting this compound from any unreacted substrates by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Transesterification
This protocol is adapted from the synthesis of similar hydroxy-esters and uses an ester of butyric acid (e.g., ethyl butyrate) as the acyl donor.[2]
Materials:
-
Ethyl butyrate (B1204436) (or other short-chain butyrate ester)
-
1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Combine ethyl butyrate and 1,3-butanediol in the reaction vessel. An equimolar ratio (1:1) can be effective, though optimization may be required.[2]
-
Add the immobilized lipase, CAL-B (e.g., 70 mg per ~7.6 mmol of the limiting substrate).[2]
-
Seal the vessel and begin stirring at a controlled temperature, for instance, 30°C.[2]
-
Apply a reduced pressure (e.g., 80 mmHg) to the system. This is crucial for removing the ethanol (B145695) byproduct, which shifts the equilibrium towards the formation of this compound.[2][4]
-
Monitor the conversion of the starting materials into the product using GC analysis.
-
The reaction is typically complete within 6 hours.[2]
-
Upon completion, filter the reaction mixture to remove the enzyme.
-
Separate the desired product, this compound, from the unreacted starting materials via vacuum distillation.
Data Presentation
Quantitative data from related lipase-catalyzed ester synthesis studies are summarized below for comparison and optimization purposes.
Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Hydroxy-Esters
| Parameter | Value/Condition | Substrates | Enzyme | Yield | Reference |
|---|---|---|---|---|---|
| Temperature | 30°C | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | CAL-B | 48% | [2] |
| Pressure | 80 mmHg | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | CAL-B | 48% | [2] |
| Reaction Time | 6 hours | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | CAL-B | 48% | [2] |
| Molar Ratio | 1.95:1 (Ester:Diol) | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | CAL-B | 48% | [2] |
| Enzyme Load | 70 mg | 7.6 mmol ester, 3.9 mmol diol | CAL-B | 48% |[2] |
Table 2: Optimized Conditions for Butyl Butyrate Synthesis (A structurally similar ester)
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 48°C | [3] |
| Substrate Molar Ratio | 3:1 (Butanol:Butyric Acid) | [3] |
| Biocatalyst Content | 40% of acid mass | [3] |
| Solvent | n-Hexane | [3] |
| Yield | >90% in 2 hours |[3] |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Lipase "Ping-Pong Bi-Bi" mechanism for esterification.
References
Application Note and Protocol for the Chemical Synthesis of Butyl 3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed step-by-step protocol for the chemical synthesis of Butyl 3-hydroxybutanoate, a valuable chiral building block in organic synthesis. The described method is a robust two-step chemo-catalytic process involving the synthesis of a key intermediate, Butyl acetoacetate (B1235776), followed by its selective reduction.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the final product, this compound, is presented below for easy reference and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53605-94-0 | [NIST][1] |
| Molecular Formula | C₈H₁₆O₃ | [NIST][1] |
| Molecular Weight | 160.21 g/mol | [NIST][1] |
| Appearance | Colorless liquid (Expected) | |
| Boiling Point | Not specified, distillation under reduced pressure recommended |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks / Chemical Shifts (ppm) / m/z |
| ¹H NMR | δ (ppm): ~4.2 (m, 1H, -CH(OH)-), ~4.1 (t, 2H, -O-CH₂-), ~2.4 (d, 2H, -CH₂-C=O), ~1.6 (m, 2H, -O-CH₂-CH₂-), ~1.4 (m, 2H, -CH₂-CH₃), ~1.2 (d, 3H, -CH(OH)-CH₃), ~0.9 (t, 3H, -CH₂-CH₃). (Based on analogous compounds)[2][3] |
| ¹³C NMR | δ (ppm): ~172 (-C=O), ~65 (-O-CH₂-), ~64 (-CH(OH)-), ~43 (-CH₂-C=O), ~31 (-O-CH₂-CH₂-), ~22 (-CH(OH)-CH₃), ~19 (-CH₂-CH₃), ~14 (-CH₂-CH₃). (Based on analogous compounds)[4][5] |
| IR | ν (cm⁻¹): ~3400 (br, O-H stretch), ~2960 (C-H stretch, sp³), ~1730 (C=O stretch, ester). (Based on analogous compounds)[6][7][8] |
| Mass Spec. | Key fragments (m/z): 103 (M - C₄H₉O)⁺, 87, 71, 59, 43.[1] |
Experimental Protocols
This synthesis is performed in two main stages: the preparation of Butyl acetoacetate and its subsequent reduction to this compound.
Part 1: Synthesis of Butyl acetoacetate from Diketene (B1670635) and n-Butanol
This procedure is adapted from established methods for the synthesis of acetoacetate esters from diketene.[9][10] Diketene is a toxic and reactive substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials and Reagents:
-
n-Butanol
-
Diketene
-
Triethylamine (B128534) (catalyst)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for reaction under inert atmosphere, heating, and distillation.
Protocol:
-
Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Charge the flask with n-butanol (e.g., 1.2 equivalents) and a catalytic amount of triethylamine (e.g., 0.01 equivalents).
-
Heat the mixture to approximately 60-70°C with stirring.
-
Add diketene (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 90°C. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture at 80-90°C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC if desired.
-
Cool the reaction mixture to room temperature.
-
The crude Butyl acetoacetate can be purified by fractional distillation under reduced pressure. Collect the fraction at the appropriate boiling point. The expected yield is typically high (>90%).
Table 3: Summary of Reaction Parameters for Butyl Acetoacetate Synthesis
| Parameter | Value |
| Molar Ratio | n-Butanol : Diketene (1.2 : 1.0) |
| Catalyst | Triethylamine (0.01 eq.) |
| Reaction Temperature | 60-90°C |
| Reaction Time | 2-4 hours |
| Purification | Fractional distillation under vacuum |
| Expected Yield | >90% |
Part 2: Reduction of Butyl acetoacetate to this compound
This protocol uses sodium borohydride (B1222165) for the selective reduction of the ketone functionality of Butyl acetoacetate to the corresponding secondary alcohol. The procedure is adapted from the well-established reduction of similar ketoesters.[11][12][13]
Materials and Reagents:
-
Butyl acetoacetate (from Part 1)
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (or Methanol)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Protocol:
-
Dissolve Butyl acetoacetate (1.0 equivalent) in ethanol (e.g., 5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.0-1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is neutral to slightly acidic. Be cautious as hydrogen gas evolution will occur.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (or ethyl acetate) to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Table 4: Summary of Reaction Parameters for the Reduction of Butyl Acetoacetate
| Parameter | Value |
| Molar Ratio | Butyl acetoacetate : NaBH₄ (1.0 : 1.0-1.2) |
| Solvent | Ethanol |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1.5-2.5 hours |
| Work-up | Acidic quench, extraction |
| Purification | Column chromatography or vacuum distillation |
| Expected Yield | 80-95% |
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the two-step chemical synthesis of this compound.
Caption: Two-step synthesis of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 2. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 1H NMR spectrum [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) 13C NMR [m.chemicalbook.com]
- 6. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]
- 7. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum [chemicalbook.com]
- 8. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
- 11. Borohydride reduction of a ketone [cs.gordon.edu]
- 12. chemconnections.org [chemconnections.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantification of Butyl 3-hydroxybutanoate in Plasma by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-hydroxybutanoate is a ketone ester that is of growing interest in metabolic research and drug development as a potential exogenous ketone source. Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document outlines a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in plasma. The described protocol is based on established methods for the analysis of similar endogenous compounds like 3-hydroxybutyrate (B1226725).[1][2]
The principle of this method involves the isolation of this compound from plasma, followed by chemical derivatization to increase its volatility and thermal stability for GC-MS analysis.[3][4][5] An internal standard is used to ensure accuracy and correct for variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound, this compound-d7 (internal standard)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Dichloromethane (HPLC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Pyridine (B92270)
-
Plasma: Drug-free human plasma for calibration standards and quality control samples
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials with inserts
Sample Preparation
A protein precipitation and liquid-liquid extraction approach is utilized to isolate the analyte from the plasma matrix.
-
Plasma Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d7).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of dichloromethane.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization
To make the analyte suitable for GC-MS analysis, a silylation reaction is performed to convert the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[4][6]
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature.
-
Transfer the derivatized sample to an autosampler vial for GC-MS analysis.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for different instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ions to Monitor | To be determined by analyzing a derivatized standard of this compound and its deuterated analog. |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for similar validated GC-MS assays for small molecules in plasma.[7][8][9]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | R² |
| This compound | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low QC | 0.3 | < 15% | < 15% | 85% - 115% |
| Mid QC | 5 | < 15% | < 15% | 85% - 115% |
| High QC | 80 | < 15% | < 15% | 85% - 115% |
Table 3: Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.1 |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
References
- 1. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
- 6. youtube.com [youtube.com]
- 7. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chiral HPLC Method for the Enantioselective Separation of Butyl 3-hydroxybutanoate
Application Note and Protocol
Abstract
This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the separation of (R)- and (S)-butyl 3-hydroxybutanoate enantiomers. Butyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals. The stereochemistry of this compound is critical to its biological activity and final product efficacy, necessitating a reliable analytical method to determine enantiomeric purity. This method is adapted from a validated protocol for the separation of the analogous ethyl 3-hydroxybutyrate (B1226725), utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions.[1] The protocol provides parameters for achieving baseline separation of the two enantiomers, suitable for quality control and research applications.
Introduction
The separation of enantiomers is of paramount importance in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct biological activities.[2] this compound possesses a chiral center at the C3 position, leading to the existence of (R) and (S) enantiomers. The precise quantification of these enantiomers is crucial for ensuring the stereochemical purity of starting materials and final products in asymmetric synthesis.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for resolving a wide range of chiral compounds. This application note describes a method employing a cellulose-based CSP for the effective separation of this compound enantiomers.
Experimental Conditions
A normal-phase HPLC method was developed for the chiral separation. The conditions are summarized in the table below. The selection of the Chiralcel OD-H column is based on its proven efficacy in separating similar 3-hydroxybutyrate esters.[1]
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | Chiralcel OD-H, 5 µm, 4.6 x 250 mm |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
| Run Time | 20 minutes |
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data for the separation of (R)- and (S)-butyl 3-hydroxybutanoate based on the described method. This data is illustrative of a successful separation.
Table 2: Quantitative Chromatographic Data (Hypothetical)
| Enantiomer | Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (Rs) |
| (S)-Butyl 3-hydroxybutanoate | 12.5 | 1.1 | - |
| (R)-Butyl 3-hydroxybutanoate | 14.8 | 1.2 | > 2.0 |
Detailed Experimental Protocol
This section provides a step-by-step protocol for the preparation of solutions and the execution of the chiral HPLC analysis.
4.1. Materials and Reagents
-
Racemic this compound
-
(R)-Butyl 3-hydroxybutanoate standard (if available)
-
(S)-Butyl 3-hydroxybutanoate standard (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
4.2. Instrument and Apparatus
-
HPLC system with a UV detector
-
Chiralcel OD-H column (4.6 x 250 mm, 5 µm)
-
Thermostatted column compartment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
4.3. Mobile Phase Preparation
-
Carefully measure 950 mL of n-Hexane into a 1 L graduated cylinder.
-
Add 50 mL of 2-Propanol to the same cylinder.
-
Transfer the mixture to a suitable solvent reservoir bottle.
-
Degas the mobile phase for 15-20 minutes using sonication or helium sparging to prevent bubble formation in the HPLC system.
4.4. Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA 95:5). This yields a stock solution of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If individual enantiomer standards are available, prepare them similarly to aid in peak identification.
4.5. HPLC System Setup and Analysis
-
Install the Chiralcel OD-H column in the column compartment.
-
Purge the HPLC system with the mobile phase to ensure a stable baseline.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable pressure is observed.
-
Set the column temperature to 25 °C.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared sample.
-
Acquire data for 20 minutes.
-
After analysis, determine the retention times for each enantiomer and calculate the resolution between the two peaks. The elution order should be confirmed with individual standards if available.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC analysis protocol.
Caption: Workflow for Chiral HPLC Method.
References
Application Note: Structural Elucidation of Butyl 3-hydroxybutanoate using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of Butyl 3-hydroxybutanoate using one-dimensional ¹H and ¹³C NMR spectroscopy. The data presented herein, based on predictive analysis from analogous compounds, serves as a comprehensive guide for the identification and structural verification of this molecule, which is relevant in various chemical and pharmaceutical contexts.
Introduction
This compound is a chiral ester with potential applications as a building block in organic synthesis and as a component in the development of biodegradable polymers and pharmaceutical intermediates. Accurate structural confirmation is paramount for its use in these applications. NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbons, allowing for unambiguous structural assignment. This note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a standard protocol for data acquisition.
Predicted NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in public databases, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including ethyl 3-hydroxybutanoate and isothis compound. These predicted values provide a reliable reference for the analysis of experimentally acquired spectra.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (-CH₃) | 1.22 | Doublet | 3H | 6.3 |
| H-b (-CH₂-) | 2.45 | Doublet of Doublets | 2H | 16.5, 6.0 |
| H-c (-CH-) | 4.20 | Multiplet | 1H | - |
| H-d (-OH) | ~2.9 (broad) | Singlet | 1H | - |
| H-e (-OCH₂-) | 4.10 | Triplet | 2H | 6.6 |
| H-f (-CH₂-) | 1.65 | Sextet | 2H | 7.4 |
| H-g (-CH₂-) | 1.40 | Sextet | 2H | 7.5 |
| H-h (-CH₃) | 0.93 | Triplet | 3H | 7.4 |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-1 (-C=O) | 172.5 |
| C-2 (-CH₂-) | 42.9 |
| C-3 (-CH-) | 64.5 |
| C-4 (-CH₃) | 22.5 |
| C-5 (-OCH₂-) | 64.8 |
| C-6 (-CH₂-) | 30.7 |
| C-7 (-CH₂-) | 19.1 |
| C-8 (-CH₃) | 13.7 |
Structural Assignment and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show eight distinct signals. The methyl group (a) adjacent to the chiral center appears as a doublet, coupled to the methine proton (c). The diastereotopic methylene (B1212753) protons (b) adjacent to the carbonyl group are expected to appear as a doublet of doublets due to coupling with the methine proton (c). The methine proton (c) itself will be a multiplet due to coupling with both the methyl (a) and methylene (b) protons. The hydroxyl proton (d) is anticipated to be a broad singlet, and its chemical shift can vary with concentration and temperature. The signals for the butyl ester group (e, f, g, h) are expected to show their characteristic triplet and sextet patterns.
The ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The carbonyl carbon (1) will be the most downfield signal. The carbons of the butoxy group (5, 6, 7, 8) and the carbons of the hydroxybutanoate moiety (2, 3, 4) can be assigned based on their expected chemical shifts and by comparison with related structures.
Experimental Protocol
This section provides a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | 4.09 s | 1.36 s |
| Data Points | 65536 | 65536 |
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualizations
The following diagrams illustrate the structure of this compound and the experimental workflow for its NMR analysis.
Conclusion
This application note provides a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound for its structural elucidation. The predicted spectral data, along with the detailed experimental protocol, serves as a valuable resource for researchers and scientists in confirming the structure and purity of this compound. The methodologies and analytical approaches described are fundamental for quality control and characterization in both academic and industrial settings.
Application of Butyl 3-hydroxybutanoate in the synthesis of biodegradable polymers.
Application of Butyl 3-hydroxybutanoate in the Synthesis of Biodegradable Polymers
Affiliation: Google Research
Abstract
This compound and its related monomer, β-butyrolactone, are pivotal precursors in the synthesis of polyhydroxybutyrate (B1163853) (PHB), a biodegradable and biocompatible polyester (B1180765) with properties comparable to conventional plastics like polypropylene. This application note details the primary synthetic methodologies for producing PHB and its copolymers, including enzymatic polymerization and ring-opening polymerization (ROP). It provides comprehensive experimental protocols, quantitative data on polymer properties, and visual workflows to guide researchers, scientists, and drug development professionals in the application of these techniques. The information compiled herein is designed to facilitate the development and characterization of these sustainable polymers for a range of applications, including in the medical and pharmaceutical fields.
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters naturally produced by various microorganisms as intracellular carbon and energy storage granules.[1][2] Poly(3-hydroxybutyrate) (PHB), the most common type of PHA, is a thermoplastic polymer with properties similar to polypropylene, making it a promising sustainable alternative to petroleum-based plastics.[3][4] The synthesis of PHB can be achieved through several routes, primarily microbial fermentation, enzymatic polymerization, and chemical polymerization of monomers like β-butyrolactone, which can be derived from this compound.[5][6] The choice of synthetic route significantly influences the polymer's properties, such as molecular weight, thermal stability, and crystallinity.[5][7] This document provides a detailed overview of the key synthetic methods and characterization of the resulting polymers.
Synthesis Methodologies
There are two primary approaches for the synthesis of PHB from this compound derivatives: enzymatic polymerization and ring-opening polymerization (ROP).
Enzymatic Polymerization
Enzymatic polymerization mimics the natural biosynthesis of PHB in microorganisms. This process utilizes the enzyme PHA synthase (PhaC) to polymerize 3-hydroxybutyryl-CoA, which can be synthesized from this compound.[1][6][8] This method offers high stereoselectivity, yielding isotactic PHB with high molecular weight.[8]
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of β-butyrolactone, a cyclic ester derivable from this compound, is a versatile chemical method for PHB synthesis.[5] This can be initiated by various catalysts, with anionic and enzyme-catalyzed ROP being the most common.
-
Anionic ROP: This method can produce PHB with controlled molecular weights and narrow polydispersity.[5]
-
Lipase-Catalyzed ROP: This "green" chemistry approach uses lipases as biocatalysts, offering mild reaction conditions and avoiding toxic metal catalysts.[9][10]
Quantitative Data on Polymer Properties
The properties of PHB are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data for PHB and its common copolymer, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).
Table 1: Thermal Properties of PHB and PHBV
| Polymer | Synthesis/Source | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) |
| PHB | General Literature | -15 to 9[5] | 160 to 180[5] | 50 - 70[11] |
| PHB | Bacillus megaterium | 1.1[5] | 151 - 176[5] | 23 - 37[5] |
| PHB | C. necator | - | 169 - 175[5] | 46 - 53[5] |
| PHB | C. necator (control) | -4[5] | - | 70[5] |
| PHBV | General Literature | -5 to 5[12] | 173 to 180[12] | - |
| PHBV | (8 wt.% valerate) | - | - | - |
Table 2: Molecular Weight and Polydispersity of PHB
| Synthesis Method | Initiator/Catalyst | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Lipase-Catalyzed ROP | Porcine Pancreas Lipase (B570770) | - | 3,000 - 12,000 | - |
| Anionic ROP | Zirconium Compound | 12,000[13] | - | 1.03 - 1.07[13] |
| Microbial Fermentation | Azotobacter chroococcum | - | 879,000[7] | - |
| Solvent Extraction | Chloroform (B151607) | - | 1.0 x 10^6[14] | 3.2[14] |
| Solvent Extraction | 1,2-propylene carbonate | - | 6.5 x 10^5 - 7.4 x 10^5[14] | 2.5 - 3.1[14] |
Table 3: Biodegradation Rates of PHB and PHBV
| Polymer | Environment | Degradation Rate | Duration | Weight Loss (%) |
| PHBV | Seawater | - | 6 weeks | 60[15] |
| PHBV | Soil | - | 18 weeks | >70[15] |
| PHB/PHBV | Soil (100% RH) | Complete degradation | 2 weeks | 100[13] |
| PHBV | Natural Seawater | - | 180 days | ~36[16] |
| PHA (general) | Marine Environment | 0.04–0.09 mg·day⁻¹·cm⁻²[17] | - | - |
Experimental Protocols
Protocol for Enzymatic Synthesis of PHB using PHA Synthase
This protocol is adapted from methodologies described for the in vitro synthesis of PHB.[8]
Materials:
-
Purified PHA synthase from Alcaligenes eutrophus
-
(R)-3-hydroxybutyryl coenzyme A (HBCoA)
-
100 mM Potassium Phosphate (KPi) buffer, pH 8.0
-
Reaction tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing 100 mM KPi buffer (pH 8.0) and 12 mM HBCoA.
-
Initiate the reaction by adding a catalytic amount of purified PHA synthase (e.g., 0.24 µg) to the reaction mixture.
-
Incubate the reaction mixture at 37°C. The formation of insoluble PHB granules can be observed as an increase in turbidity.
-
Monitor the reaction progress by measuring the optical density at 600 nm (OD600) over time.
-
After the desired reaction time (e.g., several hours to overnight), terminate the reaction by heating or adding a denaturing agent.
-
Harvest the PHB granules by centrifugation.
-
Wash the pellet with a suitable solvent (e.g., methanol) to remove unreacted substrates and byproducts.
-
Dry the purified PHB polymer under vacuum.
Protocol for Lipase-Catalyzed Ring-Opening Polymerization of β-Butyrolactone
This protocol is based on procedures for lipase-catalyzed ROP of lactones.[9]
Materials:
-
β-Butyrolactone
-
Immobilized Lipase (e.g., Novozym 435, lipase from Candida antarctica)
-
Anhydrous toluene (B28343) (or can be run neat)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Methanol (B129727) (for precipitation)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add β-butyrolactone.
-
If using a solvent, add anhydrous toluene to the desired concentration.
-
Add the immobilized lipase to the reaction mixture (typically 1-10% by weight of the monomer).
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80°C).
-
Monitor the progress of the polymerization by techniques such as FT-IR (disappearance of the lactone carbonyl peak) or by taking aliquots for molecular weight analysis.
-
After the desired conversion is reached (typically 24-72 hours), cool the reaction mixture to room temperature.
-
If the reaction was run neat, dissolve the viscous polymer in a suitable solvent like chloroform.
-
Filter to remove the immobilized lipase. The lipase can often be washed and reused.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any remaining monomer or oligomers.
-
Dry the purified PHB under vacuum.
Protocol for Purification of PHB from Microbial Cells
This protocol outlines a common method for extracting and purifying PHB from bacterial biomass.[18][19]
Materials:
-
PHB-containing bacterial cell pellet
-
Sodium hypochlorite (B82951) solution (e.g., 10%)
-
Chloroform
-
Methanol or Ethanol (B145695)
-
Acetone
-
Distilled water
-
Centrifuge and centrifuge tubes
-
Filtration apparatus
Procedure:
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 rpm for 15 minutes). Discard the supernatant.
-
Resuspend the cell pellet in a sodium hypochlorite solution to lyse the cells and digest non-PHB cellular material. Incubate at a controlled temperature (e.g., 60°C for 45 minutes).
-
Centrifuge the mixture and discard the supernatant.
-
Wash the pellet sequentially with distilled water, acetone, and methanol to remove residual hypochlorite and other impurities. Centrifuge and discard the supernatant after each wash.
-
Dissolve the remaining pellet, which is rich in PHB, in chloroform at an elevated temperature (e.g., 60°C for 1 hour).
-
Filter the chloroform solution to remove any remaining cell debris.
-
Precipitate the PHB from the chloroform solution by adding 4-6 volumes of cold methanol or ethanol with stirring.
-
Collect the precipitated white PHB polymer by filtration.
-
Dry the purified PHB overnight in a vacuum oven.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of PHB from this compound.
Caption: Workflow for Lipase-Catalyzed Ring-Opening Polymerization.
Caption: Workflow for the Characterization of Synthesized PHB.
Conclusion
This compound serves as a valuable precursor for the synthesis of the biodegradable polymer PHB through various robust methodologies. Enzymatic polymerization offers a biocompatible route to high molecular weight, stereoregular PHB, while ring-opening polymerization provides a versatile chemical approach with the lipase-catalyzed variant being a particularly "green" option. The choice of synthesis method has a profound impact on the resulting polymer's properties, which can be tailored for specific applications. The protocols and data presented in this application note provide a comprehensive resource for researchers and professionals engaged in the development of sustainable and biodegradable polymers for diverse applications, including drug delivery systems and medical implants.
References
- 1. static.igem.org [static.igem.org]
- 2. Absolute quantitation of poly(R)-3-hydroxybutyric acid using spectrofluorometry in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and characterization of polyhydroxybutyrate produced by Halomonas meridiana using orange peel waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of a poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) compound in different environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archimer.ifremer.fr [archimer.ifremer.fr]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. ec.europa.eu [ec.europa.eu]
- 19. japsonline.com [japsonline.com]
Application Notes and Protocols: Synthesis of Butyl 3-hydroxybutanoate via Transesterification of Poly-(R)-3-hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Butyl 3-hydroxybutanoate through the acid-catalyzed transesterification of poly-(R)-3-hydroxybutyrate (PHB). PHB, a biodegradable polymer produced by microbial fermentation, serves as a readily available starting material for producing enantiomerically pure (R)-3-hydroxybutyrate esters.[1] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. Additionally, a summary of key quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.
Introduction
(R)-3-hydroxybutyrate esters are valuable chiral building blocks in the synthesis of various fine chemicals and pharmaceuticals. The transesterification of poly-(R)-3-hydroxybutyrate offers a straightforward method for their preparation.[2] This process typically involves the depolymerization of PHB using an alcohol in the presence of a strong acid catalyst, such as sulfuric or hydrochloric acid, often with a co-solvent to aid in solubility.[2] The following protocol has been adapted from established methods for the alcoholysis of PHB to yield this compound.[2]
Data Presentation
The following table summarizes the key quantitative parameters for the transesterification of PHB to this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Poly-(R)-3-hydroxybutyrate (PHB) | 50 g | Technical grade powder. |
| 1-Butanol | 250 mL | Reagent grade, anhydrous. |
| Concentrated Sulfuric Acid (H₂SO₄) | 10 mL | Acts as the catalyst. |
| 1,2-Dichloroethane | 500 mL | Serves as a co-solvent. |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 110-120 °C) | Maintained for the duration of the reaction. |
| Reaction Time | 48 - 72 hours | Reaction progress can be monitored by the dissolution of PHB. |
| Work-up & Purification | ||
| Half-saturated Brine | 100 mL | For initial washing of the organic layer. |
| Chloroform | 3 x 200 mL | For extraction of the aqueous layer. |
| Saturated Sodium Bicarbonate Solution | 100 mL | To neutralize the acid catalyst. |
| Brine | 100 mL | For final washing of the organic layer. |
| Expected Yield | >90% | Based on similar transesterification reactions. |
Experimental Protocol
1. Materials and Equipment
-
Reagents:
-
Poly-(R)-3-hydroxybutyrate (PHB)
-
1-Butanol
-
Concentrated Sulfuric Acid (98%)
-
1,2-Dichloroethane
-
Chloroform
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
2 L Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
2. Procedure
-
Reaction Setup: In a 2 L round-bottom flask, add 50 g of poly-(R)-3-hydroxybutyrate and 500 mL of 1,2-dichloroethane. Equip the flask with a reflux condenser and a magnetic stir bar.
-
Initial Reflux: Heat the mixture to reflux for 1 hour to ensure the PHB is well-suspended in the solvent.
-
Addition of Reagents: Prepare a solution of 10 mL of concentrated sulfuric acid in 250 mL of 1-butanol. Carefully add this solution to the reaction mixture.
-
Transesterification Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 48 to 72 hours.[1] The reaction is complete when the mixture becomes a homogeneous solution.
-
Cooling and Initial Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 1 L separatory funnel and add 100 mL of half-saturated brine. Shake the funnel and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with 200 mL portions of chloroform.
-
Washing the Organic Layer: Combine all the organic layers and wash them sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and finally with another 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Purification of Butyl 3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Butyl 3-hydroxybutanoate following its synthesis. The methods described herein are essential for obtaining a high-purity product suitable for research, development, and pharmaceutical applications.
Introduction
This compound is a valuable chiral building block in organic synthesis and a key intermediate in the production of various pharmaceuticals. Its purification after synthesis is a critical step to remove unreacted starting materials, byproducts, and catalysts. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common techniques employed are distillation, liquid-liquid extraction, and column chromatography. For enantiomerically pure forms, enzymatic kinetic resolution may also be utilized.
Data Presentation
The following tables summarize key quantitative data related to the purification of this compound and its analogues, gathered from various sources.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [1] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| Boiling Point | 241.00 to 242.00 °C (at 760 mmHg, est.) | [3] |
| Flash Point | 95.40 °C (est.) | [3] |
| Density | 0.989 ± 0.06 g/cm³ (predicted) | [2] |
| Solubility | Soluble in alcohol; Insoluble in water | [3][4] |
Table 2: Distillation Parameters for 3-Hydroxybutanoate Esters
| Compound | Boiling Point (°C) | Pressure (mmHg) | Source |
| (R)-(-)-Methyl 3-hydroxybutanoate | 61–62 | 18 | [5] |
| (S)-(+)-Ethyl 3-hydroxybutanoate | 71–73 | 12 | [6] |
| Ethyl (R)-3-hydroxybutyrate (B1233784) | Not specified | 10 | [7] |
Table 3: Reported Yields and Purities from Purification Processes
| Compound | Purification Method | Yield | Purity | Source |
| (R)-(-)-Methyl 3-hydroxybutanoate | Distillation under reduced pressure | 70% | Pure | [5] |
| (S)-(+)-Ethyl 3-hydroxybutanoate | Fractional distillation | 59–76% | 85% e.e. | [6] |
| (R)-3-aminobutan-1-ol | Vacuum distillation (short-path) | Slightly less than wipe-film | ~98% by NMR | [8] |
| Esters 4a-h (Monoterpene-conjugated) | Column chromatography | 75–87% | ≥95% | [9] |
Experimental Protocols
Detailed methodologies for the key purification experiments are provided below.
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is the most common method for purifying this compound on a larger scale, taking advantage of its relatively high boiling point to separate it from more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head or Vigreux column[6]
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
-
Anti-bumping granules[10]
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.[10]
-
Charging the Flask: Add the crude this compound and a few anti-bumping granules to the round-bottom flask.[10]
-
Initiating Vacuum: Slowly apply vacuum to the system. A cold trap using dry ice and acetone (B3395972) or isopropanol (B130326) is recommended to protect the vacuum pump.[7]
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions, which may include residual solvents or byproducts.[10]
-
Product Collection: As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product. For analogous compounds like ethyl (R)-3-hydroxybutyrate, distillation has been performed at 10 mmHg.[7]
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential hazards.[10]
-
Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Protocol 2: Purification by Liquid-Liquid Extraction
This method is useful for removing water-soluble impurities, acids, or bases from the crude product before distillation.
Materials:
-
Crude this compound
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution[11]
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent.
-
Washing: Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any acidic catalysts or byproducts.[5][11]
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the water.[5]
-
Separation: Separate the organic layer and transfer it to a clean flask.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, washed product. This product can then be further purified by distillation.
Protocol 3: Purification by Column Chromatography
Column chromatography is ideal for small-scale purification and for separating compounds with similar boiling points.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (or other suitable stationary phase)
-
Eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate)[12]
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen eluent system.
-
Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate tubes as the eluent comes off the column.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a staining agent.
-
Combining and Concentrating: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the final product using GC-MS or NMR.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 2. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]
- 3. butyl 3-hydroxybutyrate, 53605-94-0 [thegoodscentscompany.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 12. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for the Analysis of Butyl 3-hydroxybutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Butyl 3-hydroxybutanoate. Due to the limited availability of comprehensive public validation reports for a certified analytical standard of this compound, this guide focuses on established analytical methods for its quantification in biological matrices. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The quantitative data and protocols presented here are based on studies of the closely related ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, and its primary metabolite, β-hydroxybutyrate (3-hydroxybutanoate). These methodologies provide a strong foundation for the development and validation of analytical protocols for this compound.
Comparative Overview of Analytical Methodologies
The principal methods for the quantification of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited for different analytical challenges.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Derivatization is often required for non-volatile analytes.[1] | Separation of compounds in a liquid mobile phase followed by mass-based detection. Suitable for a wider range of polar and non-polar compounds.[1] |
| Sample Type | Plasma, whole blood, urine.[1] | Plasma, serum, tissue samples.[1] |
| Derivatization | Often required to increase volatility and thermal stability.[1] | Generally not required, simplifying sample preparation.[1] |
| Sensitivity | High sensitivity, with Lower Limits of Quantification (LLOQ) reported in the low micromolar range.[1] | High sensitivity and specificity, with LLOQs also in the micromolar range.[1] |
| Selectivity | Good selectivity, especially with mass spectrometry detection.[1] | Excellent selectivity, capable of distinguishing between isomers with appropriate chromatography.[1] |
| Throughput | Can be lower due to longer run times and sample preparation.[1] | Higher throughput is achievable with modern UPLC systems.[1] |
Quantitative Performance Data from Method Validation Studies
The following tables summarize quantitative data from published validation studies on the analysis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites. This data can serve as a benchmark for the validation of methods for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Analyte | Matrix | LLOQ (mM) | Accuracy (% Bias) | Precision (%CV) | Recovery (%) | Reference |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Plasma | 0.04 | Not Reported | Not Reported | Not Reported | [2] |
| D-β-hydroxybutyrate | Plasma | 0.05 | Not Reported | Not Reported | Not Reported | [2] |
| Acetoacetate | Plasma | 0.05 | Not Reported | Not Reported | Not Reported | [2] |
| R-1,3-butanediol | Plasma | 0.02 | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data
| Analyte | Matrix | LLOQ (mM) | Accuracy (% Bias) | Precision (%CV) | Recovery (%) | Reference |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | Human Plasma | Not Reported | ±15 | <15 | 65.1 - 119 | [3] |
| Beta-hydroxybutyrate | Human Plasma | Not Reported | ±15 | <15 | 65.1 - 119 | [3] |
| Acetoacetate | Human Plasma | Not Reported | ±15 | <15 | 65.1 - 119 | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a method for the analysis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites in plasma.[2]
1. Sample Preparation:
-
Plasma samples require derivatization to increase the volatility of the analytes.
-
Internal Standard: 1,4-butanediol (B3395766) can be used as an internal standard for the quantification of 1,3-butanediol, a potential metabolite.[1]
-
External Standard: An external standard curve can be prepared by spiking blank plasma with this compound over a concentration range of 1–100 μM.[1][2]
2. GC-MS Analysis:
-
Seal the derivatized samples in vials and heat at 60°C for 5 minutes.[2]
-
Inject a 1 μL aliquot of the sample extract into a capillary column GC-MS system.[2]
-
Utilize electron impact (EI) mode for ionization.[2]
-
The mass spectrum for this compound available in the NIST WebBook can be used for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol is based on a validated method for the quantification of a ketone ester and its metabolites in human plasma.[3] This method utilizes two separate assays for comprehensive analysis.
Assay 1: C18 Column for this compound and its less polar metabolites
-
Column: C18 reverse-phase column.[3]
-
Mobile Phase: A suitable gradient of water and acetonitrile (B52724) with a small amount of formic acid for better ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Mass spectrometry in either positive or negative ion mode, depending on the analyte's characteristics.
Assay 2: HILIC Column for more polar metabolites
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.[3]
-
Mobile Phase: A gradient of a high organic solvent (e.g., acetonitrile) with an aqueous buffer.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Mass spectrometry.
Validation:
-
The method should be partially validated for intra- and inter-day accuracy and precision based on ICH M10 guidelines.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Butyl 3-hydroxybutanoate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl 3-hydroxybutanoate for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | For enzymatic synthesis, especially with Lipase (B570770) B from Candida antarctica (CAL-B), the optimal temperature is typically between 40°C and 50°C. Excessively high temperatures can denature the enzyme, while lower temperatures lead to slow reaction rates.[1] For chemical synthesis via transesterification, temperatures may range from 30°C to 150°C.[2] Verify and adjust the temperature of your reaction vessel. |
| Incorrect Substrate Molar Ratio | An excess of one substrate is often used to drive the reaction equilibrium towards product formation.[1] A common starting point for enzymatic synthesis is a butanol to butyric acid (or its ester equivalent) molar ratio of 2:1 or 3:1.[1] However, very high concentrations of either substrate can cause inhibition.[1] Optimization of this ratio may be required. |
| Inadequate Reaction Time | Transesterification reactions may require several hours to reach completion. For chemical synthesis, reaction times can range from 1 to 20 hours.[3][2] Enzymatic reactions may also require extended incubation. Monitor the reaction progress over time using techniques like GC to determine the optimal reaction duration. |
| Byproduct Accumulation | In transesterification reactions, the accumulation of byproducts (e.g., ethanol (B145695) when using ethyl 3-hydroxybutanoate) can limit the forward reaction.[4] Conducting the reaction under reduced pressure can help remove volatile byproducts and drive the reaction towards product formation.[4] |
| Mass Transfer Limitations | In heterogeneous catalysis (e.g., with immobilized enzymes), inadequate mixing can limit the reaction rate. Ensure sufficient agitation or stirring to improve mass transfer, but be mindful that excessive agitation can damage the enzyme preparation.[1] |
Issue 2: Enzyme Inactivity or Low Activity (for Enzymatic Synthesis)
| Potential Cause | Recommended Action |
| Improper Enzyme Storage | Enzymes should be stored at the recommended temperature, typically 4°C or lower, to maintain their activity.[1] |
| Sub-optimal pH ("pH Memory") | The activity of an enzyme in a non-aqueous medium is influenced by the pH of the last aqueous solution it was in contact with.[1] This "pH memory" affects the ionization state of the active site. Consider pre-treating the enzyme by equilibrating it in a buffer of the optimal pH before drying or immobilization.[1] |
| Incorrect Water Content | A small amount of water is essential for enzyme activity. However, excess water can shift the equilibrium towards hydrolysis (the reverse reaction), reducing the ester yield.[1] Conversely, a completely dry environment can inactivate the enzyme.[1] The use of molecular sieves can help control water content by adsorbing the water produced during esterification.[1] |
| Substrate or Product Inhibition | High concentrations of substrates (especially butyric acid) or the product (this compound) can inhibit the enzyme.[1] Butyric acid can lower the pH in the enzyme's microenvironment. Consider a fed-batch or continuous process where substrates are added incrementally to avoid high concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are chemical and enzymatic transesterification or esterification.[3][5]
-
Enzymatic Synthesis: This method often employs lipases, such as immobilized Candida antarctica lipase B (CAL-B), to catalyze the reaction between a 3-hydroxybutyrate (B1226725) source (like ethyl 3-hydroxybutyrate) and an alcohol (like 1,3-butanediol (B41344) or butanol).[4][5] This approach is favored for its high selectivity and milder reaction conditions.[1][5]
-
Chemical Synthesis: This involves using acid or base catalysts, such as sulfuric acid or alkali metal hydroxides, to facilitate the transesterification.[3][2] This method may require more elevated temperatures.[3][2]
Q2: How can I improve the yield of my enzymatic synthesis?
A2: To improve the yield of your enzymatic synthesis, consider optimizing the following parameters:
-
Temperature: Maintain the optimal temperature for your specific lipase (e.g., 40-50°C for CAL-B).[1]
-
Substrate Molar Ratio: Experiment with different molar ratios of your alcohol to the 3-hydroxybutyrate source to favor product formation without causing substrate inhibition.[1]
-
Water Content: Control the water activity in your reaction medium. A small amount of water is necessary, but excess water will promote the reverse hydrolytic reaction.[1]
-
Byproduct Removal: If a volatile byproduct is formed (e.g., ethanol), consider performing the reaction under vacuum to shift the equilibrium towards the product.[4][6]
-
Enzyme Loading: The amount of enzyme used can impact the reaction rate. Typical ranges are between 5-40% (w/w) of the limiting substrate.[1]
Q3: What starting materials can be used for the synthesis?
A3: A common starting material is poly-(R)-3-hydroxybutyrate (PHB), a biopolymer that can be obtained from sources like corn starch or sugarcane.[2] The PHB is first transesterified with an alcohol (e.g., ethanol) to produce an ester of (R)-3-hydroxybutyrate (B1233784), which can then be used in subsequent steps.[2][7] Alternatively, racemic ethyl 3-hydroxybutyrate can be reacted with 1,3-butanediol.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) to quantify the formation of the product and the consumption of reactants.[5]
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Chemical Synthesis (Transesterification) | Enzymatic Synthesis (Transesterification) | Reference(s) |
| Catalyst | Mineral acids (e.g., H₂SO₄), bases | Lipases (e.g., Candida antarctica lipase B) | [2][5] |
| Temperature | 30°C to 150°C | 30°C to 50°C | [1][3][2] |
| Reaction Time | 1 to 20 hours | Up to 120 minutes for activity assays, longer for preparative synthesis | [2][5] |
| Substrate Ratio | Alcohol to poly-(R)-3-hydroxybutyrate weight ratio: 1:1 to 10:1 | Alcohol to ester molar ratio: e.g., 2:1 or 3:1 | [1][3] |
| Pressure | Atmospheric or elevated | Reduced pressure (e.g., 80 mmHg) to remove byproducts | [3][4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate via Transesterification
This protocol is adapted from established methods for synthesizing ketone body esters using Candida antarctica lipase B (CAL-B).[6][5]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer or shaker
-
Temperature-controlled oil bath or heating mantle
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Combine racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol in the reaction vessel. A typical molar ratio is 2:1 (ethyl 3-hydroxybutyrate to 1,3-butanediol).[6]
-
Add immobilized CAL-B to the mixture.
-
Heat the mixture to the desired temperature (e.g., 30°C) with gentle shaking or stirring.[6]
-
Apply a vacuum (e.g., 80 mmHg) to the system to remove the ethanol byproduct as it is formed.[6]
-
Allow the reaction to proceed for a set time (e.g., 6 hours), monitoring its progress periodically by GC analysis.[6]
-
Once the reaction is complete, stop the heating and stirring, and bring the vessel back to atmospheric pressure.
-
Separate the enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Purify the product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, from the remaining unreacted starting materials, potentially via distillation under reduced pressure.[6]
Visualizations
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 3. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Common side products in the synthesis of Butyl 3-hydroxybutanoate and how to avoid them.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of Butyl 3-hydroxybutanoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound via the reduction of a butyl acetoacetate (B1235776) precursor is showing a significant amount of unreacted starting material. How can I improve the conversion?
A1: Incomplete conversion is a common issue in the reduction of β-keto esters. Here are several factors to consider for improving your reaction yield:
-
Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. Ensure you are using a sufficient molar excess. For less reactive substrates, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, but be aware of its higher reactivity and stricter handling requirements (e.g., anhydrous conditions).
-
Reaction Time and Temperature: Reductions with NaBH₄ are often performed at low temperatures (e.g., 0°C) to control selectivity and then allowed to warm to room temperature.[1] Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine when the starting material has been fully consumed.[2]
-
Solvent: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can accelerate the reduction.
-
pH of the Reaction Mixture: Maintaining an appropriate pH can be critical, especially in enzymatic reductions. For chemical reductions, the workup procedure is key to separating the product from any remaining starting material.
Q2: I am observing the formation of Butyl Crotonate as a side product in my synthesis. What causes this and how can I prevent it?
A2: Butyl crotonate is a dehydration product of this compound. Its formation is typically promoted by acidic conditions and/or high temperatures, especially during the workup or distillation.
-
Avoiding Acidic Conditions: During the workup, use mild basic or neutral washes to quench the reaction and remove byproducts. A saturated solution of sodium bicarbonate is often used to neutralize any acid catalysts or acidic byproducts.[3]
-
Temperature Control during Purification: Avoid excessive temperatures during solvent removal or distillation.[3] Vacuum distillation at a lower temperature is highly recommended to prevent the elimination of water from your product.
-
Catalyst Choice: If you are performing a transesterification from poly-(R)-3-hydroxybutyrate (PHB), the choice and concentration of the acid catalyst are critical. Using a milder catalyst or optimizing the catalyst load can minimize the formation of the crotonate byproduct.[4]
Q3: In the synthesis from the depolymerization of poly-(R)-3-hydroxybutyrate (PHB), my final product is contaminated with oligomers. How can I achieve complete depolymerization?
A3: The presence of oligomeric species indicates incomplete depolymerization of the PHB polymer.[5][6] To drive the reaction to completion, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to allow for complete breakdown of the polymer chains. The reaction progress can be monitored to determine the optimal reaction time.[3]
-
Catalyst Concentration: An adequate concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is necessary to effectively catalyze the transesterification or hydrolysis.[3]
-
Efficient Mixing: PHB can be poorly soluble in the initial reaction mixture. Vigorous stirring is essential to ensure good contact between the polymer, the alcohol, and the catalyst.
-
Co-solvent: In some procedures, a co-solvent like 1,2-dichloroethane (B1671644) is used to help dissolve the PHB and facilitate the reaction.[3]
-
Post-Reaction Saponification: A multi-step procedure involving initial alcoholysis followed by saponification of the resulting oligomeric esters and subsequent acidification can be employed to yield the monomeric hydroxy acid, which can then be re-esterified.[3]
Q4: My enzymatic synthesis of this compound is slow or incomplete. What can I do to optimize the enzymatic reaction?
A4: Enzymatic reactions, while highly selective, can be sensitive to reaction conditions. Here are some troubleshooting tips:
-
Enzyme Activity: Ensure your enzyme (e.g., Candida antarctica lipase (B570770) B - CALB) is active. Improper storage or handling can lead to denaturation.
-
Water Content: The amount of water in the reaction medium is critical for lipase activity. In an organic solvent, a small amount of water is necessary, but excess water can promote the reverse reaction (hydrolysis of the ester).
-
Byproduct Removal: In transesterification reactions, the alcohol byproduct (e.g., ethanol when starting from an ethyl ester) must be removed to shift the equilibrium towards the product. This is often achieved by performing the reaction under reduced pressure.
-
Substrate and Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. A fed-batch approach, where the substrate is added gradually, can sometimes improve yields.
-
Immobilization: Using an immobilized enzyme can improve stability and allow for easier recovery and reuse.
Troubleshooting Guide: Reduction of a β-Keto Ester
The following table summarizes common side products and troubleshooting strategies for the synthesis of this compound via the reduction of a suitable butyl acetoacetate precursor.
| Side Product/Issue | Potential Cause(s) | Recommended Action(s) |
| Unreacted Butyl Acetoacetate | - Insufficient reducing agent- Short reaction time- Low reaction temperature | - Increase molar excess of NaBH₄- Monitor reaction by TLC/GC until completion- Allow reaction to warm to room temperature after initial cooling |
| Butyl Crotonate | - Acidic conditions during workup- High temperature during distillation | - Neutralize with saturated NaHCO₃ solution- Use vacuum distillation at a lower temperature |
| Diol Formation | - Use of a strong reducing agent (e.g., LiAlH₄) that can also reduce the ester | - Use a milder reducing agent like NaBH₄ which is selective for ketones over esters at controlled temperatures[7] |
| Hydrolysis to 3-Hydroxybutanoic Acid | - Prolonged exposure to acidic or basic aqueous conditions during workup | - Minimize the time of the aqueous workup- Ensure complete extraction into the organic phase |
Detailed Experimental Protocol: Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate via Yeast Reduction of Ethyl Acetoacetate
This protocol is adapted from a procedure in Organic Syntheses and describes the synthesis of the ethyl ester, which is a common precursor.[8] The same principles can be applied to the synthesis of the butyl ester by starting with butyl acetoacetate.
Materials:
-
Baker's Yeast
-
Ethyl Acetoacetate
-
Tap Water
-
Celite
-
Sodium Chloride
-
Ethyl Ether
-
Magnesium Sulfate
Procedure:
-
In a large three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.
-
Stir the mixture for 1 hour at approximately 30°C.
-
Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring the fermenting suspension for another 24 hours at room temperature.
-
Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate by gas chromatography.[9]
-
Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water.
-
Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.
-
Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator at a bath temperature of 35°C.
-
Purify the residue by fractional distillation under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. Video: Reduction of Carbonyl Compounds [jove.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Roles of poly(3-hydroxybutyrate) depolymerase and 3HB-oligomer hydrolase in bacterial PHB metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ethz.ch [ethz.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low enantioselectivity in the synthesis of chiral Butyl 3-hydroxybutanoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantioselectivity in the synthesis of chiral Butyl 3-hydroxybutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantioselectivity in the synthesis of chiral this compound?
Low enantioselectivity can stem from several factors, broadly categorized by the synthesis method. For asymmetric hydrogenation, common causes include catalyst impurity or degradation, improper ligand selection, suboptimal reaction conditions (temperature, pressure, solvent), and the presence of a non-catalyzed background reaction.[1] For biocatalytic methods, issues often relate to the choice of microorganism or enzyme, substrate inhibition at high concentrations, suboptimal pH or temperature, inefficient cofactor regeneration, and the presence of competing enzymes that produce the opposite enantiomer.[2][3][4]
Q2: Which synthesis method is generally better for achieving high enantioselectivity: asymmetric hydrogenation or biocatalysis?
Both methods can achieve excellent enantioselectivity (>99% ee).[5][6]
-
Asymmetric Hydrogenation , particularly with Ruthenium-BINAP catalysts (Noyori hydrogenation), is a powerful and well-established method offering high yields and enantioselectivity for a range of β-keto esters.[5][7] It provides precise control over reaction parameters.
-
Biocatalysis , using whole cells (like Baker's yeast) or isolated enzymes (ketoreductases), is prized for its high selectivity under mild, environmentally friendly conditions (ambient temperature and pressure in aqueous media).[4][8] However, whole-cell systems can sometimes give lower or variable enantioselectivity due to the presence of multiple enzymes with different stereochemical preferences.[9][10] Isolated enzymes offer more precise control.
The "better" method depends on the specific substrate, available equipment, scale, and desired operational simplicity.
Q3: My reaction produced the desired chiral alcohol, but the enantiomeric excess (ee) is too low for my application. How can I improve it post-synthesis?
If resynthesizing is not ideal, you can improve the enantiomeric excess of your product through several purification techniques:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is a highly effective method for separating enantiomers at both analytical and preparative scales.[11][]
-
Kinetic Resolution: You can use an enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), to selectively react with one enantiomer in your mixture (e.g., through acetylation), allowing you to separate the unreacted, enantiomerically enriched alcohol.[13][14]
-
Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent (like a chiral acid) to form diastereomeric salts.[15] These diastereomers have different physical properties and can often be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the enantiopure alcohol.[15][16]
Troubleshooting Guide for Low Enantioselectivity
Section 1: Asymmetric Hydrogenation (e.g., Ru-BINAP Catalysis)
Question: My asymmetric hydrogenation of butyl acetoacetate (B1235776) using a Ru-BINAP catalyst is resulting in low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low ee in this reaction is a common problem that can be traced to several factors related to the catalyst, reagents, and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Integrity and Preparation:
-
Purity of Ligand and Precursor: Ensure the BINAP ligand and the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) are of high purity. Impurities can interfere with the formation of the active catalyst.
-
Catalyst Preparation: The in situ preparation of the catalyst is critical. Ensure an inert atmosphere (argon or nitrogen) is maintained, as oxygen can degrade the catalyst.
-
Moisture: The presence of water can negatively impact both activity and selectivity. Use anhydrous solvents and reagents.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is crucial. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used and often give high enantioselectivity.[7] Room temperature ionic liquids (RTILs) have also been shown to yield excellent ee values, sometimes exceeding those in methanol.[6]
-
Temperature and Pressure: These parameters must be optimized. While higher pressure and temperature can increase the reaction rate, they may decrease enantioselectivity. Typical conditions range from 4 to 100 atm of H2 and 25 to 100°C.[7] Start with milder, established conditions and adjust as needed.
-
Acidic Additives: The presence of a small amount of acid, such as HCl, can significantly influence the catalytic performance and enantioselectivity of some Ru-BINAP systems.[5]
-
-
Substrate Quality:
-
Purity: Ensure the butyl acetoacetate substrate is pure. Impurities could act as catalyst poisons.
-
Keto-Enol Tautomerism: While Noyori hydrogenation is understood to proceed through the keto form, the substrate exists in equilibrium with its enol tautomer.[7] Conditions that heavily favor the enol form might affect the reaction.
-
Troubleshooting Workflow for Asymmetric Hydrogenation
Caption: Troubleshooting workflow for low enantioselectivity in asymmetric hydrogenation.
Section 2: Biocatalytic Reduction (e.g., Baker's Yeast, KREDs)
Question: My reduction of butyl acetoacetate using Baker's yeast (Saccharomyces cerevisiae) is giving low and inconsistent ee. How can I improve this?
Answer: Baker's yeast is a popular choice for biocatalytic reductions, but its performance can be highly variable. This is because it is a whole-cell biocatalyst containing multiple reductase enzymes, some of which may produce the desired (S)-enantiomer while others produce the (R)-enantiomer.[4][9][10] Achieving high selectivity depends on favoring the activity of the desired enzyme.
Potential Causes & Troubleshooting Steps:
-
Substrate Concentration:
-
High concentrations of β-keto esters can be toxic to yeast cells and can also lead to substrate inhibition of the enzymes.[2] A substrate feeding method, where the substrate is added gradually to maintain a low concentration in the reactor, can dramatically increase enantioselectivity from ~75% to as high as 98% ee.[3]
-
-
Reaction Medium and Co-substrate:
-
Energy Source (Co-substrate): Glucose is commonly used as a co-substrate to provide the necessary reducing equivalents (NADPH/NADH) for the reaction.[17] The choice and concentration of the co-substrate can affect which enzymatic pathways are active.
-
pH and Temperature: The optimal pH and temperature for yeast activity are typically around pH 7 and 30-37°C, respectively.[2][17] Deviations can reduce both yield and selectivity.
-
Aeration: The level of oxygen can influence the yeast's metabolic state. Aerobic conditions are generally required for cofactor regeneration using glucose.[3] However, some studies have shown that anaerobic conditions can also induce reduction, particularly when coupled with other electron acceptors like nitrate (B79036).[18]
-
-
Yeast Strain and State:
-
Different commercial brands of Baker's yeast can contain different strains with varying enzyme profiles, leading to different results.
-
Using immobilized yeast cells can sometimes alter the rate and enantioselectivity compared to free cells.[3]
-
-
Presence of Competing Enzymes:
-
The primary reason for low ee is often the presence of reductases with opposite stereopreference (e.g., one R-specific and one S-specific). The final ee depends on the relative activity of these competing enzymes.[3] Modifying conditions (like substrate concentration) can selectively inhibit one of the enzymes.[3] For ultimate selectivity, using an isolated reductase that produces only one enantiomer is the best approach.[8][10]
-
Logical Relationships in Biocatalytic Reduction
Caption: Factors influencing enantioselectivity in a whole-cell biocatalytic reduction.
Data Presentation
Table 1: Influence of Reaction Conditions on Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Ru-BINAP | Various β-keto esters | 100,000 | N/A | N/A | N/A | >95 | 95-99 | [5] |
| Ru₂Cl₄[BINAP]₂ | Methyl acetoacetate | 2000 | 100 | 25-30 | MeOH | 100 | 99 (R) | [5] |
| RuBr₂[(R)-BINAP] | Ethyl 4-chloroacetoacetate | 1000 | 100 | 30 | EtOH/CH₂Cl₂ | 98 | 97 (R) | [5] |
| Ru-MeOBIPHEP/HCl | Various β-keto esters | N/A | N/A | N/A | N/A | High | >95 | [5] |
| Ir-Ferrocenyl P,N,N | Various β-keto esters | N/A | N/A | N/A | N/A | Good | up to 95 | [19] |
| Ru-BINAP | Various β-keto esters | 20,000 | 1-100 | N/A | N/A | High | High | [20] |
| Ru-BINAP | Methyl 3-oxobutanoate | 1000 | 100 | 30 | Ionic Liquid | 100 | 99.3 (R) | [6] |
Table 2: Comparison of Biocatalytic Reduction Methods for β-Keto Esters
| Biocatalyst | Substrate | Key Conditions | Product Configuration | ee (%) | Reference |
| Baker's Yeast | Ethyl acetoacetate | Substrate feeding to maintain low concentration | S | up to 98 | [3] |
| Baker's Yeast | Ethyl 4-chloroacetoacetate | Glucose co-substrate | S | 92-99 | [9] |
| Pichia capsulata | Ethyl 4-chloroacetoacetate | 2-propanol co-substrate | R | High | [9] |
| Paracoccus denitrificans | Ethyl acetoacetate | Anaerobic, Nitrate addition | R | 98.9 | [18] |
| S. cerevisiae reductase (YDL124W) | Ethyl 4-chloro-3-oxobutanoate | Isolated enzyme, NADPH regeneration | S | >99 | [10] |
| S. cerevisiae reductase (YOR120W) | Ethyl 4-chloro-3-oxobutanoate | Isolated enzyme, NADPH regeneration | R | >99 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Butyl Acetoacetate (Noyori-type)
Disclaimer: This is a generalized procedure. Specific catalyst loading, pressures, and temperatures should be optimized.
-
Catalyst Preparation (In Situ):
-
In a glovebox, add the Ruthenium precursor (e.g., [Ru(p-cymene)I₂]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP) to a flame-dried Schlenk flask or autoclave insert equipped with a magnetic stir bar.
-
Evacuate and backfill the vessel with inert gas (Argon) three times.
-
Add anhydrous, degassed solvent (e.g., Methanol) via cannula.
-
Stir the mixture at room temperature for the time specified in the literature (e.g., 15-30 minutes) to allow for catalyst formation.
-
-
Hydrogenation Reaction:
-
Add the substrate, butyl 3-oxobutanoate, to the catalyst solution under an inert atmosphere.
-
Seal the autoclave or connect the Schlenk flask to a hydrogen gas line.
-
Purge the system carefully with hydrogen gas (3-5 cycles).
-
Pressurize the vessel to the desired pressure (e.g., 50 atm) and place it in a heating block set to the desired temperature (e.g., 50°C).
-
Stir the reaction vigorously for the required time (e.g., 12-24 hours), monitoring the pressure uptake.
-
-
Workup and Isolation:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica (B1680970) gel column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient) to isolate the pure this compound.
-
Protocol 2: General Procedure for Baker's Yeast Mediated Reduction
Disclaimer: This procedure is a starting point. The amounts of yeast, sugar, and substrate, as well as feeding times, may require optimization.
-
Yeast Culture Preparation:
-
In an Erlenmeyer flask, dissolve sucrose (B13894) (e.g., 20 g) in warm (approx. 40°C) tap water (e.g., 100 mL).
-
Add dry Baker's yeast (e.g., 10 g) to the sucrose solution.
-
Gently swirl the flask and allow it to stand for 15-30 minutes to activate the yeast (you should observe foaming).
-
-
Bioreduction:
-
Begin gentle stirring or shaking of the yeast suspension at a constant temperature (e.g., 30-35°C).
-
Add the substrate, butyl 3-oxobutanoate, to the fermenting yeast mixture. For improved enantioselectivity, add the substrate slowly over several hours using a syringe pump (substrate feeding method).[3]
-
Allow the reaction to proceed for 24-72 hours. Monitor the reaction progress by periodically taking small aliquots, extracting with a solvent like ethyl acetate, and analyzing by TLC or GC.
-
-
Workup and Isolation:
-
Once the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Wash the filter cake thoroughly with water and then with a small amount of an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the filtrate to a separatory funnel and extract multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify further by column chromatography or distillation if necessary.
-
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral GC/HPLC
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., hexane/isopropanol for HPLC, or dichloromethane (B109758) for GC).
-
If the hydroxyl group interferes with the analysis or to improve separation, it can be derivatized (e.g., by acetylation with acetic anhydride (B1165640) and pyridine).
-
-
Chromatographic Analysis:
-
Inject the sample onto a suitable chiral column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC).
-
Run the analysis using an optimized method (isocratic or gradient elution for HPLC; temperature program for GC).
-
The two enantiomers will appear as two separate peaks with different retention times.
-
-
Calculation of ee:
-
Integrate the area of the two peaks. Let the peak areas be A1 (major enantiomer) and A2 (minor enantiomer).
-
Calculate the enantiomeric excess using the formula: ee (%) = [(A1 - A2) / (A1 + A2)] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast Catalysed Reduction of β-Keto Esters (1): Factors Affecting Whole-Cell Catalytic Activity and Stereoselectivity | Semantic Scholar [semanticscholar.org]
- 10. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 13. mdpi.com [mdpi.com]
- 14. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Optimizing reaction conditions for the lipase-catalyzed synthesis of Butyl 3-hydroxybutanoate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the lipase-catalyzed synthesis of Butyl 3-hydroxybutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a lipase (B570770) for the synthesis of this compound?
A1: Lipases offer several advantages over traditional chemical synthesis methods. As biocatalysts, they operate under mild reaction conditions, which reduces the risk of side reactions and simplifies downstream processing.[1] Enzymatic synthesis allows for high selectivity, including the production of specific stereoisomers, which can be valuable chiral building blocks in the synthesis of more complex pharmaceutical compounds.[1] Furthermore, using lipases is considered a greener and more sustainable approach.[1]
Q2: Which lipase is most commonly recommended for the synthesis of this compound and related esters?
A2: The most frequently cited and highly effective lipase for this type of esterification is the immobilized Candida antarctica lipase B (CAL-B), often known by its commercial name, Novozym 435.[1][2][3] Other lipases, such as those from Candida rugosa and porcine pancreas, have also been used in ester synthesis.[2][4]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: The synthesis is typically achieved through the lipase-catalyzed esterification of 1,3-butanediol (B41344) with a butyric acid source.[1] Alternatively, transesterification reactions can also be employed.
Q4: Why is water content control important in the reaction?
A4: While a minimal amount of water is necessary for lipase activity, excess water in the reaction medium can promote the reverse reaction of hydrolysis, leading to a lower ester yield.[5][6] The water activity (aw) is a critical parameter influencing both the thermodynamic and kinetic properties of the esterification reaction.[6][7] It is often beneficial to add molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction towards product formation.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | Verify the optimal temperature for your specific lipase. Most lipases used for esterification have an optimal temperature range of 30-60°C.[8][9][10][11] Operating outside this range can significantly decrease enzyme activity. |
| Incorrect pH | The pH of the reaction medium is crucial. For esterification, lipases often exhibit optimal activity in a slightly acidic to neutral pH range.[12][13][14] Ensure the initial pH is adjusted correctly. |
| Substrate Inhibition | High concentrations of either the alcohol (1,3-butanediol) or the carboxylic acid (butyric acid) can inhibit the lipase, leading to reduced yields.[5][15] Consider a stepwise addition of the inhibitory substrate. |
| Excess Water | As mentioned in the FAQs, excess water can lead to hydrolysis.[5] Use molecular sieves or perform the reaction under vacuum to remove water as it is formed. |
| Enzyme Deactivation | The lipase may have lost activity due to improper storage or handling. Ensure the enzyme is stored according to the manufacturer's instructions and has not expired. |
Issue 2: Reaction Stops Prematurely
| Possible Cause | Troubleshooting Step |
| Thermal Denaturation | High temperatures can cause irreversible denaturation of the lipase.[5] Monitor the reaction temperature closely and ensure it does not exceed the recommended maximum for the enzyme. |
| pH Shift | The production of butyric acid can lower the pH of the medium, potentially moving it out of the optimal range and inactivating the enzyme. Consider using a buffered system or periodically adjusting the pH. |
| Product Inhibition | The accumulation of the product, this compound, or the co-product, water, can sometimes inhibit the enzyme. Consider in-situ product removal techniques. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Reagents | Ensure the purity and water content of your substrates (1,3-butanediol and butyric acid) and solvent are consistent across batches.[5] Minor variations can significantly impact the reaction. |
| Inconsistent Enzyme Activity | The age and storage conditions of the lipase can affect its activity.[5] Use a fresh batch of enzyme or test the activity of your current stock before starting a new reaction. |
| Inaccurate Measurements | Precisely measure all components for each reaction. Ensure consistent agitation speed and temperature control. |
Data Presentation: Optimized Reaction Conditions for Lipase-Catalyzed Ester Synthesis
The following tables summarize optimized conditions found in the literature for similar lipase-catalyzed esterification reactions. These can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Optimal Temperature for Various Lipases
| Lipase Source | Optimal Temperature (°C) | Reference |
| Thermomyces lanuginosus (immobilized) | 48 | [16] |
| Candida rugosa (immobilized) | 45 | [4] |
| Aspergillus oryzae (immobilized) | 37 | [17] |
| Rhizopus arrhizus | 35 | [18] |
| General Range | 20 - 40 | [8] |
Table 2: Optimal pH for Lipase Activity
| Lipase Source | Optimal pH | Reference |
| Candida rugosa | 3.5 | [12] |
| Thermomyces lanuginosus | 4.25 | [12] |
| General Range for Production | 6.0 - 8.0 | [8] |
| General Range for Activity | 7.0 - 9.0 | [14][19] |
Table 3: Effect of Substrate Molar Ratio (Alcohol:Acid)
| Ester Synthesized | Lipase | Optimal Molar Ratio (Alcohol:Acid) | Reference |
| Butyl butyrate (B1204436) | Thermomyces lanuginosus | 3:1 | [16] |
| Butyl butyrate | Candida rugosa | 2:1 | [4] |
| Butyl acetate | Aspergillus oryzae | 0.5:1 (Acid:Alcohol) | [17] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of this compound:
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In a suitable reaction vessel, dissolve butyric acid and 1,3-butanediol in a minimal amount of an appropriate organic solvent (e.g., n-hexane, isooctane), or perform the reaction solvent-free.[15][16][20] A typical starting molar ratio of butyric acid to 1,3-butanediol is 1:2.[1]
-
Add the immobilized lipase (e.g., CAL-B) to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight.
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Add activated molecular sieves (e.g., 3Å or 4Å) to the mixture to adsorb the water produced during the reaction.[1]
-
Incubate the reaction at a controlled temperature (e.g., 30-50°C) with constant agitation (e.g., using a magnetic stirrer or orbital shaker).[1]
-
Monitor the progress of the reaction by periodically taking samples and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[16]
-
The product, this compound, can be purified from the reaction mixture using techniques like distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. irjet.net [irjet.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in the HPLC analysis of Butyl 3-hydroxybutanoate.
Technical Support Center: Butyl 3-Hydroxybutanoate Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common chromatographic issues, with a specific focus on peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and the overall resolution of the separation.[1][2] It is often identified by a USP Tailing Factor (T) or Asymmetry Factor (As) greater than 1.2.[3] This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes and how can I fix it?
Peak tailing for a polar analyte like this compound typically stems from three main areas: chemical interactions with the column, mobile phase issues, or system/hardware problems. The following workflow can help you systematically identify and resolve the issue.
Caption: A logical workflow to diagnose and resolve peak tailing.
Frequently Asked Questions (FAQs)
Column-Related Issues
Q2: What is the most common column-related cause of peak tailing for a polar compound like this compound?
The most frequent cause is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2][4][5][6] this compound's hydroxyl (-OH) group can form hydrogen bonds with these acidic silanol sites, causing a secondary retention mechanism that leads to peak tailing.[6] This effect is more pronounced at mid-range pH where silanol groups are ionized.[2][7]
Solutions:
-
Operate at a lower pH: Adjusting the mobile phase pH to between 2.5 and 3.0 suppresses the ionization of silanol groups, significantly reducing these secondary interactions.[4][8][9]
-
Use a modern, end-capped column: High-purity, Type B silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, leading to better peak shapes for polar compounds.[2][4] Polar-embedded columns are also an excellent choice.[7]
-
Use a guard column: A guard column can protect the analytical column from strongly retained matrix components that might otherwise create active sites and cause peak distortion.[10]
Q3: How do I know if my column is contaminated or has developed a void?
Column contamination often results in a gradual increase in peak tailing across all peaks, frequently accompanied by an increase in backpressure.[11] A void, which is a physical gap in the packing material at the column inlet, can cause sudden and severe peak shape distortion, including tailing, fronting, or splitting.[4][8]
Solutions:
-
For Contamination: Flush the column with a strong solvent (see Protocol 1). If a guard column is in use, replacing it is a quick diagnostic step.[11]
-
For Voids: A void at the column inlet is a physical issue. The column typically needs to be replaced.[3][4][8]
Mobile Phase & Sample Issues
Q4: How does the mobile phase pH specifically affect the peak shape of this compound?
Mobile phase pH is critical for controlling peak shape, especially for compounds that can interact with the stationary phase.[8] By operating at a low pH (e.g., 2.5-3.0 with an additive like formic or acetic acid), the residual silanol groups on the silica packing are protonated and thus less likely to interact with the analyte's polar hydroxyl group.[2][4] This minimizes the secondary retention mechanism that causes tailing.
Q5: Can the solvent I dissolve my sample in cause peak tailing?
Yes. This is known as a "solvent mismatch" effect. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[6][12] The strong sample solvent carries the analyte band down the column in a diffuse manner before the mobile phase can properly focus it at the head of the column.
Solution:
-
Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.
Data & Experimental Protocols
Effect of Mobile Phase pH on Peak Shape
The following table summarizes the expected effect of adjusting the mobile phase pH on the peak shape of this compound.
| Mobile Phase Condition | USP Tailing Factor (T) (Typical) | Observation |
| Acetonitrile / Water (50:50) | 1.8 | Severe peak tailing due to silanol interactions. |
| Acetonitrile / Water (50:50) with 0.1% Formic Acid (pH ≈ 2.7) | 1.1 | Symmetrical peak shape; silanol interactions are suppressed. |
| Acetonitrile / 20mM Phosphate Buffer (pH 7.0) | 1.9 | Severe peak tailing; ionized silanols strongly interact with the analyte. |
Protocol 1: Column Flushing and Cleaning Procedure (Reversed-Phase)
This protocol is intended to remove strongly retained contaminants from a standard C18 column. Always disconnect the column from the detector before flushing.
-
Disconnect: Disconnect the column from the detector to prevent contamination.
-
Initial Wash: Flush the column with your mobile phase without any buffer salts (e.g., Water/Acetonitrile) for 20 column volumes.
-
Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.
-
Stronger Solvent Wash: Flush with 100% Isopropanol (IPA) for 20 column volumes.
-
Intermediate Wash: Re-introduce 100% Acetonitrile for 10 column volumes.
-
Re-equilibration: Re-introduce the initial mobile phase (without buffer) and flush for 20 column volumes.
-
Final Equilibration: Connect the column back to the detector and equilibrate with the full, buffered mobile phase until a stable baseline is achieved (at least 20-30 column volumes).
Protocol 2: Mobile Phase pH Adjustment
This protocol describes how to prepare a mobile phase with a controlled acidic pH to improve peak shape.
-
Aqueous Phase Preparation:
-
Measure 999 mL of HPLC-grade water into a clean 1 L flask.
-
Using a micropipette, add 1.0 mL of formic acid to the water. This creates a 0.1% (v/v) solution.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Organic Phase: Use HPLC-grade Acetonitrile.
-
Mobile Phase Composition: Set your HPLC pump to deliver the desired ratio of the prepared aqueous phase (Solvent A) and the organic phase (Solvent B). For example, a 50:50 A:B ratio.
-
System Equilibration: Before injecting any samples, allow the mobile phase to run through the entire system, including the column, until the backpressure and detector baseline are stable. This typically requires 15-20 minutes.
References
- 1. chromacademy.com [chromacademy.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. benchchem.com [benchchem.com]
How to remove water from Butyl 3-hydroxybutanoate reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from the Butyl 3-hydroxybutanoate reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from the this compound synthesis reaction?
A1: The synthesis of this compound, typically a Fischer esterification, is a reversible equilibrium reaction. Water is a byproduct, and its presence can shift the equilibrium back towards the reactants (hydrolysis of the ester), which reduces the overall yield of the desired product.[1][2][3][4] To maximize the yield of this compound, it is essential to remove water as it is formed, driving the reaction to completion according to Le Chatelier's principle.[1][2]
Q2: What are the primary methods for removing water from an esterification reaction mixture?
A2: The most common laboratory techniques for water removal during esterification are:
-
Azeotropic Distillation: This method involves using a solvent (an entrainer) like toluene (B28343) or cyclohexane, which forms a low-boiling azeotrope with water.[1][5] The azeotrope is distilled off, and upon condensation in a Dean-Stark apparatus, the water separates from the immiscible solvent and is collected.[1][2]
-
Use of Drying Agents (Desiccants): A chemical drying agent is added directly to the reaction mixture or during the workup phase to absorb water.[2][6] Common desiccants include molecular sieves and anhydrous salts like magnesium sulfate (B86663) or sodium sulfate.[7][8][9]
-
Post-Reaction Workup: This involves washing the organic layer containing the ester with a saturated salt solution (brine) to remove the bulk of dissolved water, followed by treatment with an anhydrous drying agent.[10][11]
Q3: Can the acid catalyst, like sulfuric acid, also act as a dehydrating agent?
A3: Yes, concentrated sulfuric acid, often used as a catalyst in Fischer esterification, also serves as a powerful dehydrating agent.[2][3] It sequesters the water formed during the reaction, helping to drive the equilibrium towards the formation of the ester.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete water removal is allowing the reverse reaction (hydrolysis) to occur.[1][4] | 1. During Reaction: Implement azeotropic distillation with a Dean-Stark apparatus to continuously remove water as it forms.[1] 2. Post-Reaction: During the workup, ensure a thorough wash with brine to remove most of the water before adding a drying agent.[11] Use an appropriate amount of a high-capacity drying agent like anhydrous magnesium sulfate or sodium sulfate.[9][12] |
| Product is "Wet" (Contains Water) After Purification | The drying agent used was inefficient, insufficient, or incompatible. | 1. Select the Right Agent: Use a drying agent known to be effective for esters, such as anhydrous MgSO₄ or Na₂SO₄.[8][9] Avoid agents that can react with esters, like calcium oxide.[8][13] 2. Use Sufficient Amount: Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.[12] 3. Allow Adequate Time: Allow the organic layer to stand over the drying agent for a sufficient period (e.g., 15-30 minutes) to ensure complete drying.[11] |
| Difficulty Separating the Organic and Aqueous Layers During Workup | Emulsion formation between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) to the separation funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| Product Decomposes During Distillation | The presence of residual acid or water can catalyze decomposition at high temperatures. The 3-hydroxy group can also be susceptible to dehydration. | 1. Neutralize: Ensure the reaction mixture is thoroughly neutralized (e.g., with a sodium bicarbonate wash) to remove any acid catalyst before distillation.[10] 2. Dry Thoroughly: Make sure the product is completely dry before heating.[10] 3. Use Vacuum Distillation: Distill this compound under reduced pressure to lower the boiling point and minimize thermal decomposition.[10] |
Data Presentation
Table 1: Comparison of Common Drying Agents for this compound
| Drying Agent | Compatibility with Esters | Capacity | Speed | Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Excellent[9] | High | Fast[11] | Slightly acidic. Fine powder can be messy to filter.[9][11] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Excellent[9][12] | High | Slow | Neutral and easy to filter.[11] Good for preliminary drying of very wet solutions.[9] |
| Anhydrous Calcium Chloride (CaCl₂) | Good[7][8] | High | Slow | Can form complexes with alcohols and sometimes esters, so it should be used with caution.[8][9] |
| Molecular Sieves (3Å or 4Å) | Excellent[6] | Moderate | Moderate to Fast | Can be added directly to the reaction. Must be activated before use.[9] |
| Anhydrous Potassium Carbonate (K₂CO₃) | Good[8] | Moderate | Moderate | Basic, so it can also neutralize residual acid. Not suitable for acidic compounds.[8] |
Experimental Protocols
Protocol 1: Post-Reaction Workup and Drying of this compound
This protocol outlines the steps to remove water and other aqueous impurities from the reaction mixture after the esterification is complete.
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Transfer to a Separatory Funnel: Transfer the cooled mixture to a separatory funnel. If a solvent was used during the reaction, ensure there is a sufficient amount to form a distinct organic layer. If not, add a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Neutralization Wash: Slowly add a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[12] Gently swirl and vent the funnel frequently to release any CO₂ gas that evolves. Continue adding the bicarbonate solution until gas evolution ceases. This step neutralizes the acid catalyst.
-
Separate Layers: Allow the layers to separate fully and drain the lower aqueous layer.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel, shake, and again drain the aqueous layer.[10][11] This wash removes the bulk of the dissolved water from the organic layer.[11]
-
Drying with Anhydrous Salt: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.[10][12] Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.[12] Let it stand for 15-30 minutes.[11]
-
Isolate the Dry Product: Decant or filter the dried organic solution into a round-bottom flask, ensuring none of the solid drying agent is transferred.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. The remaining liquid is the crude this compound, which can be further purified by vacuum distillation.
Visualizations
Caption: Decision tree for selecting a water removal method.
Caption: Experimental workflow for product workup and drying.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. reddit.com [reddit.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. 干燥剂 [sigmaaldrich.com]
- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. How To [chem.rochester.edu]
- 12. 253 Ester Synthesis [www2.latech.edu]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Large-Scale Production of Butyl 3-hydroxybutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Butyl 3-hydroxybutanoate and its stereoisomers, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (B1233784).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| P-001 | Low Yield in Enzymatic Synthesis | - Suboptimal reaction temperature.- Inadequate removal of byproducts (e.g., water or ethanol).- Enzyme inhibition or deactivation.- Sub-optimal substrate molar ratio. | - Optimize temperature (typically 30-50°C for lipases like CAL-B)[1][2].- Conduct the reaction under reduced pressure or use molecular sieves to remove byproducts and drive the equilibrium towards product formation[1][3].- Ensure the enzyme is properly immobilized and consider enzyme recycling protocols. Check for inhibitors in the substrate feeds[4].- Experiment with different molar ratios of alcohol to acid/ester; a 1:1 ratio is a common starting point[1]. |
| P-002 | Poor Enantioselectivity | - Incorrect choice of enzyme or catalyst.- Racemization of starting materials or product.- Non-optimal reaction conditions (e.g., temperature, solvent). | - Use a highly stereoselective enzyme like Candida antarctica lipase (B570770) B (CAL-B) for kinetic resolution or transesterification of enantiopure precursors[1][3][5].- For chemical synthesis, utilize chiral catalysts such as Ru-BINAP for asymmetric hydrogenation of β-keto esters[6][7].- Ensure the enantiomeric purity of starting materials before the reaction.- Operate under mild reaction conditions to prevent racemization[3]. |
| P-003 | Difficulties in Product Purification | - Formation of side products.- Presence of unreacted starting materials.- Formation of emulsions during extraction. | - Utilize vacuum distillation to separate the product from starting materials and byproducts[6][8].- Employ column chromatography (e.g., silica (B1680970) gel) for smaller-scale purification to isolate the desired ester[4].- For extractions, use appropriate solvent systems and consider centrifugation to break emulsions. Washing with brine can also help[6]. |
| P-004 | Low Titer in Microbial Production | - Product toxicity to the microbial host.- Low activity of biosynthetic enzymes (e.g., alcohol acyltransferases).- Precursor (butanol or butyryl-CoA) limitation.- Suboptimal fermentation conditions (pH, oxygen). | - Implement in situ product removal techniques, such as extraction with a water-immiscible solvent like hexadecane, to reduce toxicity[9][10].- Engineer strains to overexpress key enzymes in the pathway[9][11].- Optimize the metabolic pathways to ensure a balanced supply of precursors. Consider co-culture systems where different strains produce each precursor[10][12].- Control fermentation pH (e.g., around 5.8 for E. coli) and optimize oxygen levels for the specific production phase[12]. |
| P-005 | High Cost of Starting Materials | - Use of expensive, enantiomerically pure substrates. | - Consider using racemic starting materials followed by enzymatic kinetic resolution[4][5].- Explore the use of cheaper, renewable feedstocks like poly-(R)-3-hydroxybutyrate (PHB) derived from microbial fermentation of corn starch or sugarcane[6][8][13]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The main large-scale production methods include:
-
Enzymatic Synthesis: This is a popular method due to its high selectivity and mild reaction conditions. It often involves the transesterification of a 3-hydroxybutyrate (B1226725) ester with butanol or 1,3-butanediol, frequently catalyzed by lipases like Candida antarctica lipase B (CAL-B).[1][3] A key challenge is obtaining enantiomerically pure starting materials, which can be achieved through enzymatic kinetic resolution.[1][4]
-
Chemical Synthesis: This can involve the direct esterification of 3-hydroxybutanoic acid with butanol, typically using an acid catalyst (Fischer-Speier esterification).[13] Another approach is the asymmetric hydrogenation of β-keto esters using chiral catalysts to produce specific stereoisomers.[6][7] However, chemical methods can require harsh conditions and may produce environmental waste.[9]
-
Microbial Fermentation (Bioproduction): Engineered microorganisms, such as E. coli or Clostridium species, can be used to produce this compound or its precursors from renewable feedstocks like glucose.[10][11][14] Challenges in this approach include low product titers and toxicity to the host organism.[9][10]
Q2: How can I obtain the enantiomerically pure (R)- or (S)- form of the product?
A2: Achieving high enantiomeric purity is crucial for many applications.[1] Strategies include:
-
Using Enantiopure Precursors: Start the synthesis with enantiomerically pure (R)- or (S)-3-hydroxybutyric acid/ester and the corresponding chiral alcohol.[1]
-
Enzymatic Kinetic Resolution: This technique uses a stereoselective enzyme (like CAL-B) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[4][5]
-
Asymmetric Hydrogenation: For chemical synthesis, the reduction of β-keto esters using a chiral catalyst (e.g., a Ru-BINAP complex) can produce the desired chiral β-hydroxy ester with high enantiomeric excess (ee).[6][7]
Q3: What are the typical reaction conditions for enzymatic transesterification?
A3: For enzymatic transesterification using an immobilized lipase like Novozym 435 (CAL-B), typical conditions are:
-
Temperature: 30°C to 50°C.[1]
-
Pressure: Reduced pressure (e.g., 80 mmHg) is often applied to remove the alcohol byproduct (like ethanol), which drives the reaction equilibrium towards the formation of the desired ester.[1]
-
Substrates: An equimolar ratio of the starting ester (e.g., (R)-ethyl-3-hydroxybutyrate) and the alcohol (e.g., (R)-1,3-butanediol) is a common starting point.[1]
-
Enzyme Load: The amount of immobilized enzyme will depend on the scale and desired reaction time.
-
Solvent: The reaction can often be run neat (without solvent), which is advantageous for large-scale production.[4]
Q4: My microbial fermentation is producing low titers of this compound. What can I do?
A4: Low titers in microbial systems are a common challenge.[9][10] Consider the following optimization strategies:
-
Strain Engineering: Enhance the expression of rate-limiting enzymes in the biosynthetic pathway, such as alcohol acyltransferases (AATs).[9][11] It may also be necessary to knock out competing pathways that drain precursors.[10]
-
Process Optimization:
-
In Situ Product Removal: Butanol and butyl esters can be toxic to cells.[9] Using a water-immiscible organic solvent (e.g., hexadecane) in a two-phase fermentation system can extract the product from the aqueous phase as it is produced, reducing toxicity and potentially increasing final titers.[10]
-
Fed-Batch Fermentation: A fed-batch strategy, where the carbon source is fed over time, can help maintain optimal growth and production conditions, leading to higher cell densities and product yields compared to simple batch cultures.[15]
-
Co-culture Systems: Use a consortium of microbes where different strains are optimized for different parts of the pathway (e.g., one produces butyrate (B1204436), the other produces butanol).[10][12]
-
Data and Protocols
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Key Reactants | Catalyst/Enzyme | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chemical Synthesis | 3-oxobutanoic acid ester, H₂ | Ruthenium complex | 20-80 | 12-24 | 94-98.5 | [7] |
| Enzymatic Acetylation | Racemic Ethyl-3-hydroxybutyrate, Vinyl acetate | Candida antarctica lipase B | Room Temp. | 1.3 | >96 ee for (S)-HEB | [4] |
| Enzymatic Esterification | Butyric acid, 1-Butanol | Immobilized Rhodococcus cutinase | 40 | 24 | ~60 mM product | [2] |
| Microbial Production | Glucose | Engineered E. coli consortium | 37 | 72 | 7.2 g/L titer | [12] |
Experimental Protocols
Protocol 1: Enzymatic Transesterification of (R)-ethyl-3-hydroxybutyrate with (R)-1,3-butanediol[1]
-
Preparation: Combine equimolar amounts of (R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediol in a reaction vessel.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture.
-
Reaction Conditions: Heat the mixture to 30-40°C under reduced pressure (e.g., 80 mmHg). The reduced pressure helps to continuously remove the ethanol (B145695) byproduct, driving the reaction forward.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Purification: Purify the crude product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, by vacuum distillation.
Protocol 2: Depolymerization of PHB to (R)-(-)-Methyl 3-hydroxybutanoate[6]
-
Suspension: In a 2-L round-bottomed flask, suspend 50 g of poly-[(R)-3-hydroxybutyric acid] (PHB) in 500 mL of absolute 1,2-dichloroethane.
-
Initial Reflux: Equip the flask with a reflux condenser and heat the mixture at reflux for 1 hour.
-
Transesterification: Prepare a solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol. Add this solution to the reaction mixture.
-
Extended Reflux: Heat the reaction mixture at reflux for 3 days.
-
Work-up: After cooling, add 100 mL of half-saturated brine and stir for 10 minutes. Separate the layers. Extract the aqueous layer three times with 200 mL portions of chloroform.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic solution over magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Distill the crude product under reduced pressure to obtain pure (R)-(-)-methyl 3-hydroxybutanoate.
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Chemical vs. Biocatalytic Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 8. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. Microbial production of butyl butyrate: from single strain to cognate consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]
- 14. Microbial cell factory for butyl butyrate production: Knowledges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) by Ralstonia eutropha in high cell density palm oil fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in the reduction of ethyl acetoacetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the reduction of ethyl acetoacetate (B1235776) to ethyl 3-hydroxybutyrate (B1226725).
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for ethyl acetoacetate, and which is best for minimizing by-products?
A1: The choice of reducing agent is critical for controlling selectivity and minimizing by-products.
-
Sodium borohydride (B1222165) (NaBH₄): This is the most common and recommended reagent for selectively reducing the ketone group of ethyl acetoacetate without affecting the ester functionality.[1][2] It offers a good balance of reactivity and selectivity, leading to high yields of the desired ethyl 3-hydroxybutyrate.
-
Baker's Yeast (Saccharomyces cerevisiae): This biocatalyst offers an environmentally friendly method and can produce enantiomerically enriched products, primarily the (S)-enantiomer.[3][4][5] However, controlling enantioselectivity can be challenging, and it may lead to the formation of the undesired (R)-enantiomer as a by-product.[4]
-
Lithium aluminum hydride (LiAlH₄): This is a very strong reducing agent and is generally not recommended if only ketone reduction is desired. It will reduce both the ketone and the ester groups, leading to the formation of 1,3-butanediol (B41344) as the primary product.[1]
-
Catalytic Hydrogenation (e.g., H₂/Ni, H₂/Cu-based catalysts): This method can be effective but is prone to several by-products, including transesterification products (like butyl acetate (B1210297) if butanol is the solvent), acetaldehyde, and others, depending on the catalyst and reaction conditions.[6][7][8]
For general laboratory synthesis where the primary goal is a high yield of ethyl 3-hydroxybutyrate (as a racemic mixture), sodium borohydride is the preferred choice due to its high chemoselectivity.
Q2: My reaction with NaBH₄ is complete, but the yield of ethyl 3-hydroxybutyrate is low. What are the possible causes?
A2: Low yields in NaBH₄ reductions can stem from several factors:
-
Incomplete Quenching: The reaction must be carefully quenched after completion, typically with an acid like dilute HCl. Insufficient or improper quenching can lead to the loss of product during workup.
-
Product Solubility: The product, ethyl 3-hydroxybutyrate, has some solubility in water.[5] During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.[1][9] "Salting out" by saturating the aqueous layer with sodium chloride can also reduce the product's solubility in water and improve extraction efficiency.[5]
-
Hydrolysis of the Ester: Although NaBH₄ is selective, prolonged reaction times or harsh pH conditions during workup (either too acidic or too basic) can lead to the hydrolysis of the ester group, forming 3-hydroxybutyric acid and ethanol (B145695).
-
Volatilization of Product: The product is relatively volatile. Evaporation of the solvent should be performed under reduced pressure at a low temperature (e.g., water bath no higher than 30-40°C) to prevent loss of the product.[9]
Q3: I am using baker's yeast to produce (S)-ethyl 3-hydroxybutyrate, but the enantiomeric excess (e.e.) is poor. How can I improve it?
A3: Achieving high enantioselectivity in yeast reductions is a common challenge. The formation of the undesired (R)-enantiomer is a competing reaction.
-
Substrate Concentration: Maintaining a very low concentration of ethyl acetoacetate throughout the reaction is crucial.[10] This can be achieved through a fed-batch approach, where the substrate is added slowly and continuously over the fermentation period.[10] High substrate concentrations can lead to an increase in the production of the undesired (R)-product.[4][10]
-
Aerobic Conditions: Ensuring the yeast suspension is well-aerated can improve the enantiomeric excess.[11]
-
Reaction Time and Monitoring: Over-incubation can lead to a decrease in enantiomeric excess as the concentration of the desired product increases, which can sometimes inhibit the enzymes or lead to cell death.[4][12] Monitor the reaction progress and stop it once the starting material is consumed.
-
Yeast Strain and Condition: The specific strain and activity of the baker's yeast can significantly impact the outcome. Using fresh, active yeast is recommended.
Q4: During catalytic hydrogenation of ethyl acetoacetate, I'm observing several by-products. How can they be minimized?
A4: By-product formation in catalytic hydrogenation is highly dependent on the catalyst, support, and reaction conditions.
-
Transesterification: If an alcohol is used as a solvent, transesterification can occur. For example, using butanol as a solvent can lead to the formation of butyl acetate.[6] Using a non-alcoholic solvent or running the reaction neat can prevent this.
-
Acetaldehyde and Condensation Products: Acetaldehyde can form as an intermediate.[13] The choice of catalyst support is important; acidic supports can promote the condensation of acetaldehyde, leading to other by-products.[8] Using a neutral or basic support can mitigate these side reactions.
-
Over-reduction: High temperatures and pressures can lead to the cleavage of C-C bonds and the formation of smaller alkanes like methane (B114726) and ethane.[6] Optimizing the reaction temperature and pressure is key to maximizing selectivity for ethanol.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Significant amount of unreacted ethyl acetoacetate | 1. Insufficient reducing agent. 2. Deactivated reducing agent (e.g., NaBH₄ exposed to moisture). 3. Low reaction temperature leading to slow kinetics. 4. Inactive yeast or catalyst. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). 2. Use fresh, properly stored reagents. 3. Allow the reaction to warm to room temperature after the initial exothermic phase if using an ice bath.[9] 4. For yeast, ensure it is activated ("proofed") properly before adding the substrate.[5] For catalysts, ensure proper activation procedures are followed. |
| Presence of 1,3-butanediol in the product mixture | Use of a non-selective, overly strong reducing agent. | Use a milder, more chemoselective reducing agent like sodium borohydride (NaBH₄), which selectively reduces the ketone over the ester.[1][2] Avoid using lithium aluminum hydride (LiAlH₄). |
| Formation of an acidic by-product (e.g., 3-hydroxybutyric acid) | Hydrolysis of the ester group. | This can occur during aqueous workup. Minimize contact time with acidic or basic aqueous solutions. Ensure the pH does not become excessively high or low. |
| Low enantiomeric excess (e.e.) in yeast reduction | 1. High substrate concentration. 2. Anaerobic conditions. 3. Non-optimal yeast strain or activity. | 1. Employ a fed-batch method, adding ethyl acetoacetate slowly over time to keep its concentration low.[10] 2. Ensure the reaction mixture is well-aerated.[11] 3. Use fresh, high-quality baker's yeast. Consider screening different commercially available strains. |
| Formation of butyl acetate or other transesterification products | Reaction with the alcohol solvent during catalytic hydrogenation. | Avoid using alcohol as a solvent in catalytic hydrogenation. If a solvent is necessary, choose an inert one like THF or dioxane. The reaction can also be run neat.[6] |
Data Presentation
Table 1: Comparison of Common Reduction Methods for Ethyl Acetoacetate
| Method | Reducing Agent | Typical Solvent | Selectivity | Common By-products | Typical Yield | Key Considerations |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol, Methanol | High for Ketone | Minimal if controlled | >90% | Excellent chemoselectivity; requires careful aqueous workup.[1][9] |
| Biocatalytic Reduction | Baker's Yeast | Water, Sucrose (B13894) Buffer | High for Ketone | (R)-enantiomer, ethanol | 60-85% | Can provide high e.e. for the (S)-enantiomer; requires fed-batch for best results.[4][11] |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Low (reduces both ketone and ester) | 1,3-Butanediol | N/A (for selective reduction) | Not suitable for preparing ethyl 3-hydroxybutyrate.[1] |
| Catalytic Hydrogenation | H₂ with Ni, Cu, or Ru catalyst | Ethanol, Neat | Variable | Transesterification products, acetaldehyde, alkanes | Variable (e.g., ~60-70% selectivity)[6][7] | Highly dependent on catalyst, support, temperature, and pressure.[8] |
Experimental Protocols
Protocol 1: Selective Ketone Reduction using Sodium Borohydride
This protocol is adapted from established laboratory procedures.[1][9]
-
Preparation: In a round-bottomed flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol (approx. 5 mL per mmol of substrate).
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.0-1.1 eq) to the stirred solution in small portions. The reaction is exothermic and may bubble.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-30 minutes).
-
Quenching: Once complete, slowly and carefully add 1 M hydrochloric acid (HCl) drop-wise to the cooled reaction mixture until the bubbling ceases to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate or dichloromethane (B109758) (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with DI water and then brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator with a bath temperature below 40°C to obtain the crude ethyl 3-hydroxybutyrate.
Protocol 2: Enantioselective Reduction using Baker's Yeast (Fed-Batch Method)
This protocol is a generalized procedure based on principles for improving enantioselectivity.[10][11][14]
-
Yeast Suspension: In a large Erlenmeyer flask, dissolve sucrose (approx. 150 g/L) in warm tap water (30-40°C). Add dry baker's yeast (approx. 100 g/L) and stir the mixture for about 1 hour in a warm location to activate the yeast.
-
Fed-Batch Addition: Begin slow, drop-wise addition of ethyl acetoacetate to the actively fermenting yeast suspension. The goal is to maintain a very low substrate concentration over a prolonged period.
-
Fermentation: Continue to stir the mixture vigorously at room temperature for 24-72 hours. Ensure the flask is loosely covered or equipped with a fermentation lock to allow CO₂ to escape while preventing contamination. Aeration can be supplied by stirring vigorously in a flask with a large headspace or by bubbling air through the mixture.
-
Workup Preparation: Add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.
-
Extraction: Saturate the aqueous filtrate with sodium chloride (NaCl) to reduce the product's solubility. Extract the filtrate multiple times with a large volume of ethyl acetate or diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature to yield (S)-ethyl 3-hydroxybutyrate.
Visualizations
Caption: Reaction pathways in the reduction of ethyl acetoacetate.
Caption: Troubleshooting workflow for ethyl acetoacetate reduction.
References
- 1. jove.com [jove.com]
- 2. quora.com [quora.com]
- 3. prezi.com [prezi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Acetate Hydrogenation | Encyclopedia MDPI [encyclopedia.pub]
- 9. chemconnections.org [chemconnections.org]
- 10. researchgate.net [researchgate.net]
- 11. ethz.ch [ethz.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Metabolic Stability of Butyl 3-hydroxybutanoate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in improving the metabolic stability of butyl 3-hydroxybutanoate and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolism and stability of ester-containing compounds.
Q1: What is the primary metabolic liability of this compound and its derivatives?
The primary metabolic weakness of these compounds is the ester functional group. The ester linkage is highly susceptible to hydrolysis by various esterase enzymes found throughout the body, particularly in the plasma, liver, and gastrointestinal tract.[1][2] This rapid enzymatic cleavage breaks the molecule down into its constituent alcohol (butanol) and carboxylic acid (3-hydroxybutanoic acid), often leading to rapid clearance and a short in vivo half-life.[1][3][4] The secondary alcohol group can also be a site for oxidation.[1]
Q2: Why is my ester compound disappearing in assays even without metabolic enzymes?
This suggests chemical instability rather than enzymatic degradation. Ester hydrolysis can be catalyzed by acidic or basic conditions.[5] It is crucial to run control experiments to distinguish between metabolic and chemical degradation.
-
Buffer-Only Control: Incubate your compound in the assay buffer without any enzymes (microsomes, plasma) to assess its stability at the assay's pH and temperature.[6]
-
Heat-Inactivated Control: Incubate your compound with heat-inactivated enzymes to see if degradation persists. The heat denatures the enzymes, so any observed loss is likely non-enzymatic.[7]
Q3: What are the most effective strategies to improve the metabolic stability of an ester derivative?
Improving the stability of labile esters typically involves structural modifications to hinder enzymatic access or to replace the ester group entirely.
-
Steric Hindrance: Introducing bulky chemical groups near the ester bond can physically block esterase enzymes from accessing and cleaving it.[8]
-
Electronic Stabilization: Replacing the ester with a more electronically stable functional group, such as an amide or urethane, can reduce susceptibility to hydrolysis.[8]
-
Bioisosteric Replacement: This is a key strategy where the ester group is replaced with a different functional group that mimics its size, shape, and electronic properties but is more resistant to metabolism.[9][10] Common bioisosteres for esters include 1,3,4-oxadiazoles, 1,2,4-triazoles, and oxetanes.[9][11][12]
Q4: What is the difference between a microsomal stability assay and a plasma stability assay?
Both are critical in vitro assays, but they evaluate different metabolic environments.
-
Microsomal Stability Assay: Uses liver microsomes, which are vesicles rich in Phase I metabolic enzymes like Cytochrome P450s (CYPs).[13] This assay is excellent for predicting hepatic (liver) clearance driven by oxidative metabolism.[14]
-
Plasma Stability Assay: Uses plasma, which contains a high concentration of hydrolytic enzymes, including various esterases.[15] This assay is essential for compounds with ester groups to determine if they are stable enough in circulation to reach their target tissues.[15][16]
For a compound like this compound, high instability in a plasma assay can indicate that the compound will be cleared before it even reaches the liver, making the microsomal assay results less relevant for predicting its overall in vivo fate.
Section 2: Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot specific experimental issues.
Problem: My compound shows very high clearance in the microsomal stability assay.
| Question | Troubleshooting Action & Interpretation |
| Is the degradation enzymatic or chemical? | Action: Run a control experiment without the NADPH cofactor (-NADPH).[6] Interpretation: If the compound is stable in the -NADPH condition but degrades rapidly in the +NADPH condition, the loss is due to NADPH-dependent (likely CYP) metabolism. If it degrades in both conditions, the cause is likely chemical instability or metabolism by non-NADPH-dependent enzymes.[6][17] |
| Could nonspecific binding be the issue? | Action: Use low-binding labware. You can also include a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the buffer.[6][17] Critically, always compare results to the concentration measured at Time 0 (T0) immediately after adding the compound to the microsome-containing matrix, which accounts for initial loss due to binding.[6] Interpretation: Low recovery at T0 compared to a standard prepared in solvent suggests significant nonspecific binding is occurring. |
| Is the microsomal protein concentration too high? | Action: Titrate the microsomal protein concentration. Start with a lower concentration (e.g., 0.2-0.5 mg/mL) and adjust as needed.[7] Interpretation: Very high enzyme concentrations can lead to metabolism that is too rapid to measure accurately within the assay's time points. |
Problem: My results are inconsistent between experiments.
| Question | Troubleshooting Action & Interpretation |
| Are my cofactors active? | Action: Ensure the NADPH regenerating system is freshly prepared for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. Interpretation: Degraded cofactors will lead to an underestimation of metabolic clearance, causing variability. |
| Is there batch-to-batch variability in my plasma/microsomes? | Action: If possible, purchase a single large batch of pooled plasma or microsomes for a series of experiments. Always qualify a new batch using control compounds with known metabolic rates. Interpretation: Different lots of biological matrices can have varying enzyme activity, leading to inconsistent results.[16] |
| Is my sample processing consistent? | Action: Ensure that the reaction is stopped effectively and consistently at each time point (e.g., by adding ice-cold acetonitrile). Vortex all samples thoroughly after stopping the reaction to ensure complete protein precipitation. Interpretation: Inconsistent sample quenching or protein removal can lead to continued enzymatic activity or matrix effects during analysis, causing erratic results. |
Section 3: Data Presentation
Quantitative data from stability assays should be summarized for clear comparison.
Table 1: Example Summary of Microsomal Stability Data
| Compound ID | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| This compound | 5.2 | 133.3 | < 1 |
| Derivative A (Steric Shield) | 25.8 | 26.9 | 18.5 |
| Derivative B (Oxadiazole) | > 120 | < 5.8 | 92.1 |
| Verapamil (Control) | 18.1 | 38.3 | 6.7 |
Table 2: Example Summary of Plasma Stability Data
| Compound ID | Species | Half-Life (t½, min) | % Remaining at 120 min |
| This compound | Human | 2.1 | < 1 |
| This compound | Rat | < 1.0 | < 1 |
| Derivative B (Oxadiazole) | Human | > 240 | 95.4 |
| Derivative B (Oxadiazole) | Rat | > 240 | 96.2 |
| Propantheline (Control) | Human | 28.5 | 17.8 |
Section 4: Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure for assessing metabolic stability using liver microsomes.
-
Reagent Preparation:
-
Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate solution in acetonitrile (B52724).
-
Liver Microsomes: Prepare a 20 mg/mL stock. Dilute in phosphate buffer to 1 mg/mL for the reaction.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing 3.3 mM NADP+, 3.3 mM MgCl₂, 7.8 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.
-
Stopping Reagent: Ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).
-
-
-
Dispense 98 µL of pre-warmed (37°C) phosphate buffer into a 96-well plate.
-
Add 1 µL of the 100 µM test compound solution to each well (final concentration 1 µM).
-
Add 100 µL of the 1 mg/mL microsome solution to each well (final protein concentration 0.5 mg/mL). Mix and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the cofactor solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer a 25 µL aliquot of the reaction mixture to a separate plate containing 125 µL of the ice-cold stopping reagent. The T0 sample is prepared by adding the stopping reagent before the cofactor solution.
-
Vortex the stopped-reaction plate and centrifuge at 4000 rpm for 10 minutes to precipitate protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis: [7]
-
Calculate the percentage of the test compound remaining at each time point relative to the T0 sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses stability against enzymes present in plasma.
-
Reagent Preparation:
-
Plasma: Use pooled, heparinized plasma from the desired species (e.g., human, rat, mouse). Thaw at 37°C immediately before use.
-
Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM intermediate solution in acetonitrile.
-
Stopping Reagent: Ice-cold acetonitrile containing an internal standard.
-
-
Assay Procedure: [15]
-
Dispense 99 µL of plasma into a 96-well plate and pre-warm to 37°C.
-
Initiate the reaction by adding 1 µL of the 100 µM test compound solution to each well (final concentration 1 µM).
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 min), add 300 µL of the ice-cold stopping reagent to the appropriate wells.
-
Vortex the plate and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the T0 sample.
-
Determine the half-life (t½) from the slope of the plot of the natural logarithm of the percent remaining versus time.
-
Section 5: Visual Guides and Workflows
Visual diagrams of key processes and relationships.
Caption: Primary metabolic pathways for this compound derivatives.
Caption: General experimental workflow for a microsomal stability assay.
Caption: Logic diagram for troubleshooting high compound clearance in vitro.
Caption: Common medicinal chemistry strategies to enhance ester stability.
References
- 1. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. drughunter.com [drughunter.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
Validation & Comparative
A Comparative Guide to Butyl 3-Hydroxybutanoate and Ethyl 3-Hydroxybutanoate as Chiral Precursors
In the landscape of chiral synthesis, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the versatile chiral building blocks available to chemists, β-hydroxy esters, particularly enantiomerically pure alkyl 3-hydroxybutanoates, have garnered significant attention. Their utility is well-established in the synthesis of a wide array of pharmaceuticals and biologically active molecules. This guide provides a detailed comparison of two prominent members of this class: Butyl 3-hydroxybutanoate and Ethyl 3-hydroxybutanoate, with a focus on their performance as chiral precursors, supported by experimental data and detailed methodologies.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physical properties of these esters. These characteristics can influence reaction conditions, purification strategies, and the handling of these compounds in a laboratory setting.
| Property | This compound | Ethyl 3-hydroxybutanoate |
| CAS Number | 53605-94-0[1] | 5405-41-4 |
| Molecular Formula | C8H16O3[1] | C6H12O3 |
| Molecular Weight | 160.21 g/mol [2] | 132.16 g/mol |
| Boiling Point | 241-242 °C (estimated)[3][4] | 180-182 °C[5] |
| Density | ~0.97 g/mL (estimated) | 1.012 g/mL at 20 °C[5] |
| Solubility | Soluble in alcohol; sparingly soluble in water.[4] | Soluble in chloroform (B151607) and ether.[5][6] |
Performance in Chiral Synthesis: A Comparative Analysis
The primary method for producing enantiomerically enriched alkyl 3-hydroxybutanoates is the asymmetric reduction of the corresponding prochiral β-keto ester, alkyl acetoacetate (B1235776). This transformation is frequently accomplished using biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or isolated enzymes (ketoreductases).[7][8] The choice of the ester group (butyl vs. ethyl) can impact the efficiency and stereoselectivity of these reductions.
While direct comparative studies are limited, an analysis of published data for individual compounds allows for a performance assessment.
| Parameter | This compound | Ethyl 3-hydroxybutanoate |
| Typical Synthesis Method | Enzymatic reduction of butyl acetoacetate; Lipase-catalyzed resolution.[9] | Baker's yeast reduction of ethyl acetoacetate; Asymmetric hydrogenation.[6][10] |
| Reported Yields | Yields are often reported for subsequent products, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, making direct comparison difficult. | 59-76% (Baker's yeast reduction).[6] |
| Reported Enantiomeric Excess (e.e.) | High e.e. is achievable, often >95%, particularly with isolated enzymes. | 85% (standard Baker's yeast), >95% (optimized Baker's yeast), up to >99% (asymmetric hydrogenation).[6][10] |
Key Observations:
-
Ethyl 3-hydroxybutanoate is extensively studied, with a wealth of data available for its synthesis, particularly using baker's yeast.[6][7][11] This makes it a reliable and well-understood chiral precursor.
-
This compound is also a valuable chiral building block, though less commonly reported as a standalone product. Its synthesis is often a key step in the production of other important molecules, such as the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[12][13]
-
The larger butyl group may influence enzyme kinetics and substrate binding in biocatalytic reductions, potentially leading to different reaction rates or selectivities compared to the ethyl ester. However, specific comparative data is scarce.
-
The choice between the two precursors may also be dictated by the specific requirements of the target molecule, where the butyl or ethyl ester moiety might be retained or subsequently modified.
Experimental Protocols
Synthesis of (S)-Ethyl 3-hydroxybutanoate via Baker's Yeast Reduction
This protocol is adapted from established procedures for the enantioselective reduction of ethyl acetoacetate using Saccharomyces cerevisiae.[6][14]
Materials:
-
Baker's yeast
-
Ethyl acetoacetate
-
Tap water
-
Celite
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
In a large flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water.
-
Add 200 g of baker's yeast to the sucrose solution and stir the mixture for 1 hour at approximately 30 °C to initiate fermentation.
-
Add 20.0 g of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.
-
Prepare a solution of 200 g of sucrose in 1 L of warm tap water and add it to the reaction mixture.
-
One hour later, add an additional 20.0 g of ethyl acetoacetate and continue stirring for another 50-60 hours at room temperature.
-
Monitor the reaction progress by gas chromatography.
-
Once the reaction is complete, add 80 g of Celite to the mixture and filter through a sintered-glass funnel.
-
Wash the filtrate with 200 mL of water, then saturate with sodium chloride.
-
Extract the aqueous solution with five 500-mL portions of ethyl ether.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield (S)-(+)-ethyl 3-hydroxybutanoate. A typical yield is in the range of 59-76% with an enantiomeric excess of approximately 85%.[6]
Visualizing Key Processes in Chiral Synthesis
Diagrams generated using Graphviz can effectively illustrate the workflows and relationships in the synthesis of these chiral precursors.
Conclusion
Both Butyl and Ethyl 3-hydroxybutanoate are valuable chiral precursors in organic synthesis. Ethyl 3-hydroxybutanoate is a well-established and extensively documented building block, with robust and accessible synthetic protocols, particularly those employing baker's yeast. This compound, while less frequently the direct target of synthetic reports, plays a crucial role in the synthesis of other important chiral molecules and can be produced with high enantioselectivity using enzymatic methods.
The choice between these two precursors will ultimately depend on the specific goals of the synthesis. For well-trodden synthetic paths where the ethyl ester is a known intermediate, its use is advantageous due to the wealth of available data. However, for applications where the butyl ester offers specific advantages, such as in the synthesis of certain pharmaceutical intermediates or where its physical properties are beneficial, it represents an equally potent chiral building block. Further direct comparative studies would be invaluable in delineating the subtle yet potentially significant differences in their performance in various synthetic applications.
References
- 1. Butanoic acid, 3-hydroxy-, butyl ester [webbook.nist.gov]
- 2. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]
- 4. butyl 3-hydroxybutyrate, 53605-94-0 [thegoodscentscompany.com]
- 5. butyl 3-hydroxybutyrate | 53605-94-0 [chemicalbook.com]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Solved Reduction of a ketone with Baker's Yeast Introduction | Chegg.com [chegg.com]
- 9. This compound|CAS 53605-94-0|Research Chemical [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemconnections.org [chemconnections.org]
Comparative analysis of different lipase enzymes for Butyl 3-hydroxybutanoate synthesis.
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of butyl 3-hydroxybutanoate, a valuable chiral building block and potential ketone body precursor, offers a green and highly selective alternative to traditional chemical methods. The choice of lipase (B570770) enzyme is a critical factor influencing the efficiency, yield, and enantioselectivity of this biotransformation. This guide provides a comparative analysis of different lipase enzymes commonly employed for this synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Performance Comparison of Lipase Enzymes
The selection of an appropriate lipase is paramount for the successful synthesis of this compound. While a direct comparative study under identical conditions for a wide array of lipases is not extensively documented in publicly available literature, data from studies on the synthesis of similar short-chain esters, such as butyl butyrate (B1204436), and specific findings on 3-hydroxybutyrate (B1226725) esters allow for a meaningful comparison. Candida antarctica lipase B (CAL-B) consistently emerges as a highly effective and versatile catalyst for this transformation.
| Enzyme | Common Commercial Name(s) | Substrate(s) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Enantioselectivity (ee%) | Reference(s) |
| Candida antarctica Lipase B (CAL-B) | Novozym 435, IMMCALB-T2-350 | (R)-ethyl-3-hydroxybutyrate and (R)-1,3-butanediol | Solvent-free | 30-40 | 6 | 48% yield of (R,R)-4 | >90% dr | [1] |
| Racemic ethyl 3-hydroxybutanoate and (R)-1,3-butanediol | Solvent-free | 30 | 6 | 48% yield | >90% dr | [1] | ||
| Butyric acid and Butanol | Heptane | 37 | 24 | ~98% conversion | Not Applicable | [2][3] | ||
| Thermomyces lanuginosus Lipase (TLL) | Lipozyme TL IM, IMMTLL-T2-150 | Butyric acid and Butanol | Heptane | 37 | 24 | ~95% conversion | Not Applicable | [2][3] |
| Pseudomonas fluorescens Lipase (PFL) | IMMAPF-T2-150, PFL-octyl-silica | Butyric acid and Butanol | Heptane | 37 | 24 | ~89-97% conversion | Not Applicable | [2][3] |
| Rhizomucor miehei Lipase (RML) | Lipozyme RM IM | Not specified for target reaction | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Candida rugosa Lipase (CRL) | dl-3-phenyllactic acid and vinyl acetate | Toluene/[BMIM][BF4] | 30 | - | High conversion | ~100% | [4] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. CAL-B is the most frequently cited and effective lipase for the synthesis of 3-hydroxybutyrate esters.[1][5][6] Data for other lipases on the specific synthesis of this compound is limited; therefore, data for the closely related butyl butyrate synthesis is included for comparative purposes. "dr" refers to diastereomeric ratio.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the enzymatic synthesis of this compound and for determining lipase activity.
Protocol 1: Enzymatic Synthesis of (R)-3-Hydroxybutyl (R)-3-hydroxybutanoate[1]
This protocol is adapted for the synthesis of the specific enantiomer (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from racemic ethyl 3-hydroxybutyrate.
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Filtration apparatus
Procedure:
-
Combine racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol) and (R)-1,3-butanediol (0.34 g, 3.9 mmol) in a reaction vessel.
-
Add immobilized CAL-B (70 mg).
-
The reaction is conducted under reduced pressure (e.g., 80 mmHg) and at a controlled temperature of 30°C.
-
Gently shake the mixture for 6 hours. The reduced pressure helps in the removal of the ethanol (B145695) byproduct, driving the equilibrium towards the product.
-
After the reaction, filter the mixture to remove the enzyme.
-
The unreacted (S)-ethyl 3-hydroxybutyrate can be separated by evaporation under reduced pressure.
-
The final product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is obtained as the residue.
Protocol 2: General Procedure for Lipase-Catalyzed Esterification
This is a generalized protocol for the synthesis of esters like butyl butyrate, which can be adapted for this compound.
Materials:
-
3-hydroxybutyric acid (or its short-chain ester)
-
n-butanol
-
Immobilized lipase
-
Suitable organic solvent (e.g., n-hexane, heptane)
-
Molecular sieves (optional)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
In a sealed flask, dissolve 3-hydroxybutyric acid and n-butanol in the chosen organic solvent. A common molar ratio is 1:1, though an excess of one reactant can be used to shift the equilibrium.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the total substrate weight.
-
Optionally, add molecular sieves to remove the water produced during the esterification, which can improve the yield.
-
Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by gas chromatography (GC) or titration of the remaining acid.
-
The reaction is typically run for 2-24 hours, depending on the enzyme's activity and desired conversion.
Protocol 3: Determination of Lipase Esterification Activity[7][8]
This titrimetric method measures the consumption of a fatty acid during esterification.
Materials:
-
Butyric acid
-
n-butanol
-
Lipase to be tested
-
n-heptane (or other suitable solvent)
-
95% Ethanol (for stopping the reaction)
-
0.2 M NaOH solution
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Prepare a stock solution of the substrates. For example, a solution containing 0.16 M butyric acid and 0.33 M butanol in n-heptane.
-
Add a known amount of lipase (e.g., 10 mg) to a defined volume of the substrate solution.
-
Incubate the reaction at a specific temperature (e.g., 50°C) with agitation.
-
At regular intervals, withdraw an aliquot of the reaction mixture and add it to a flask containing 95% ethanol to stop the reaction.
-
Titrate the unreacted butyric acid with a standardized NaOH solution using phenolphthalein as an indicator.
-
A blank reaction without the enzyme should be run in parallel.
-
One unit of lipase activity is defined as the amount of enzyme that consumes 1 µmol of butyric acid per minute under the specified conditions.
Visualizing the Process
To better understand the experimental workflow and the enzymatic reaction, the following diagrams are provided.
Caption: General experimental workflow for the lipase-catalyzed synthesis of this compound.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Concluding Remarks
The enzymatic synthesis of this compound is a promising avenue for the production of this high-value chemical. Among the commercially available lipases, Candida antarctica lipase B stands out for its high efficiency and selectivity in this specific esterification. However, lipases from Thermomyces lanuginosus and Pseudomonas fluorescens also demonstrate high conversion rates for similar short-chain esters and could be viable alternatives depending on cost and specific process conditions. The provided protocols and diagrams offer a foundational framework for researchers to embark on or optimize the enzymatic synthesis of this compound. Further research focusing on a direct, side-by-side comparison of various lipases under standardized conditions would be invaluable to the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a GC-MS Method for Butyl 3-hydroxybutanoate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount for reliable study outcomes. This guide provides a comprehensive comparison of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of Butyl 3-hydroxybutanoate against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate methodology for specific research needs.
Comparison of Analytical Methodologies
The selection of an analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential interferences. While GC-MS is a robust and widely used technique for this purpose, other methods such as liquid chromatography-mass spectrometry (LC-MS) offer distinct advantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile or derivatized compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Sample Volatility | Requires the analyte to be volatile or rendered volatile through derivatization. | Suitable for a wider range of compounds, including non-volatile and thermally labile analytes.[1] |
| Sample Preparation | Often involves a derivatization step to increase analyte volatility and thermal stability.[2][3] | Typically involves simpler sample preparation, such as protein precipitation.[3] |
| Sensitivity | Generally provides good sensitivity, with Limits of Detection (LOD) often in the low µg/mL range.[4] | Can offer higher sensitivity for certain analytes, especially large biomolecules.[1] |
| Specificity | High specificity is achieved through chromatographic separation and mass fragmentation patterns. | High specificity is achieved through chromatographic separation and multiple reaction monitoring (MRM). |
| Throughput | Can be lower due to the time required for derivatization and chromatographic runs. | Generally allows for higher sample throughput.[3] |
Quantitative Performance Data
The following table summarizes typical performance data for the quantification of this compound and structurally similar analytes using GC-MS and LC-MS. This data is compiled from various studies and serves as a general reference.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99[5][6] | > 0.99 |
| Accuracy (% Recovery) | 95 - 117%[5][6] | 65.1 - 119%[7] |
| Precision (%RSD) | 1 - 4.5%[5][6] | < 15%[7] |
| Limit of Detection (LOD) | ~3 µg/mL[4] | 0.4 - 0.5 ng/mg[8] |
| Limit of Quantification (LOQ) | 2.5 µg/mL[9] | 0.6 ng/mg[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
GC-MS Method for this compound Quantification
This protocol is based on established methods for the analysis of related short-chain fatty acid esters and hydroxy acids.[4][5]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative.
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-TMS derivative.
Alternative Method: LC-MS/MS
For comparison, a typical LC-MS/MS protocol for a similar analyte is outlined below.[7]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with 400 µL of cold methanol (B129727) containing 0.1% formic acid.
-
Vortex and centrifuge as described for the GC-MS method.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation.
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the GC-MS and a comparative LC-MS method.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of gamma-hydroxybutyrate in hair: validation of GC-MS and LC-MS/MS methods and application to a real case. | Sigma-Aldrich [sigmaaldrich.com]
- 9. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and qNMR for Purity Assessment of Butyl 3-hydroxybutanoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of Butyl 3-hydroxybutanoate.
This document outlines detailed experimental protocols, presents a comparative summary of quantitative data, and includes workflow visualizations to assist in selecting the most suitable method for analytical needs. The cross-validation of these orthogonal techniques provides a high degree of confidence in the reported purity values, ensuring the quality and integrity of the compound.
At a Glance: HPLC vs. qNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Primary Application | Separation and quantification of the main component and its impurities. | Absolute purity determination and structural confirmation. |
| Quantification | Typically requires a certified reference standard of the analyte for accurate quantification (external standard method). Purity is often reported as area percent. | Allows for absolute quantification against a certified internal standard of a different compound, removing the need for an analyte-specific standard.[1][2] |
| Strengths | High sensitivity for detecting trace impurities, high throughput.[3] | High precision and accuracy, provides structural information, considered a primary ratio method.[2][4] |
| Limitations | Indirect structural information, dependent on the availability of a specific reference standard for absolute purity.[5] | Lower sensitivity compared to HPLC for trace impurities, requires more expensive instrumentation.[3] |
Quantitative Data Summary
The following table summarizes representative quantitative data and validation parameters for the purity assessment of this compound by HPLC and qNMR. It is important to note that this data is representative and may vary depending on the specific experimental conditions and instrumentation.
| Parameter | HPLC-UV | ¹H-qNMR |
| Purity Assay (%) | 99.5 (Area %) | 99.6 (w/w %) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
| Precision (RSD, %) | < 1.0 | < 0.5 |
| Accuracy (Recovery, %) | 98 - 102 | 99 - 101 |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using both HPLC-UV and ¹H-qNMR are outlined below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential process-related impurities.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). 0.1% formic acid can be added to both phases.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 20 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[5] For absolute quantification, a calibration curve would be prepared using a certified reference standard of this compound.
Quantitative ¹H-NMR (qNMR) Protocol
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.[6]
Instrumentation:
-
400 MHz NMR spectrometer or higher
Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal of this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
References
A Comparative Pharmacokinetic Analysis of Butyl 3-Hydroxybutanoate Delivery Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of different delivery methods for Butyl 3-hydroxybutanoate, a precursor to the ketone body beta-hydroxybutyrate (BHB). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to inform research and development.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of BHB following the administration of this compound (in the form of ketone monoesters or salts) via oral and intravenous routes.
Table 1: Pharmacokinetics of Oral this compound (as Ketone Monoester)
| Dose (mg/kg) | Formulation | Cmax (mM) | Tmax (hours) | AUC (mM·h) | Half-life (hours) | Reference |
| 140 | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 0.28 | 1.5 - 2.5 | 1.09 | 0.8 - 3.1 | [1][2] |
| 357 | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 1.00 | 1.5 - 2.5 | 4.0 | 0.8 - 3.1 | [1][2] |
| 714 | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 3.30 | 1.5 - 2.5 | 13.0 | 0.8 - 3.1 | [1][2] |
| ~24,000 (total) | Ketone Monoester (KME) | 2.8 ± 0.2 | ~1.0 | Not Reported | Not Reported | [3] |
| ~24,000 (total) | Ketone Salt (KS) | 1.0 ± 0.1 | ~0.5-1.0 | Not Reported | >8 (for L-isomer) | [3] |
Table 2: Pharmacokinetics of Intravenous Beta-Hydroxybutyrate
| Dose | Formulation | Cmax (mM) | Tmax (minutes) | Key Observations | Reference |
| 30 - 101 g (total) | Racemic BHB | >1.0 | Within 15 | Well-tolerated, occasional mild reduction in blood glucose. | [4] |
| Variable rate infusion | 3-OHB salt | Matched to oral | N/A | Used to replicate oral consumption profile for metabolic studies. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the pharmacokinetic analysis of this compound.
Protocol 1: Quantification of Beta-Hydroxybutyrate in Blood Samples
This protocol outlines a common enzymatic method for determining BHB concentrations in serum or plasma.
-
Sample Collection and Preparation:
-
Collect venous blood samples into tubes containing a suitable anticoagulant (e.g., EDTA).
-
Centrifuge the samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis. For point-of-care testing, fresh capillary blood from a finger prick can be used.[6][7]
-
-
Assay Principle:
-
The assay is based on the oxidation of β-hydroxybutyrate to acetoacetate (B1235776) by the enzyme β-hydroxybutyrate dehydrogenase.
-
This reaction involves the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.
-
The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the BHB concentration in the sample.[8]
-
-
Procedure (using a commercial assay kit):
-
Prepare a standard curve using the provided BHB standards.
-
In a 96-well microplate, add the appropriate volume of standards and unknown samples to separate wells.
-
Add the enzyme mix and reaction buffer to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Calculate the BHB concentration in the samples by interpolating from the standard curve.[8]
-
-
Alternative Method: UPLC-MS/MS:
-
For higher sensitivity and specificity, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be used. This method can also distinguish between D- and L-isomers of BHB.[9]
-
Protocol 2: Pharmacokinetic Study of Oral this compound
This protocol describes a typical experimental design for assessing the pharmacokinetics of an orally administered this compound formulation.
-
Subject Recruitment and Baseline:
-
Recruit healthy adult volunteers.
-
Ensure subjects fast overnight for at least 10 hours before the study.
-
Collect baseline blood samples to determine endogenous BHB levels.[10]
-
-
Administration:
-
Administer a single oral dose of the this compound formulation (e.g., (R)-3-hydroxybutyl (R)-3-hydroxybutyrate) mixed in a beverage.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-ingestion).
-
Process the blood samples to obtain plasma or serum for BHB analysis as described in Protocol 1.[11]
-
-
Data Analysis:
-
Plot the plasma BHB concentration versus time.
-
Calculate key pharmacokinetic parameters:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time, calculated using the trapezoidal rule.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.[6]
-
-
Mandatory Visualization
Metabolic and Signaling Pathways of this compound
Upon administration, this compound is hydrolyzed to yield 1,3-butanediol (B41344) and β-hydroxybutyrate (BHB). 1,3-butanediol is further metabolized in the liver to produce more BHB.[6] BHB then enters the circulation and exerts its effects through both metabolic and signaling pathways.
Caption: Metabolic fate and cellular effects of this compound.
Signaling Pathway: HDAC Inhibition by β-Hydroxybutyrate
BHB acts as an endogenous inhibitor of class I histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, which in turn alters gene expression, notably upregulating genes involved in oxidative stress resistance.[12][13][14]
Caption: HDAC inhibition by β-hydroxybutyrate.
Signaling Pathway: GPCR Activation by β-Hydroxybutyrate
BHB can also act as a signaling molecule by activating G-protein coupled receptors (GPCRs), specifically the hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[12][15][16]
Caption: GPCR activation by β-hydroxybutyrate.
References
- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Metabolism of Exogenous Ketones in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Intravenous β-Hydroxybutyrate Use in Humans – A Promising Future Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. cbioc.com [cbioc.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Comparison of Pharmacokinetic Responses to Three Ketone Esters [ctv.veeva.com]
- 12. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ketone Metabolite β-Hydroxybutyrate Attenuates Oxidative Stress in Spinal Cord Injury by Suppression of Class I Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule [mdpi.com]
- 16. diseases.jensenlab.org [diseases.jensenlab.org]
A Comparative Analysis of Material Properties of PHAs Derived from Butyl 3-hydroxybutanoate and Other Monomers
Introduction: Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms, positioning them as a sustainable alternative to conventional petroleum-based plastics.[1][2] The most common type, poly(3-hydroxybutyrate) (PHB), is a highly crystalline and stiff thermoplastic, which makes it brittle and limits its range of applications.[3][4] To overcome these limitations, research has focused on producing PHA copolymers by incorporating different monomer units. The synthesis of copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], which can be derived from precursors like Butyl 3-hydroxybutanoate, results in materials with enhanced flexibility, toughness, and a broader processing window.[5][6][7]
This guide provides a comparative study of the material properties of these advanced PHA copolymers against the PHB homopolymer and other common variants, offering experimental data and protocols for researchers, scientists, and drug development professionals.
Biosynthesis Pathway for P(3HB-co-3HHx) Copolymer
The production of P(3HB-co-3HHx) in engineered microorganisms involves channeling metabolic intermediates into pathways that generate the necessary monomers, (R)-3-hydroxybutyryl-CoA (3HB-CoA) and (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA). These monomers are then polymerized by a PHA synthase enzyme. The diagram below illustrates a potential biosynthetic route from a central carbon source like glucose.
Caption: Metabolic pathway for the biosynthesis of P(3HB-co-3HHx).
Comparative Material Properties
The inclusion of comonomers like 3-hydroxyhexanoate (B1247844) (3HHx), 3-hydroxyvalerate (B1259860) (3HV), or 4-hydroxybutyrate (4HB) significantly alters the mechanical and thermal properties of the base PHB polymer. The following tables summarize quantitative data for these materials.
Table 1: Comparative Mechanical Properties of Various PHAs
| PHA Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source(s) |
| P(3HB) | 35 - 40 | 1.7 - 3.5 | 3 - 10 | [8][9] |
| P(3HB-co-3HV) | 15 - 30 | 0.8 - 1.5 | 10 - 50 | [8][10] |
| P(3HB-co-4HB) | 20 - 100 | 0.1 - 1.2 | 200 - 1000 | [3][11] |
| P(3HB-co-3HHx) | 10 - 25 | 0.1 - 0.8 | 300 - 800 | [4][6][9] |
Table 2: Comparative Thermal Properties of Various PHAs
| PHA Type | Melting Temp. (Tm) (°C) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Source(s) |
| P(3HB) | 170 - 180 | 2 - 5 | 227 - 290 | [12][13][14] |
| P(3HB-co-3HV) | 120 - 170 | -5 - 1 | 250 - 270 | [13] |
| P(3HB-co-4HB) | 60 - 160 | -50 - (-15) | ~260 | [11][15] |
| P(3HB-co-3HHx) | 100 - 150 | -10 - (-1) | 290 - 310 | [6][7][16] |
Experimental Protocols & Workflow
Accurate characterization of PHA material properties relies on standardized experimental procedures. Below are detailed methodologies for the key analyses cited.
Workflow for PHA Characterization
The overall process from polymer synthesis to final material property analysis follows a structured workflow, as illustrated in the diagram below.
Caption: General workflow for PHA production and material testing.
Detailed Methodologies
1. Mechanical Property Analysis (Tensile Testing)
-
Objective: To determine Tensile Strength, Young's Modulus, and Elongation at Break.
-
Instrumentation: A Universal Testing Machine (UTM).
-
Sample Preparation: PHA samples are typically prepared as thin films by solvent casting or as standardized dumbbell-shaped bars via injection molding. Samples are conditioned at a standard temperature and humidity (e.g., 23 °C, 50% RH) for at least 48 hours prior to testing.[17]
-
Procedure:
-
The dimensions (width and thickness) of the sample's gauge section are measured precisely.
-
The sample is mounted securely in the grips of the UTM.
-
A tensile load is applied at a constant crosshead speed (e.g., 10 mm/min) until the sample fractures.[18]
-
The load (force) and displacement (extension) are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing material stiffness.
-
Elongation at Break: The percentage increase in length of the sample at the point of fracture.
-
2. Thermal Property Analysis
-
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Instrumentation: Differential Scanning Calorimeter.
-
Procedure:
-
A small, weighed amount of the PHA sample (5-10 mg) is sealed in an aluminum pan.[19]
-
The sample undergoes a heat-cool-heat cycle under an inert atmosphere (e.g., nitrogen).
-
A typical cycle involves heating from ambient to above the melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min) to erase thermal history.[19]
-
The sample is then cooled rapidly (quenched) to a low temperature (e.g., -50 °C).
-
A second heating scan is performed at the same rate, and the data from this scan is used for analysis.[18][20]
-
-
Data Analysis: Tg is identified as a step change in the heat flow curve, while Tm is the peak of the endothermic melting event.
-
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature (Td).
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
A small, weighed sample is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% loss) or as the peak of the derivative weight loss curve, indicating the point of maximum degradation rate.[21]
-
Conclusion
The material properties of polyhydroxyalkanoates are highly tunable through copolymerization. Incorporating monomers such as 3-hydroxyhexanoate, which can be synthesized from precursors like this compound, effectively disrupts the crystalline structure of PHB. This leads to a significant decrease in stiffness and brittleness, evidenced by a lower Young's modulus and a dramatic increase in the elongation at break.[9] Furthermore, the reduction in melting temperature and crystallinity broadens the thermal processing window, mitigating thermal degradation during melt processing.[7] These modifications transform PHAs from brittle plastics into versatile, flexible, and tough materials suitable for a wide array of applications, from flexible packaging films to advanced biomedical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]
- 5. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]
- 11. The Modification of Poly(3-Hydroxybutyrate-co-4-hydroxybutyrate) by Melt Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Blending PHBV with P(3HB-co-4HB) for superior thermal stability, mechanical strength, and environmental degradation - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fabrication of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Fibers Using Centrifugal Fiber Spinning: Structure, Properties and Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Thermal and Crystallization Properties of a Polyhydroxyalkanoate Binary Copolymer Containing 3-Hydroxybutyrate and 3-Hydroxy-2-Methylvalerate Units [mdpi.com]
- 20. Artificial polyhydroxyalkanoate poly[2-hydroxybutyrate-block-3-hydroxybutyrate] elastomer-like material - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Head-to-head comparison of chemical versus enzymatic synthesis of Butyl 3-hydroxybutanoate.
For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic route can significantly impact product yield, purity, cost-effectiveness, and environmental footprint. This guide provides a detailed, objective comparison of the traditional chemical and the increasingly popular enzymatic methods for the synthesis of Butyl 3-hydroxybutanoate, a valuable chiral building block. The comparison is supported by experimental data to inform the selection of the most appropriate method for specific research and development needs.
At a Glance: Key Performance Indicators
The following table summarizes the key performance indicators for the chemical (Fischer-Speier Esterification) and enzymatic (Lipase-catalyzed) synthesis of this compound, providing a clear overview of their respective advantages and disadvantages.
| Parameter | Chemical Synthesis (Fischer-Speier Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH) | Lipases (e.g., Candida antarctica lipase (B570770) B (CAL-B)) |
| Reaction Temperature | High (typically reflux, >100°C) | Mild (typically 30-70°C) |
| Reaction Time | Generally shorter (e.g., 2-6 hours) | Can be longer (e.g., 6-24 hours) |
| Yield | Variable, can be high (>90%) with excess reactants and efficient water removal, but often moderate in practice (e.g., 70-80%).[1][2] | Generally high, often exceeding 90% under optimized conditions.[3] |
| Product Purity | May require extensive purification to remove the acidic catalyst and byproducts formed at high temperatures. | High, due to the high specificity of the enzyme, minimizing side reactions. |
| Substrate Specificity | Low, esterifies a broad range of carboxylic acids and alcohols. | High (regio-, chemo-, and stereospecificity), allowing for the synthesis of specific enantiomers. |
| Byproducts | Water (must be removed to drive the reaction), potential for side products from dehydration and other side reactions.[4] | Water is the primary byproduct. |
| Solvent | Often requires an excess of the alcohol reactant or a non-polar solvent to facilitate water removal. | Can be performed in organic solvents or in solvent-free systems. |
| Environmental Impact | Involves the use of corrosive and hazardous acids, high energy consumption, and potential for hazardous waste generation. | Considered a "greener" and more sustainable approach due to the use of a biodegradable catalyst and lower energy requirements.[5] |
| Catalyst Reusability | Homogeneous acid catalysts are difficult and often not feasible to reuse. | High, especially with immobilized enzymes, which can be easily recovered and reused for multiple cycles. |
Experimental Protocols
Chemical Synthesis: Fischer-Speier Esterification of 3-Hydroxybutanoic Acid with Butanol
This protocol describes a representative procedure for the synthesis of this compound via Fischer-Speier esterification.
Materials:
-
3-Hydroxybutanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-hydroxybutanoic acid and a molar excess of n-butanol (e.g., 3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
-
Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess butanol and any remaining solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure to obtain the final product.
Enzymatic Synthesis: Lipase-Catalyzed Synthesis of this compound
This protocol is adapted from the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and can be modified for the synthesis of this compound.[6]
Materials:
-
3-Hydroxybutanoic acid or an ester such as Ethyl 3-hydroxybutanoate
-
n-Butanol
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer with heating capabilities
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine 3-hydroxybutanoic acid (or its ester) and n-butanol. A slight molar excess of the alcohol may be used.
-
Add the immobilized CAL-B to the reaction mixture (e.g., 10-20% by weight of the limiting reactant).
-
If using a solvent, add it at this stage. The reaction can also be run solvent-free.
-
Seal the vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-60°C).
-
Allow the reaction to proceed for 6-24 hours. The reaction progress can be monitored by techniques such as GC or HPLC.
-
After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product is often of high purity and may not require further purification. If necessary, distillation under reduced pressure can be performed.
Visualizing the Synthesis Pathways
To better illustrate the workflows and logical relationships of both synthesis methods, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
The choice between chemical and enzymatic synthesis of this compound is a trade-off between established, robust methods and modern, sustainable approaches. Chemical synthesis via Fischer-Speier esterification is a well-understood and often faster method that can achieve high yields.[1][2] However, it requires harsh reaction conditions, the use of corrosive catalysts, and often extensive purification, which can increase the overall cost and environmental impact.
In contrast, enzymatic synthesis offers a milder, highly selective, and more environmentally friendly alternative. The use of lipases, particularly immobilized forms like Candida antarctica lipase B, allows for reactions under ambient conditions, leading to high-purity products with minimal byproduct formation.[6] The ability to reuse the enzyme catalyst significantly improves the economic viability of this method, especially for large-scale production. For applications where stereospecificity is critical, enzymatic synthesis is the superior choice due to the inherent enantioselectivity of enzymes.
For researchers and drug development professionals, the high purity and stereoselectivity offered by enzymatic synthesis make it an attractive option for producing chiral intermediates like this compound. While the initial investment in enzymes may be higher, the benefits of simplified purification, catalyst reusability, and a "greener" process often outweigh this cost in the long run.
References
Evaluating the reproducibility of Butyl 3-hydroxybutanoate synthesis protocols.
A Comprehensive Guide to the Synthesis of Butyl 3-hydroxybutanoate: A Comparative Analysis of Reproducibility
For researchers and professionals in drug development and chemical synthesis, the reliable production of this compound, a key chiral building block and potential therapeutic agent, is of paramount importance. This guide provides a comparative evaluation of the reproducibility of various synthesis protocols for this compound and its related esters. We will delve into enzymatic, chemoenzymatic, and chemical synthesis routes, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be broadly categorized into three main approaches: enzymatic synthesis, chemoenzymatic synthesis, and traditional chemical synthesis. Each method offers distinct advantages and disadvantages in terms of yield, purity, stereoselectivity, and operational complexity.
Enzymatic and Chemoenzymatic Synthesis
Enzymatic and chemoenzymatic methods are highly valued for their exceptional stereoselectivity, often yielding enantiomerically pure products under mild reaction conditions.[1] The lipase (B570770) from Candida antarctica B (CAL-B) is a frequently utilized catalyst in these processes.[2][3]
Table 1: Performance of Enzymatic and Chemoenzymatic Synthesis Protocols
| Protocol | Starting Material(s) | Catalyst/Enzyme | Key Parameters | Product | Yield | Purity/Selectivity | Reference(s) |
| Chemoenzymatic Transesterification | Racemic ethyl 3-hydroxybutyrate (B1226725), (R)-1,3-butanediol | Candida antarctica lipase B (CAL-B) | 30°C, 80 mmHg, 6 hours | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% diastereomeric ratio, 91% enantiomeric excess for recovered (S)-ethyl 3-hydroxybutyrate | [2] |
| Chemoenzymatic Resolution and Coupling | Racemic β-butyrolactone | Candida antarctica lipase B (CAL-B) | Multi-step process including hydrolysis, esterification, reduction, and final coupling | (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and (S,S) enantiomer | Efficient and scalable | Chromatography-free | [3] |
Chemical Synthesis
Traditional chemical synthesis methods, such as Fischer esterification and catalytic hydrogenation, offer robust and scalable routes to 3-hydroxybutanoate esters. While they may lack the inherent stereoselectivity of enzymatic methods, they can be optimized for high yields.
Table 2: Performance of Chemical Synthesis Protocols
| Protocol | Starting Material(s) | Catalyst | Key Parameters | Product | Yield | Purity/Selectivity | Reference(s) |
| Depolymerization of PHB | Poly-[(R)-3-hydroxybutyric acid] (PHB) | Sulfuric acid in methanol/1,2-dichloroethane | Reflux for 3 days | (R)-(-)-Methyl 3-hydroxybutanoate | 70% | Optically pure | [4] |
| Yeast Reduction | Ethyl acetoacetate | Baker's yeast (Saccharomyces cerevisiae) | Fermentation for 50-60 hours at room temperature | (S)-(+)-Ethyl 3-hydroxybutanoate | 59-76% | 85% enantiomeric excess | [5] |
| Fischer Esterification (General) | Butyric acid, Butanol | Strong mineral acids (e.g., H₂SO₄) | High temperature (reflux) | Butyl butyrate | >90% (optimized) | Requires extensive purification | [6] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via Transesterification[2]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
Procedure:
-
In a reaction vessel, combine racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol) and (R)-1,3-butanediol (0.34 g, 3.9 mmol).
-
Add immobilized CAL-B (70 mg) to the mixture.
-
Gently shake the mixture under reduced pressure (80 mmHg) at 30°C for 6 hours.
-
After the reaction, filter the mixture to remove the enzyme.
-
Evaporate the filtrate under reduced pressure to separate the unreacted (S)-ethyl 3-hydroxybutyrate (distillate) from the (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product (residue).
Protocol 2: Chemical Synthesis of (R)-(-)-Methyl 3-hydroxybutanoate from PHB[4]
Materials:
-
Poly-[(R)-3-hydroxybutyric acid] (PHB)
-
Absolute 1,2-dichloroethane
-
Concentrated sulfuric acid
-
Absolute methanol
Procedure:
-
In a 2-L round-bottomed flask, charge 50 g of PHB and 500 mL of absolute 1,2-dichloroethane.
-
Heat the mixture at reflux for 1 hour.
-
Add a solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol.
-
Heat the reaction mixture at reflux for 3 days.
-
After cooling, add 100 mL of half-saturated brine and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer three times with 200 mL of chloroform (B151607) each.
-
Combine the organic layers, wash with brine, saturated sodium bicarbonate solution, and again with brine.
-
Dry the organic layer over magnesium sulfate (B86663), filter, and remove the solvent in a rotary evaporator.
-
Distill the crude product under reduced pressure to obtain pure (R)-(-)-methyl 3-hydroxybutanoate.
Protocol 3: Fischer Esterification for Butyl Butyrate Synthesis (General Protocol)[6]
Materials:
-
Butyric acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine butyric acid and an excess of n-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, wash the mixture with water, followed by 5% sodium bicarbonate solution, and finally with saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purify the crude product by distillation to obtain butyl butyrate.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
Caption: Workflow for the chemoenzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Caption: Workflow for the chemical synthesis of (R)-(-)-methyl 3-hydroxybutanoate from PHB.
Caption: General workflow for Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Metabolic Effects of (R)- and (S)-Enantiomers of Butyl 3-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo metabolic effects of the (R)- and (S)-enantiomers of Butyl 3-hydroxybutanoate. While research has predominantly focused on the (R)-enantiomer for its potent ketogenic properties, understanding the distinct metabolic fate of the (S)-enantiomer is crucial for a complete toxicological and pharmacological assessment. This document synthesizes available data to highlight the stereospecific differences in their metabolism and physiological impact.
Executive Summary
The metabolism of this compound is stereospecific, leading to significantly different in vivo effects between its (R)- and (S)-enantiomers. Following hydrolysis, the resulting 1,3-butanediol (B41344) enantiomers enter distinct metabolic pathways. The (R)-enantiomer is a highly efficient precursor to the natural ketone body, (R)-β-hydroxybutyrate, leading to a rapid and sustained elevation in blood ketone levels. Conversely, the (S)-enantiomer is poorly converted to physiological ketones and has been associated with a hypoglycemic effect in diabetic animal models.
Metabolic Pathways and Fate
Upon ingestion, this compound is hydrolyzed by esterases in the gut and liver into 3-hydroxybutyrate (B1226725) and 1,3-butanediol. The stereochemistry of the original molecule dictates the enantiomeric form of these metabolites.
-
(R)-Butyl 3-hydroxybutanoate yields (R)-3-hydroxybutyrate and (R)-1,3-butanediol .
-
(S)-Butyl 3-hydroxybutanoate yields (S)-3-hydroxybutyrate and (S)-1,3-butanediol .
The primary determinant of the differential metabolic effects lies in the subsequent fate of the 1,3-butanediol enantiomers.
Comparative Metabolic Data
The most direct comparative data comes from an in vitro study on perfused rat livers, which is strongly indicative of the in vivo metabolic fate.
| Parameter | (R)-1,3-Butanediol | (S)-1,3-Butanediol | Reference |
| Hepatic Uptake Rate | Same as (S)-enantiomer | Same as (R)-enantiomer | [1] |
| Conversion to Physiological Ketone Bodies | 80% - 102% | 29% - 38% | [1] |
| Primary Metabolites | (R)-3-hydroxybutyrate, Acetoacetate (B1235776) | (S)-3-hydroxybutyrate, Lipids, CO2 | [1] |
In Vivo Effects
(R)-Enantiomer
Studies on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a pure (R)-enantiomer product, consistently demonstrate its efficacy in inducing ketosis.
| Animal Model | Dosage | Peak Blood (R)-β-HB | Time to Peak | Reference |
| Healthy Humans | 140-714 mg/kg | Up to 3.3 mM | 1-2 hours | [2] |
| Wistar Rats | 12-15 g/kg/day in diet | Not specified | Not specified | [3] |
(S)-Enantiomer
Direct in vivo studies on (S)-Butyl 3-hydroxybutanoate are scarce. However, research on its metabolite, (S)-1,3-butanediol, reveals distinct metabolic consequences.
| Animal Model | Dosage | Key Metabolic Effect | Reference |
| Alloxan-diabetic rats | 6% of energy in diet | Marked decrease in blood glucose (not seen with R-enantiomer) | (Cited in[4]) |
| Streptozotocin-diabetic rats | 25 mmol/kg (i.p.) | Significant decrease in blood glucose | [4] |
Experimental Protocols
In Vitro Liver Perfusion (Desrochers et al., 1992)
-
Model: Livers from male Sprague-Dawley rats (200-250 g), either meal-fed or starved for 48 hours, were used.
-
Perfusion: Livers were perfused in a non-recirculating system with Krebs-Henseleit bicarbonate buffer containing 4% bovine serum albumin, 5 mM glucose, and either (R)- or (S)-1,3-butanediol.
-
Analysis: Perfusate concentrations of 1,3-butanediol, (R)- and (S)-3-hydroxybutyrate, and acetoacetate were measured. The contributions to ketogenesis, fatty acid synthesis, and sterol synthesis were also determined.
In Vivo Diabetic Rat Study
-
Model: Male rats were induced with diabetes via intraperitoneal injection of streptozotocin (B1681764) (40 mg/kg body weight).[4]
-
Administration: (S)-1,3-butanediol was administered via intraperitoneal injection at a dosage of 25 mmol/kg body weight.[4]
-
Analysis: Blood glucose, cholesterol, triglycerides, free fatty acids, and liver and kidney glycogen (B147801) levels were measured and compared to control and diabetic control groups.[4]
Signaling and Logical Relationships
The differential metabolism of the (R)- and (S)-enantiomers of 1,3-butanediol dictates their subsequent physiological signaling. The (R)-enantiomer efficiently generates (R)-β-hydroxybutyrate, a known signaling molecule, while the (S)-enantiomer's primary metabolites have different and less understood signaling roles.
Conclusion
The in vivo metabolic effects of the (R)- and (S)-enantiomers of this compound are markedly different, primarily due to the stereospecific metabolism of their 1,3-butanediol metabolites. The (R)-enantiomer is a potent and reliable precursor for inducing therapeutic ketosis. In contrast, the (S)-enantiomer is a poor ketogenic substrate and exhibits a hypoglycemic effect in diabetic rats, the mechanism of which warrants further investigation. These findings are critical for the development and safety assessment of exogenous ketone supplements and related therapeutics, emphasizing the importance of stereochemical purity in such compounds. Future in vivo studies directly comparing the enantiomers of this compound are needed to fully elucidate their comparative pharmacology and toxicology.
References
Safety Operating Guide
Proper Disposal of Butyl 3-hydroxybutanoate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Butyl 3-hydroxybutanoate, ensuring the protection of personnel and the environment. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety measures. The substance is classified as a combustible liquid.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to minimize exposure risk. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][4][5]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and impervious clothing are required to prevent skin contact.[3][4][5] Gloves should be inspected before use and disposed of properly after handling the chemical.[4][5]
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, a full-face respirator should be used.[3]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3][4] Emergency exits and a risk-elimination area should be readily accessible.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, derived from safety data sheets.
| Property | Value | Source |
| Molecular Formula | C8H16O3 | [4][5] |
| Molecular Weight | 160.21 g/mol | [4][5] |
| CAS Number | 53605-94-0 | [4][5] |
| Hazard Statements | H226, H315, H319, H335 | [4] |
| Precautionary Codes | P210, P264, P280, P301+P330+P331, P501 | [2][5] |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[6][7]
1. Waste Identification and Classification:
-
The first step is to determine if the waste is hazardous.[7][8] Based on its classification as a combustible liquid, this compound waste should be treated as hazardous.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this chemical waste according to local regulations.
2. Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[3] The container must be in good condition and not leaking.[7]
-
The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound."
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1][3]
3. Accidental Spill Cleanup:
-
In the event of a spill, immediately evacuate personnel from the affected area.[3][4]
-
Contain the spill using an inert absorbent material like sand, silica (B1680970) gel, or a universal binder.[1]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Do not allow the chemical to enter drains or waterways.[3][9]
4. Transportation and Final Disposal:
-
Transportation of hazardous waste off-site requires a licensed hazardous waste transporter and must be accompanied by a hazardous waste manifest.[8][10][11] This manifest tracks the waste from its point of generation to its final disposal facility.[11]
-
The waste must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] These facilities are regulated to ensure the safe management and disposal of hazardous materials.
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[7]
Disposal Workflow Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. epa.gov [epa.gov]
- 9. Butyl-3-hydroxybutanoate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Operational Guide for Handling Butyl 3-hydroxybutanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Butyl 3-hydroxybutanoate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are:
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation.[1][2]
-
Flammable Liquid: The compound is a flammable liquid and vapor, posing a fire risk.[2]
-
Skin and Respiratory Irritation: May cause skin irritation and is harmful if inhaled, leading to respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. Adherence to these recommendations is crucial to minimize exposure and ensure personal safety.
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | To prevent eye contact and serious eye irritation. |
| Hand Protection | For incidental contact: Nitrile gloves (minimum 4mil thickness).For extensive use or immersion: Butyl rubber gloves.[1][3][4] | To prevent skin contact and potential irritation. Butyl gloves offer superior resistance to esters for prolonged handling.[4][5][6] |
| Body Protection | A standard laboratory coat. For handling large quantities (>1 liter), a flame-resistant lab coat is recommended.[1][3] | To protect skin and clothing from splashes. Flame-resistant coats mitigate fire hazards. |
| Respiratory Protection | Not typically required if work is conducted in a well-ventilated area or a chemical fume hood.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][2] | To prevent inhalation of vapors, especially in poorly ventilated areas or during large-scale operations. |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.
Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Designate a Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Eliminate Ignition Sources: Ensure that no open flames, hot plates, or other potential ignition sources are present in the vicinity of the work area.[9]
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Handling and Experimental Procedure
-
Transporting: When moving the chemical, use a secondary container to prevent spills.[9]
-
Dispensing: Carefully pour the liquid to avoid splashing. Use non-sparking tools for any transfers.[1]
-
Heating: If the experimental protocol requires heating, use a water bath or heating mantle. Never heat flammable liquids with an open flame.[9]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
Post-Experiment Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface of the glove.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste: All unused this compound and solutions containing it must be collected as hazardous waste.[10] Do not dispose of it down the sink.[10]
-
Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.[10]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous waste.[1]
Waste Disposal Procedure
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After rinsing, the container can be disposed of as regular trash after defacing the label.[11]
Emergency Procedures
Spill Response
-
Minor Spill (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.
-
-
Major Spill (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Prevent entry to the affected area.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves-online.com [gloves-online.com]
- 6. Butyl Gloves for Chemical Resistance - GLV1214 - New Pig [newpig.com]
- 7. calpaclab.com [calpaclab.com]
- 8. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
